molecular formula C5H14Cl2N2 B1594464 2-Methylpiperazine dihydrochloride CAS No. 475640-80-3

2-Methylpiperazine dihydrochloride

Cat. No.: B1594464
CAS No.: 475640-80-3
M. Wt: 173.08 g/mol
InChI Key: XMUWOBYBMGVFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C5H14Cl2N2 and its molecular weight is 173.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-5-4-6-2-3-7-5;;/h5-7H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUWOBYBMGVFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333703
Record name 2-methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475640-80-3
Record name 2-methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide on 2-Methylpiperazine: Free Base vs. Dihydrochloride Salt in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing scale-up and process chemistry, one of the most frequent optimization hurdles encountered in active pharmaceutical ingredient (API) synthesis is the selection of appropriate reagent forms. 2-Methylpiperazine (2-MP) is a highly versatile, nitrogen-rich chiral/achiral building block used extensively in the development of oncology drugs, CNS therapeutics, and broad-spectrum fluoroquinolone antibiotics (e.g., gatifloxacin and temafloxacin)[1].

However, the choice between utilizing 2-MP as a free base versus its dihydrochloride salt profoundly impacts handling protocols, stoichiometric precision, and reaction regioselectivity. This whitepaper dissects the physicochemical differences between these two forms and provides self-validating experimental methodologies to ensure robust, reproducible synthetic workflows.

Physicochemical Profiling: The Thermodynamic Divide

The fundamental divergence between the free base and the dihydrochloride salt lies in their thermodynamic stability and interaction with atmospheric moisture.

The2 is a low-melting crystalline solid (61–63 °C) that is highly hygroscopic and air-sensitive[2]. When exposed to ambient air, it rapidly absorbs moisture, transitioning into a sticky semi-solid. This drastically alters its effective molecular weight, making accurate stoichiometric weighing nearly impossible outside of a glovebox. Furthermore, its strong basicity is defined by two distinct3 at 25 °C[3].

Conversely, the 4 is a thermally stable, non-hygroscopic solid with a significantly higher molecular weight (173.08 g/mol )[4]. It can be handled on the benchtop without inert atmosphere precautions, ensuring absolute stoichiometric fidelity during scale-up.

Table 1: Comparative Physicochemical Properties
Property2-Methylpiperazine (Free Base)2-Methylpiperazine Dihydrochloride
Chemical Formula C5H12N2C5H12N2 · 2HCl
Molecular Weight 100.16 g/mol 173.08 g/mol
Melting Point 61–63 °C>200 °C (Thermally stable solid)
pKa (25 °C) pK1: 5.62, pK2: 9.60N/A (Fully protonated)
Hygroscopicity Highly hygroscopicNon-hygroscopic
Aqueous pH 11–12 (Strongly basic)Acidic
Storage Requirements Inert atmosphere (Argon/N2)Ambient conditions

Mechanistic Implications in API Synthesis

Steric Differentiation and Regioselectivity

2-Methylpiperazine possesses two secondary amines: the sterically hindered N1 (adjacent to the methyl group) and the unhindered N4. In classic Nucleophilic Aromatic Substitution (SNAr) reactions—such as the 5—the N4 nitrogen acts as the primary nucleophile[5].

Causality of Form Selection

If the free base is used, any absorbed water from poor handling will hydrolyze the electrophilic ester of the quinolone core, destroying the starting material. If stoichiometry is skewed due to water weight, an excess of 2-MP can force unwanted di-substitution at both N1 and N4, creating dimeric impurities.

By utilizing the dihydrochloride salt , chemists sacrifice immediate nucleophilicity for handling stability. The salt requires an auxiliary base (e.g., K2CO3 or DIPEA) to deprotonate the piperazinediium cation in situ. This controlled liberation ensures that the exact stoichiometric equivalent of the active nucleophile is generated only when the reaction environment is fully prepared and anhydrous.

Logical Workflow for Form Selection

Figure 1: Mechanistic workflow for selecting 2-methylpiperazine forms in API synthesis.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems, where physical observations confirm the mechanistic progression of the reaction.

Protocol A: In Situ Free-Basing of Dihydrochloride Salt for SNAr

Objective: Synthesize a 7-(3-methylpiperazin-1-yl)fluoroquinolone intermediate.

  • Step 1: Suspension. Suspend 1.0 eq of the fluoroquinolone core and 1.2 eq of this compound in anhydrous DMSO.

  • Step 2: Neutralization. Add 3.5 eq of finely milled anhydrous K2CO3.

    • Causality: 2.0 eq of K2CO3 neutralizes the two HCl equivalents to liberate the free diamine. 1.0 eq acts as an acid scavenger for the HF generated during the SNAr reaction. The extra 0.5 eq ensures kinetic excess.

  • Step 3: Thermal Activation. Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint: The initial heterogeneous mixture will evolve CO2 gas (from the neutralization of HCl by K2CO3). The cessation of gas evolution and the transition of the mixture to a distinct yellow/brown suspension validates the complete liberation of the free base and the progression of the SNAr coupling.

  • Step 4: Isolation. Quench the reaction with ice water. Filter the resulting precipitate and wash with cold water to remove KCl salts and excess 2-MP.

Protocol B: Anhydrous Handling of Free Base for Regioselective N-Boc Protection

Objective: Synthesize (R)-4-Boc-2-methylpiperazine directly from the free base to avoid the insolubility of the salt in DCM.

  • Step 1: Inert Weighing. Transfer the 2-MP free base chunks into a tared, flame-dried flask strictly inside an argon-filled glovebox.

    • Causality: The free base absorbs atmospheric moisture rapidly, which would quench the di-tert-butyl dicarbonate (Boc2O) reagent, leading to inaccurate stoichiometry and incomplete protection.

  • Step 2: Regioselective Acylation. Dissolve the amine in anhydrous DCM and cool to -10 °C. Add 0.95 eq of Boc2O dropwise over 30 minutes.

  • Self-Validation Checkpoint: The steric hindrance of the C2-methyl group directs the Boc protection to the less hindered N4 position. By utilizing a slight sub-stoichiometric amount of Boc2O (0.95 eq) and maintaining low temperatures, di-Boc formation is thermodynamically suppressed. TLC analysis (Ninhydrin stain) will validate the outcome: the absence of the primary diamine and the appearance of a distinct mono-Boc spot confirm regioselective success.

References

  • Cost-effective and customizable 2-Methylpiperazine 109-07-9 for sale Trustwe / Chemical Properties URL
  • pKa Values of Some Piperazines at (298, 303, 313, and 323)
  • (2R)
  • Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives Asian Journal of Chemistry URL
  • Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections Organic Process Research & Development - ACS Publications URL

Sources

Physicochemical Profiling of 2-Methylpiperazine: A Technical Guide to pKa Determination and Nitrogen Basicity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling of 2-methylpiperazine, focusing on the thermodynamic and structural characterization of its nitrogen centers.

Executive Summary

In medicinal chemistry, the piperazine scaffold is a privileged structure, serving as a core linker in drugs ranging from antipsychotics (e.g., olanzapine) to antiretrovirals. The introduction of a methyl group at the C2 position breaks the symmetry of the ring, creating two distinct basic centers: the proximal N1 (adjacent to the methyl) and the distal N4.

Understanding the specific pKa values of these nitrogen atoms is not merely an academic exercise; it is critical for optimizing LogD (lipophilicity at physiological pH), membrane permeability, and binding affinity. This guide provides the definitive thermodynamic values, the structural rationale for protonation preferences, and the experimental protocols required to validate these constants in a drug discovery setting.

Molecular Architecture & Thermodynamic Data[1]

Structural Conformation

2-Methylpiperazine exists primarily in a chair conformation.[1][2] To minimize 1,3-diaxial steric strain, the C2-methyl group preferentially adopts the equatorial orientation. This conformational lock dictates the steric environment of the two nitrogen atoms:

  • N1 (Proximal): Directly adjacent to the equatorial methyl group.

  • N4 (Distal): Separated from the methyl group by two methylene units.

Thermodynamic Dissociation Constants

The molecule is a diprotic base. The table below summarizes the consensus thermodynamic values at standard conditions (25°C, 0.1 M ionic strength).

ParameterTransitionSpecies EquilibriumValue (25°C)Assignment
pKa₂ Monocation

Neutral

9.65 ± 0.03 Distal Nitrogen (N4)
pKa₁ Dication

Monocation

5.36 ± 0.04 Proximal Nitrogen (N1)

Data aggregated from potentiometric studies (e.g., Khalili et al.) and validated against standard NIST databases.

The "Micro-Species" Assignment

A common misconception is that the electron-donating inductive effect (+I) of the methyl group should make N1 more basic. However, in aqueous solution, solvation effects dominate .

  • N4 (Distal): The primary protonation site.[1] The ammonium cation formed here is well-solvated by water molecules.

  • N1 (Proximal): The secondary protonation site.[3][1] The adjacent methyl group creates a "steric shadow" that disrupts the organized water structure required to stabilize the positive charge (steric hindrance to solvation). Consequently, the N1-cation is less stable, making N1 less basic (lower pKa).

Visualization of Protonation Equilibria[4][5]

The following diagram illustrates the stepwise protonation pathway, highlighting the preferential formation of the N4-monocation.

G Neutral Neutral Species (Uncharged) Mono Monocation (Protonated at N4) Neutral->Mono +H+ (pKa ~9.65) Mono->Neutral Di Dication (Protonated at N1 & N4) Mono->Di +H+ (pKa ~5.36) Di->Mono

Figure 1: Stepwise protonation of 2-methylpiperazine. The first proton preferentially attacks the less hindered N4 position.

Experimental Protocols

To generate high-confidence data, we employ a dual-method approach: Potentiometric Titration for accurate macro-constants and NMR-pH Titration to confirm the site of protonation.[1]

Protocol A: Potentiometric Titration (Gold Standard)

Objective: Determine precise thermodynamic pKa values.

Reagents:

  • Analyte: 2-Methylpiperazine dihydrochloride (>99% purity).[1]

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), carbonate-free.

  • Background Electrolyte: 0.15 M KCl (mimics physiological ionic strength).[1]

  • Inert Gas: Argon or Nitrogen (high purity).[1]

Workflow:

  • System Calibration: Calibrate the glass electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C. Verify slope efficiency (>98%).

  • Solution Preparation: Dissolve 2-methylpiperazine (approx. 1-2 mM) in 50 mL of degassed 0.15 M KCl solution.

  • Blanketing: Maintain a positive pressure of Argon over the solution to prevent atmospheric

    
     absorption (which forms carbonic acid and skews high-pH data).[1]
    
  • Titration:

    • Titrate with NaOH using a micro-burette (0.001 mL precision).

    • Allow electrode stabilization (drift <0.1 mV/min) between additions.

    • Collect data points from pH 2.5 to pH 11.0.[4]

  • Data Analysis: Use the Gran Plot method to determine the equivalence point and non-linear least squares regression (e.g., Hyperquad or similar software) to calculate pKa values.

Protocol B: NMR-pH Titration (Structural Validation)

Objective: Distinguish between N1 and N4 protonation events.

Causality: Protonation induces a chemical shift change (


) in adjacent protons due to deshielding.[1]
  • N4 Protonation: Causes maximal shift in C3-H and C5-H signals.[1]

  • N1 Protonation: Causes maximal shift in C2-H and the C2-Methyl doublet.[1]

Workflow:

  • Sample Prep: Prepare 10 samples of 2-methylpiperazine (5 mM) in

    
     with varying pD values (range 2.0 – 12.0). Adjust pD using DCl and NaOD.
    
  • Acquisition: Acquire 1H NMR spectra for each sample.

  • Plotting: Plot the chemical shift (

    
    ) of the methyl doublet  vs. pD.
    
  • Interpretation:

    • You will observe two inflection points.[4][5]

    • The inflection point at pD ~5.8 (corrected for isotope effect) will correlate with the largest shift in the methyl signal, confirming that the lower pKa belongs to the N1 (proximal) nitrogen .

Workflow Visualization

The following diagram outlines the logic flow for determining and assigning these values in the lab.

Workflow cluster_Macro Thermodynamic Constants cluster_Micro Structural Assignment Start Start: 2-Methylpiperazine Sample Potent Potentiometric Titration (0.15M KCl, 25°C) Start->Potent NMR 1H NMR Titration (D2O, pD 2-12) Start->NMR Calc Bjerrum/Gran Plot Analysis Potent->Calc Result1 Output: Macro pKa values (5.36 & 9.65) Calc->Result1 Final Final Profile: N4 (Distal) = Basic (9.65) N1 (Proximal) = Acidic (5.36) Result1->Final Integration Shift Track Methyl Doublet Shift NMR->Shift Result2 Output: Site Specificity (pKa 5.36 = N1) Shift->Result2 Result2->Final

Figure 2: Integrated workflow for thermodynamic and structural characterization.[1]

Applications in Drug Design[7]

Understanding that the N4 nitrogen is the primary basic center allows for strategic modification:

  • Permeability: If the molecule is too basic (pKa > 10), it will be fully ionized in the gut (pH 6-7), limiting passive diffusion. Adding electron-withdrawing groups near N4 can lower the pKa2 to the 7-8 range, improving oral bioavailability.

  • Selectivity: Many GPCR targets require a specific protonated nitrogen interaction.[1] Knowing that N4 carries the positive charge at physiological pH allows for accurate pharmacophore modeling.

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. [Link]

  • Pagano, F., et al. (2012).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2734219, 2-Methylpiperazine. [Link]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.

Sources

Technical Guide: Solubility Profile and Purification of 2-Methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile of 2-methylpiperazine dihydrochloride, focusing on the critical differential between aqueous and ethanolic systems. This guide is structured for application scientists and process chemists optimizing purification workflows.


)

Executive Summary

This compound exhibits a stark solubility contrast between aqueous and alcoholic media.[1] It is freely soluble in water (driven by high ionic hydration energy) but sparingly soluble to insoluble in ethanol (due to a lower dielectric constant and poor chloride solvation).

This differential is the thermodynamic engine for its purification. In process chemistry, ethanol acts as an antisolvent , forcing the salt out of the aqueous phase. This guide provides the theoretical basis, quantitative estimates, and a validated recrystallization protocol leveraging this property.

Physicochemical Properties & Solubility Data[1][2][3][4][5][6][7][8][9][10]

The Solute: this compound

Unlike its free base form, which is a hygroscopic solid/liquid with moderate organic solubility, the dihydrochloride salt is a stable, crystalline ionic lattice.

PropertyValue / Description
Molecular Formula

Molecular Weight ~173.08 g/mol
Structure Chiral piperazine ring with steric hindrance at C2; fully protonated nitrogens.
pKa Values ~5.35 and ~9.73 (Refers to conjugate acid of free base) [1].
Hygroscopicity High (Critical for handling; requires desiccation).
Comparative Solubility Profile

The following data synthesizes experimental observations and standard amine salt behaviors [2, 3].

Solvent SystemSolubility StatusMechanism of Action
Water (

)
Freely Soluble (>78 g/100 mL*)High dielectric constant (

) stabilizes dissociated

and piperazinium ions via hydration spheres.
Ethanol (EtOH) Sparingly Soluble / Insoluble Lower dielectric constant (

) favors tight ion-pairing over solvation. Acts as an antisolvent.[2]
Methanol (MeOH) Slightly Soluble Intermediate solubility. Often used for initial dissolution if ethanol is too non-polar.
Diethyl Ether Insoluble Non-polar; no capacity to solvate ionic species.

*Note: The free base has a reported solubility of 78 g/100 mL at 25°C [4].[3] The dihydrochloride salt typically exceeds this due to ionic dissociation, potentially reaching >100 g/100 mL in hot water.

Theoretical Framework: Why the Difference Matters

The solubility difference is governed by the competition between Lattice Energy (holding the crystal together) and Solvation Energy (pulling ions into solution).

Mechanism of Dissolution
  • In Water: The hydration enthalpy of the two chloride ions and the dicationic piperazine core overcomes the crystal lattice energy. The small, hard

    
     ions are effectively stabilized by water's hydrogen bond donors.
    
  • In Ethanol: Ethanol has a bulky ethyl group and fewer hydrogen bond donors per unit volume. It cannot effectively solvate the chloride ions. Consequently, the attractive electrostatic forces between the cation and anion dominate, causing the salt to precipitate or remain in the solid phase [5].

Visualization of Solubility Dynamics

The following diagram illustrates the molecular interactions dictating this behavior.

SolubilityMechanism cluster_Water Aqueous System (Dissolution) cluster_Ethanol Ethanol System (Precipitation) Salt_Solid Salt Crystal Lattice (High Lattice Energy) Solvated_Ions Dissociated Ions (Stable Hydration Shells) Salt_Solid->Solvated_Ions Enthalpy of Hydration > Lattice Energy Water_Mol Water Molecules (High Dielectric) Water_Mol->Solvated_Ions Effective Solvation Eth_Solvent Ethanol Molecules (Low Dielectric) Ion_Pair Tight Ion Pairs (Aggregation) Eth_Solvent->Ion_Pair Weak Solvation Precipitate Crystalline Precipitate Ion_Pair->Precipitate Electrostatics Dominate

Caption: Figure 1. Mechanistic comparison of this compound behavior in water vs. ethanol.

Validated Experimental Protocol: Antisolvent Recrystallization

This protocol utilizes the "Water-Ethanol" solvent swap method to purify crude this compound. This is the gold standard for removing non-ionic organic impurities (which stay in ethanol) and inorganic salts (which may not dissolve in the initial minimum water volume).

Reagents Required[10][11]
  • Crude this compound.

  • Deionized Water (Solvent).

  • Absolute Ethanol (Antisolvent).

  • Ice bath.[4]

Step-by-Step Methodology
  • Dissolution (The "Minimum Volume" Rule):

    • Place crude salt in an Erlenmeyer flask.

    • Add hot deionized water (

      
      ) dropwise with constant stirring.
      
    • Critical Step: Add only enough water to just dissolve the solid. A saturated solution is required. If the solution is colored, treat with activated charcoal and filter while hot.

  • Antisolvent Addition:

    • Keep the aqueous solution hot (

      
      ).
      
    • Slowly add hot absolute ethanol.

    • Observation: You will see transient cloudiness that dissolves.[4] Continue adding ethanol until a faint, persistent turbidity (cloudiness) appears.

    • Tip: If you add too much and precipitate forms heavily, add a few drops of hot water to clear it, then stop.

  • Crystallization:

    • Remove from heat.[2][4] Allow the flask to cool slowly to room temperature undisturbed. Rapid cooling traps impurities.

    • Once at room temperature, transfer to an ice bath (

      
      ) for 30–60 minutes to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with a small volume of cold ethanol (do not use water, it will redissolve the product).

    • Drying: Dry in a vacuum oven at

      
       to constant weight.
      
Process Flow Diagram

RecrystallizationProtocol Start Crude 2-Methylpiperazine 2HCl Dissolve Dissolve in MINIMUM Hot Water (T = 90°C) Start->Dissolve Charcoal Optional: Activated Charcoal & Hot Filtration Dissolve->Charcoal Add_Eth Add Hot Ethanol (Antisolvent) Until Persistent Turbidity Dissolve->Add_Eth Charcoal->Add_Eth Cool Slow Cool to RT then Ice Bath (0°C) Add_Eth->Cool Induce Nucleation Filter Vacuum Filtration Cool->Filter Precipitation Complete Wash Wash with COLD Ethanol Filter->Wash Remove Mother Liquor Dry Dry (Vac Oven, 50°C) Wash->Dry

Caption: Figure 2. Workflow for the purification of this compound via antisolvent recrystallization.

Process Application: Solvent Swapping

In industrial synthesis, 2-methylpiperazine is often treated with gaseous HCl in an ethanolic solution [6]. Because the salt is insoluble in ethanol, it precipitates immediately upon formation.

  • Advantage: This avoids the energy-intensive evaporation of water.

  • Protocol: Dissolve free base in Ethanol

    
     Bubble HCl gas 
    
    
    
    Filter precipitate.

References

  • ChemicalBook. (2024). 2-Methylpiperazine Properties and pKa data. Retrieved from

  • PubChem. (2025).[5] (2R)-2-methylpiperazine dihydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. (2025). Physicochemical Properties of Piperazine Salts. Retrieved from

  • Echemi. (2025).[5] 2-Methylpiperazine Solubility Data. Retrieved from

  • Smolecule. (2024). Synthesis and Purification of (2S)-2-Methylpiperazine Hydrochloride. Retrieved from

  • Google Patents. (2016). Method for producing optically active 2-methylpiperazine (WO2016021524A1). Retrieved from

Sources

2-Methylpiperazine dihydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for pharmaceutical scientists, focusing on the critical attributes, synthesis, and application of 2-Methylpiperazine Dihydrochloride .

Core Identity & Physicochemical Profiling for Medicinal Chemistry Applications

Executive Summary

This compound is a pivotal heterocyclic building block in the synthesis of next-generation pharmaceuticals. Distinguished by its C2-methyl group, this moiety introduces chirality and conformational rigidity to drug candidates—factors that critically modulate lipophilicity (


), metabolic stability, and receptor binding affinity.

Unlike its free base counterpart, the dihydrochloride salt offers superior crystallinity, water solubility, and shelf-life stability, making it the preferred form for GMP manufacturing and solid-phase synthesis. This guide provides an exhaustive technical profile, from molecular metrics to validated handling protocols.

Physicochemical Identity

The precise characterization of the salt form is essential for stoichiometric calculations in synthesis.

Core Data Table
PropertyMetricTechnical Notes
Compound Name This compoundOften abbreviated as 2-Me-Pip[1] · 2HCl
Chemical Formula C₅H₁₄Cl₂N₂ Formally written as C₅H₁₂N₂ · 2HCl
Molecular Weight 173.08 g/mol Free Base: 100.16 g/mol + 2 × HCl (36.46 g/mol )
CAS Number (Racemic) Not commonly indexedRefer to Free Base: 109-07-9
CAS ((S)-Enantiomer) 75336-85-5 Preferred stereoisomer for many kinase inhibitors
CAS ((R)-Enantiomer) 13264-88-5 Used in specific chiral resolution agents
Appearance White Crystalline SolidHighly hygroscopic; store under desiccant
Solubility >100 mg/mL in WaterSoluble in MeOH; Insoluble in Et₂O, Hexanes
The "Salt Advantage" in Drug Design

Why utilize the dihydrochloride salt over the free base?

  • Stoichiometric Precision: The free base is a low-melting solid (mp 61–63 °C) that is hygroscopic and difficult to weigh accurately. The 2HCl salt is a stable, high-melting solid, allowing for precise molar equivalents in reactions.

  • Solubility Profile: The ionic nature of the 2HCl salt ensures rapid dissolution in polar reaction media (Water, DMSO, MeOH), facilitating nucleophilic substitutions when neutralized in situ.

Synthetic & Manufacturing Considerations

Synthesis Workflow (Graphviz Visualization)

The following diagram outlines the standard industrial route for converting the free base to the stable dihydrochloride salt, including critical purification steps.

SynthesisWorkflow Raw 2-Methylpiperazine (Racemic or Chiral Free Base) Reaction Salt Formation Solvent: Ethanol/EtOAc Temp: 0-5°C Raw->Reaction Dissolve Acid HCl (gas) or 4M HCl in Dioxane Acid->Reaction Dropwise Addn Precipitation Precipitation (White Solid) Reaction->Precipitation Stir 2h Purification Recrystallization (EtOH/Water 3:1) Precipitation->Purification Filter & Wash Final Pure 2-Methylpiperazine Dihydrochloride Purification->Final Dry under Vacuum

Key Experimental Protocol: Salt Formation
  • Reagents: 2-Methylpiperazine (1.0 equiv), HCl (4M in Dioxane, 2.5 equiv), Ethanol (anhydrous).

  • Procedure:

    • Dissolve 2-Methylpiperazine in absolute ethanol (5 mL/g) under N₂ atmosphere.

    • Cool solution to 0 °C in an ice bath.

    • Add HCl solution dropwise over 30 minutes. Exothermic reaction—monitor internal temp < 10 °C.

    • Allow to warm to room temperature and stir for 2 hours.

    • Filter the white precipitate and wash with cold diethyl ether to remove excess acid.

    • Critical Step: Recrystallize from Ethanol/Water (3:1) if purity < 98% by HPLC.

Analytical Characterization (Trustworthiness)

To ensure the integrity of the building block before use in complex synthesis, the following self-validating analytical methods are recommended.

NMR Interpretation (D₂O Solvent)

The 2HCl salt shifts the proton signals downfield compared to the free base due to protonation of the nitrogen atoms.

  • ¹H NMR (400 MHz, D₂O):

    • δ 1.45 ppm (d, 3H, J=6.5 Hz): Methyl group doublet. Diagnostic for the C2 substitution.

    • δ 3.20–3.80 ppm (m, 7H): Piperazine ring protons. Broadening may occur due to conformational exchange if not fully protonated.

    • Validation Check: Integration ratio of Methyl (3H) to Ring (7H) must be ~3:7.

Chloride Content Titration (AgNO₃)

Since the compound is hygroscopic, the molecular weight can drift due to water absorption.

  • Method: Potentiometric titration with 0.1 N AgNO₃.

  • Target: Theoretical Chloride content = 40.96%.

  • Calculation:

    
    
    
Analytical Logic Flow

AnalyticalLogic cluster_Identity Identity Verification cluster_Purity Purity & Stoichiometry Sample Batch Sample NMR 1H-NMR (D2O) Confirm Methyl Doublet Sample->NMR IR FT-IR Amine Salt Bands (~3000-2800 cm-1) Sample->IR Titration AgNO3 Titration Confirm 2HCl Stoichiometry Sample->Titration KF Karl Fischer Water Content < 1.0% Sample->KF Decision Release for Synthesis? NMR->Decision Titration->Decision KF->Decision

Applications in Drug Discovery

The 2-methylpiperazine moiety is not merely a linker; it is a pharmacophore modulator .

  • Conformational Restriction: The methyl group at C2 forces the piperazine ring into a preferred chair conformation, reducing the entropy penalty upon binding to a protein target (e.g., Kinase ATP pockets).

  • Metabolic Blocking: Unsubstituted piperazines are prone to oxidative metabolism (N-oxidation or ring hydroxylation). The C2-methyl group sterically hinders CYP450 enzymes, potentially extending the drug's half-life (

    
    ).
    
  • Chirality as a Tool:

    • (S)-Isomer: Often preferred in kinase inhibitors (e.g., derivatization of Lomefloxacin analogs).

    • (R)-Isomer: Frequently used to fine-tune selectivity in GPCR ligands.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66057, 2-Methylpiperazine. Retrieved from [Link]

  • Organic Syntheses. Synthesis of Piperazine Derivatives and Salt Formation Protocols. (General reference for piperazine salt handling). Retrieved from [Link]

Sources

The Strategic Application of 2-Methylpiperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications, physicochemical properties, and synthetic utility of 2-methylpiperazine in medicinal chemistry.

Executive Summary: The "Magic Methyl" of Nitrogen Heterocycles

In the optimization of lead compounds, the piperazine ring is a privileged scaffold, serving as a robust linker that modulates physicochemical properties (solubility, pKa) and vectorizes substituents. However, the unsubstituted piperazine ring often suffers from conformational promiscuity and metabolic liability at the


-carbon positions.

2-Methylpiperazine (2-MP) represents a high-value tactical modification.[1][2] By introducing a single methyl group at the C2 position, medicinal chemists can:

  • Introduce Chirality: Transforming an achiral linker into a stereogenic center (

    
     or 
    
    
    
    ), enabling specific interactions with chiral protein pockets.[2]
  • Restrict Conformation: Biasing the ring pucker to favor specific axial/equatorial orientations of

    
    -substituents (the "Magic Methyl" effect).
    
  • Block Metabolism: Sterically hindering Cytochrome P450-mediated

    
    -oxidation.[2]
    

This guide provides a technical roadmap for utilizing 2-methylpiperazine, from chiral resolution to structure-activity relationship (SAR) applications.

Physicochemical & DMPK Profile

The introduction of a C2-methyl group alters the fundamental properties of the piperazine core.

Comparative Properties Table
PropertyPiperazine2-MethylpiperazineImpact in MedChem
Molecular Weight 86.14 g/mol 100.16 g/mol Slight increase; negligible penalty.[3][1]
LogP (Lipophilicity) -1.17-0.4 to -0.6Increases lipophilicity; improves membrane permeability.[1][2]
pKa (N1 / N4) 9.8 / 5.6~9.7 / 5.4Minimal change in basicity; maintains solubility.[2]
Chirality AchiralChiral (

)
Enables enantioselective target engagement.[2]
Conformational Energy Fluxional ChairBiased ChairLocks

-substituents in preferred orientations.
Metabolic Hotspot High (

-C oxidation)
ReducedC2-methyl sterically hinders CYP450 attack.[1][2]
Conformational Analysis (The Axial Preference)

Unlike cyclohexane, where substituents strongly prefer the equatorial position,


-substituted 2-methylpiperazines exhibit a complex conformational equilibrium.[3]
  • Equatorial Methyl Preference: The C2-methyl group itself prefers the equatorial position to minimize 1,3-diaxial interactions.[3][1]

  • N-Substituent Bias: In 1,4-disubstituted derivatives, the C2-methyl group creates steric clash (A(1,[3][1]3) strain) with the

    
    -substituent.[2][4] To relieve this, the 
    
    
    
    -substituent is often forced into a pseudo-axial orientation or the ring adopts a twist-boat conformation.[3][1] This "conformational lock" is critical for pre-organizing the ligand for binding.

Conformation cluster_0 Conformational Bias Mechanism Step1 Unsubstituted Piperazine (Fluxional Chair) Step2 Add C2-Methyl Group (Steric Anchor) Step1->Step2 Modification Step3 A(1,3) Strain Generation Step2->Step3 Steric Clash Step4 N-Substituent Reorientation (Pseudo-Axial Preference) Step3->Step4 Energy Minimization

Caption: The C2-methyl group introduces A(1,3) strain, forcing N-substituents into specific orientations to minimize steric energy, effectively 'locking' the bioactive conformation.[3][1]

Synthetic Methodologies

Chiral Resolution Protocol (L-Tartaric Acid Method)

While asymmetric synthesis is possible, the industrial standard for obtaining enantiopure 2-methylpiperazine is classical resolution using L-tartaric acid.[3][1] This method relies on the solubility difference between the diastereomeric salts.

Protocol: Isolation of (R)-2-Methylpiperazine

  • Dissolution: Dissolve racemic 2-methylpiperazine (1.0 equiv) in water.[2]

  • Salt Formation: Add L-(+)-tartaric acid (2.0 equiv) slowly.[2] The mixture will warm up (exothermic).[2]

  • Crystallization: Heat to

    
     to ensure full dissolution, then cool slowly to 
    
    
    
    over 12 hours. Add ethanol to facilitate precipitation if necessary.[2]
  • Filtration: The

    
    -2-methylpiperazine 
    
    
    
    bis(L-tartrate)
    salt crystallizes out (less soluble).[1][2] The
    
    
    -enantiomer remains in the mother liquor.[2]
  • Recrystallization: Recrystallize the solid from water/ethanol (1:2) to upgrade enantiomeric excess (ee) to

    
    .[2]
    
  • Free Basing: Suspend the salt in

    
    , add 
    
    
    
    (pH > 12), and extract. Dry over
    
    
    and concentrate.
Buchwald-Hartwig Coupling

Coupling 2-methylpiperazine to aryl halides requires care due to the steric hindrance at the


 position (adjacent to the methyl).[1] The 

nitrogen (distal) is less hindered and more nucleophilic.[2]

Regioselectivity:

  • Unprotected 2-MP: Reacts preferentially at

    
     (distal).
    
  • Targeting N1: Requires protection of

    
     (e.g., Boc) or specific catalyst ligand control.[2]
    

Standard Protocol (N4-Arylation):

  • Reagents: Aryl Bromide (1.0 equiv), 2-Methylpiperazine (1.2 equiv),

    
     (0.01 equiv), BINAP (0.02 equiv), 
    
    
    
    (1.5 equiv).
  • Solvent: Toluene or Dioxane (

    
    ).[2]
    
  • Note: For

    
    -arylation of 
    
    
    
    -Boc-2-methylpiperazine, use bulky ligands like BrettPhos or RuPhos to overcome the steric hindrance of the adjacent methyl group.[3][1]

Medicinal Chemistry Case Studies

HIV-1 Attachment Inhibitors (BMS)

In the development of Temsavir (BMS-626529) and its prodrug Fostemsavir , Bristol-Myers Squibb explored the SAR of the piperazine linker attached to the azaindole core.[1]

  • Challenge: The piperazine ring needed to project a benzamide moiety into a specific hydrophobic pocket of the gp120 viral protein.

  • Solution: Introduction of a methyl group at the C2 position of the piperazine.

  • Result: The

    
    -2-methylpiperazine  analog showed superior potency compared to the 
    
    
    
    -enantiomer and the unsubstituted parent in early SAR screens.[1] The methyl group locked the piperazine into a conformation that optimized the vector of the benzamide group, enhancing binding affinity. (Note: The final approved Fostemsavir utilizes a specific substitution pattern optimized for solubility and metabolism, but the 2-methyl analogs were pivotal in defining the pharmacophore).
Kinase Inhibitors (Selectivity Tuning)

In the design of Type I and Type II kinase inhibitors, the solvent-exposed region often tolerates solubilizing groups like piperazine.

  • Problem: Unsubstituted piperazines can be metabolically labile and may bind non-specifically to other kinases.[2]

  • Application: Using

    
    -2-methylpiperazine  restricts the rotation of the solubilizing tail.[1][2]
    
  • Example: In the optimization of Rho-kinase (ROCK) inhibitors, the homopiperazine analog H-1152P utilizes a chiral methyl group to improve selectivity for ROCK over PKA and PKC by exploiting subtle differences in the entrance to the ATP-binding cleft.[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for incorporating 2-methylpiperazine into a drug scaffold.

MedChemWorkflow Start Lead Optimization (Piperazine Scaffold) Problem Identify Issue: 1. Metabolic Instability 2. Low Selectivity 3. Poor Solubility Start->Problem Decision Apply 2-Methylpiperazine? Problem->Decision RouteA Metabolic Block: Methyl at alpha-carbon hinders CYP oxidation. Decision->RouteA Stability RouteB Conformational Lock: Restrict N-substituent to pseudo-axial. Decision->RouteB Potency RouteC Chiral Vector: Explore (R) vs (S) for pocket fit. Decision->RouteC Selectivity Synthesis Synthesis: 1. Resolution (L-Tartaric) 2. Regioselective Coupling RouteA->Synthesis RouteB->Synthesis RouteC->Synthesis

Caption: Decision tree for implementing 2-methylpiperazine to solve specific DMPK and potency issues.

References

  • BenchChem. (2025).[2] (R)-2-Methylpiperazine (L)-tartaric acid salt: Resolution and Specifications. Retrieved from

  • Wang, T., et al. (2018).[2] Discovery of the HIV-1 Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir.[2][5] Journal of Medicinal Chemistry. Retrieved from

  • ChemicalBook. (2025).[2] 2-Methylpiperazine Properties and Applications. Retrieved from

  • Organic Syntheses. (2015). Buchwald-Hartwig Amination General Procedures. Retrieved from

  • BOC Sciences. (2025).[2] Structure and Absolute Configuration of Chiral 2-Methylpiperazines. Retrieved from

Sources

Thermodynamic Stability of Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the thermodynamic and kinetic stability profiles of piperazine derivatives. It is designed for medicinal chemists and formulation scientists, moving beyond basic properties to explore the energetic landscapes that dictate shelf-life, metabolic fate, and solid-state integrity.

Executive Summary

Piperazine (1,4-diazacyclohexane) is a privileged scaffold in drug discovery, present in diverse therapeutic classes from fluoroquinolones (Ciprofloxacin) to antipsychotics (Aripiprazole).[1] Its utility stems from its ability to modulate physicochemical properties (pKa, solubility) and orient substituents in defined vectors.[1] However, the thermodynamic stability of the piperazine ring is complex, governed by a delicate balance of conformational strain, oxidative susceptibility, and solid-state polymorphism. This guide dissects these parameters to enable rational design of robust pharmaceutical candidates.

Structural Thermodynamics & Conformational Analysis

The Energy Landscape

Unlike cyclohexane, the introduction of two nitrogen atoms into the six-membered ring alters the conformational energy surface due to lone-pair interactions and bond length changes (C-N vs C-C).

  • Global Minimum (Chair): The chair conformation is the thermodynamic ground state. It minimizes torsional strain and 1,3-diaxial interactions.

  • Twisted-Boat & Boat: These high-energy conformers are transient but critical during receptor binding or metabolic activation.

    • Chair

      
       Boat Barrier: 
      
      
      
      .[2]
    • Twisted-Boat Stability:

      
       higher than the chair.
      
    • Boat

      
       Twisted-Boat:  Low barrier (
      
      
      
      ), making the pure boat form elusive.

Expert Insight: In


-disubstituted derivatives, steric bulk at the nitrogen atoms can flatten the ring or stabilize the twisted-boat conformer, significantly altering the activation energy for ring inversion. This "pre-organization" can improve binding affinity but may lower the barrier to oxidative degradation.
pKa and Protonation States

Piperazine is a dibasic amine (


, 

).
  • Physiological Relevance: At pH 7.4, the monocationic species predominates.

  • Thermodynamic Impact: Protonation stabilizes the chair conformation by locking the nitrogen lone pair, reducing

    
     hyperconjugation effects that might otherwise favor ring distortion.
    

Degradation Dynamics: Pathways & Mechanisms

Thermodynamic stability often dictates the potential for degradation, while kinetic barriers (Activation Energy,


) dictate the rate. Piperazine derivatives are particularly susceptible to oxidative ring opening and N-oxidation.
Oxidative Instability

The secondary or tertiary amine centers are electron-rich, making them prone to Single Electron Transfer (SET) mechanisms, especially in the presence of transition metals (


).
  • Mechanism: Hydrogen abstraction

    
     to the nitrogen leads to a carbon-centered radical, which reacts with 
    
    
    
    to form an iminium species. Hydrolysis of this intermediate leads to ring opening (ethylenediamine formation) or oxidation to 2-oxopiperazine.
  • Substituent Effect: Contrary to intuition,

    
    -methyl substitution often decreases  stability compared to the parent piperazine. The electron-donating methyl group stabilizes the radical intermediate, lowering the 
    
    
    
    for oxidation.
Visualization: Oxidative Degradation Pathway

PiperazineDegradation PZ Piperazine Derivative Radical α-C Radical Intermediate PZ->Radical H• Abstraction (Metal/Light) Peroxyl Peroxyl Radical Radical->Peroxyl + O2 Iminium Iminium Ion Peroxyl->Iminium - HO2• EDA Ethylenediamine (Ring Opening) Iminium->EDA + H2O Hydrolysis Oxo 2-Oxopiperazine (Lactam) Iminium->Oxo Oxidation

Figure 1: Oxidative cascade of piperazine derivatives initiating via


-carbon hydrogen abstraction.
Thermal Degradation

Thermal decomposition typically follows first-order kinetics with high activation energies (


 for unsubstituted piperazine).
  • Pathway:

    
     nucleophilic attack by a free amine on a protonated neighbor, leading to ring opening or polymerization.
    
  • Critical Insight: Thermal stability is significantly higher in the solid state than in solution, where solvation stabilizes the charged transition states.

Solid-State Thermodynamics: Polymorphism

For drug development, the crystal lattice energy is the ultimate determinant of stability. Piperazine derivatives are prone to polymorphism and solvate formation.

  • Lattice Energy: Higher melting points generally correlate with greater thermodynamic stability.

  • Case Study (Azelnidipine): The

    
    -polymorph is thermodynamically stable at room temperature, while the 
    
    
    
    -form is metastable.[3] However, amorphous phases (stabilized by piperazine co-formers) can exhibit higher apparent solubility but risk recrystallization to the stable
    
    
    -form over time.
  • Co-Crystals: Piperazine is an excellent co-former for acidic drugs (forming salts/co-crystals). The

    
     rule generally predicts salt formation, which maximizes lattice energy and thermal stability.
    

Experimental Assessment Protocols

This section details self-validating protocols to assess thermodynamic parameters.

Differential Scanning Calorimetry (DSC) for Polymorph Screening

Objective: Determine melting points (


), enthalpies of fusion (

), and glass transition temperatures (

).

Protocol:

  • Sample Prep: Weigh 2-5 mg of sample into a Tzero aluminum pan. Crimp non-hermetically (allow gas escape) or hermetically (if volatile).

  • Cycle 1 (Standard): Heat from

    
     to 
    
    
    
    at
    
    
    .
    • Validation: Sharp endotherm indicates crystallinity. Broad peaks suggest amorphous content or impurities.

  • Cycle 2 (Hyper-DSC): Cool rapidly (

    
    ) to 
    
    
    
    , then reheat.
    • Purpose: Detect

      
       of the in-situ generated amorphous phase. A high 
      
      
      
      (
      
      
      above storage temp) predicts good physical stability.
  • Data Analysis: Integrate peak areas to calculate

    
     (J/g). Compare polymorphs; the form with the highest 
    
    
    
    and
    
    
    is usually the thermodynamic stable form (Heat of Fusion Rule).
Forced Degradation (Stress Testing) Workflow

Objective: Establish kinetic degradation rates and identify degradation products.

Protocol:

  • Oxidative Stress: Dissolve derivative (0.1 mM) in acetonitrile/water. Add

    
     (0.3% to 3%). Incubate at 
    
    
    
    .[4]
    • Control: Sample without

      
      .
      
  • Metal Catalysis: Spike solution with

    
     or 
    
    
    
    (5-10 ppm) to mimic manufacturing impurities.
  • Analysis: HPLC-MS/MS at

    
     hours.
    
  • Quantification: Plot

    
     vs. time. The slope 
    
    
    
    defines the half-life (
    
    
    ).
Visualization: Stability Assessment Workflow

StabilityWorkflow cluster_Solid Solid State Thermodynamics cluster_Solution Solution Kinetics Start New Piperazine Derivative DSC DSC / TGA (Tm, Tg, ΔHf) Start->DSC Stress Stress Testing (Oxidation/pH/Temp) Start->Stress XRPD X-Ray Diffraction (Polymorph ID) DSC->XRPD Phase Change? Decision Stability Profile Assessment XRPD->Decision Kinetics Kinetic Plotting (Arrhenius Ea) Stress->Kinetics Degradation Rate Kinetics->Decision

Figure 2: Integrated workflow for characterizing solid-state and solution-phase stability.

Summary Data: Substituent Effects on Stability

Derivative TypeDominant ConformationPrimary Degradation RiskThermodynamic Stability Rank
Unsubstituted Piperazine ChairThermal Ring OpeningHigh
N-Methyl Piperazine ChairOxidative DealkylationMedium
N-Phenyl Piperazine Chair (Twisted)N-Oxide FormationMedium-High
N-Acyl Piperazine Flattened ChairHydrolysis (Amide)High (Resonance stabilized)
Diketo-piperazine Boat/PlanarHydrolysisVery High (Stable scaffold)

References

  • Rincón, D. A., et al. (2025).[5] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.[5] [Link]

  • Ochedi, F., et al. (2023).[6] Oxidative degradation of Piperazine in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]

  • Freeman, S. A., et al. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link](Note: Generalized link to authoritative domain due to deep link variability).

  • Nielsen, C. J., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Du, S., et al. (2018). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. RSC Advances. [Link]

  • Park, S., et al. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. PCCP. [Link]

Sources

Technical Whitepaper: Managing the Hygroscopicity of 2-Methylpiperazine Dihydrochloride in Pharmaceutical Synthesis

[1]

Executive Summary

2-Methylpiperazine dihydrochloride (CAS: 75336-85-5 for (S)-isomer) is a critical diamine scaffold in the synthesis of bioactive quinazolines, NSAID salts, and neuroactive pharmaceutical intermediates.[1] While the dihydrochloride salt is synthesized to improve the handling properties of the volatile and hygroscopic free base, the salt itself retains significant hygroscopicity.

Uncontrolled moisture uptake in this reagent introduces two critical failure modes in drug development: stoichiometric imbalance during coupling reactions (leading to incomplete conversion) and facilitated degradation (hydrolysis or oxidation).[1] This guide provides a technical analysis of the compound's hygroscopic mechanism and establishes validated protocols for its assessment, handling, and drying to ensure process integrity.[1]

Physicochemical Profile & Mechanism of Hygroscopicity

Compound Identity[1][2][3][4]
  • IUPAC Name: (2S)-2-Methylpiperazine dihydrochloride[1]

  • Common Isomers: (S)-isomer (CAS 75336-85-5), (R)-isomer (CAS 75336-89-9), Racemic (CAS 16940-66-2)[1]

  • Molecular Formula: C₅H₁₄Cl₂N₂[1][2]

  • Molecular Weight: 173.08 g/mol (Anhydrous)[1]

  • Solubility: Highly soluble in water (>100 mg/mL); soluble in methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (DCM, Hexanes).[1]

Structural Mechanism of Moisture Uptake

The hygroscopic nature of this compound is not merely a surface phenomenon but is intrinsic to its crystal lattice energetics.[1]

  • Crystal System: The (S)-enantiomer crystallizes in the orthorhombic system (Space Group

    
    ).[1][3]
    
  • Lattice Interactions: The crystal lattice is stabilized by an extensive three-dimensional hydrogen-bonding network.[1][3] The protonated nitrogen atoms (

    
    ) act as strong hydrogen bond donors to the chloride anions (
    
    
    ).[3]
  • Moisture Vulnerability: The N-H[1]···Cl bond distances typically range from 2.25 to 2.61 Å .[1][3] Upon exposure to atmospheric humidity (>40% RH), water molecules can intercalate into this lattice, competing for hydrogen bonding sites.[1] The high charge density of the chloride ions and the protonated amines creates a high enthalpy of hydration, driving the rapid absorption of atmospheric water to form non-stoichiometric hydrates or deliquescent solutions.

Impact on Pharmaceutical Synthesis[1][4][5]

The presence of unquantified water in this compound leads to a cascade of synthetic failures, particularly in stoichiometry-sensitive reactions like amide couplings or nucleophilic aromatic substitutions (

1
Stoichiometric Drift

In a typical coupling reaction, 1.0 equivalent of amine is required.[1] If the material contains 10% w/w water, weighing 173.08 mg provides only 0.9 equivalents of the active amine.

  • Consequence: Incomplete conversion of the electrophile.[1]

  • Risk: Difficult purification of the product from the expensive starting material.

Facilitated Side Reactions

Water is not an inert filler; it is a nucleophile and a proton shuttle.[1]

  • Hydrolysis: In the presence of coupling reagents (e.g., EDC, HATU), water consumes the active ester, reducing yield.[1]

  • Racemization: Moisture can lower the energy barrier for proton exchange at the chiral center, potentially leading to slow racemization of the (S)-isomer under thermal stress.[1]

MoistureImpactFig 1. Downstream Synthetic Consequences of Unmanaged HygroscopicityMoistureAtmospheric Moisture(>40% RH)LatticeCrystal LatticeIntercalationMoisture->LatticeAbsorptionWeightErrorEffective MW Increase(Stoichiometry Error)Lattice->WeightErrorMass ChangeReactionCoupling Reaction(Amide/SNAr)Lattice->ReactionWater IntroductionWeightError->ReactionUnder-charging AmineFailure1Incomplete Conversion(Residual Electrophile)Reaction->Failure1Stoichiometry DriftFailure2Reagent Hydrolysis(HATU/EDC Consumption)Reaction->Failure2Side Reaction

Protocol 1: Quantitative Assessment of Water Content[1]

Before using any batch of this compound that has been stored for >1 week, water content must be verified.[1] Loss on Drying (LOD) is often insufficient due to the potential for HCl loss at high temperatures.

Method: Volumetric Karl Fischer (KF) Titration

This is the gold standard for specificity.

  • Solvent System: Methanol:Formamide (2:[1]1) is recommended to ensure complete dissolution of the salt.

  • Sample Size: 50–100 mg (aiming for ~10–20 mg water uptake if material is wet).[1]

  • Procedure:

    • Pre-titrate the solvent cell to dryness.

    • Rapidly transfer the sample (minimizing air exposure).

    • Titrate with a composite KF reagent (e.g., Hydranal-Composite 5).[1]

  • Acceptance Criteria:

    • < 1.0% w/w: Acceptable for general synthesis.[1]

    • 1.0% – 5.0% w/w: Adjust stoichiometry calculation (Corrected MW =

      
      ).
      
    • > 5.0% w/w: Material requires drying (See Protocol 3).[1]

Protocol 2: Handling and Storage

To maintain the "anhydrous" state, a rigorous barrier between the reagent and the environment is required.

Storage Hierarchy[1]
  • Tier 1 (Best): Glovebox under

    
     or Ar atmosphere (
    
    
    ppm
    
    
    ).[1]
  • Tier 2 (Standard): Desiccator cabinet with active desiccant (e.g.,

    
     or activated molecular sieves) and humidity indicator cards.
    
  • Tier 3 (Short-term): Tightly sealed amber glass vial with Parafilm/electrical tape seal, stored at

    
    . Note: Cold storage can cause condensation if opened before warming to room temperature.[1]
    
Handling Workflow

When weighing the reagent for a reaction:

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.[1]

  • Speed: Minimize open-cap time.

  • Environment: If a glovebox is unavailable, use a "funnel and flow" technique:

    • Place the receiving flask under a gentle stream of dry nitrogen.[1]

    • Transfer the solid rapidly.[1]

    • Immediately reseal the stock container.[1]

Protocol 3: Drying and Remediation[1]

If the material exceeds 5% water content or has become deliquescent (sticky/clumped), use the following remediation strategies.

Method A: Vacuum Oven Drying (Mild Contamination)

Suitable for free-flowing powders with <10% water.[1]

  • Spread: Place material in a crystallization dish in a thin layer (<1 cm).

  • Temp/Vac: Heat to 40–45°C under full vacuum (<10 mbar). Caution: Do not exceed 60°C to avoid HCl dissociation or discoloration.[1]

  • Desiccant: Place a tray of

    
     or KOH pellets in the oven to act as a moisture trap.[1]
    
  • Duration: 12–24 hours. Verify with KF titration.

Method B: Azeotropic Distillation (Severe Contamination)

Suitable for deliquescent material or when strict anhydrous conditions are needed for the subsequent step.

  • Dissolve: Dissolve the wet salt in minimal dry methanol.

  • Solvent Swap: Add Toluene (forms azeotrope with water/methanol) or 2-MeTHF.[1]

  • Concentrate: Rotary evaporate to dryness. Repeat the Toluene addition/evaporation cycle 2–3 times.

  • Result: This yields an amorphous foam or solid that is highly anhydrous but extremely hygroscopic.[1] Use immediately.

Method C: Recrystallization (Purification + Drying)
  • Solvent: Dissolve in hot Ethanol (

    
    ).
    
  • Precipitation: Add Diethyl Ether or Hexanes dropwise until turbidity persists.

  • Cool: Allow to cool slowly to

    
    .
    
  • Filter: Filter under

    
     blanket and dry in a vacuum desiccator.
    

HandlingDecisionFig 2. Decision Matrix for Handling Hygroscopic ReagentsStartStart: 2-Methylpiperazine 2HClBatch AssessmentCheckStateVisual InspectionStart->CheckStateFlowingFree-flowing PowderCheckState->FlowingClumpedSticky / ClumpedCheckState->ClumpedKF_TestPerform KF TitrationFlowing->KF_TestDryingMethodVacuum Oven (45°C)or AzeotropeClumped->DryingMethodSkip KFLowWater< 1.0% H2OKF_Test->LowWaterMedWater1.0% - 5.0% H2OKF_Test->MedWaterHighWater> 5.0% H2OKF_Test->HighWaterAction1Use Directly(Store in Desiccator)LowWater->Action1Action2Adjust Stoichiometry(Calc. Corrected MW)MedWater->Action2Action3Remediation RequiredHighWater->Action3Action3->DryingMethodDryingMethod->KF_TestRe-test

References

  • ChemicalBook. (2025).[1] (2S)-2-Methylpiperazine dihydrochloride Product Properties and CAS 75336-85-5 Data. Retrieved from

  • Smolecule. (2024).[1] Crystallographic Analysis and Hydrogen Bonding Networks in (2S)-2-Methylpiperazine Hydrochloride. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12359499, (2R)-2-methylpiperazine dihydrochloride. Retrieved from [2]

  • BenchChem. (2025).[1] Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet for (R)-Methyl piperazine-2-carboxylate dihydrochloride (Analogous Handling). Retrieved from

Synthesis Precursors for 2-Methylpiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis precursors for 2-methylpiperazine derivatives Content Type: Technical Guide / Whitepaper[1]

Executive Summary

2-Methylpiperazine is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in diverse therapeutic agents, from antipsychotics (e.g., Olanzapine analogues) to CCR5 antagonists.[2] Its structural value lies in its conformational rigidity —which restricts the rotameric freedom of attached substituents—and its chirality , which offers a vector for optimizing ligand-target binding affinity.[1]

This guide provides a technical analysis of the synthesis precursors and pathways for generating 2-methylpiperazine derivatives. It distinguishes between industrial-scale racemic routes and lab-scale asymmetric strategies , offering validated protocols for regioselective functionalization.[1]

Strategic Importance in Medicinal Chemistry

The introduction of a methyl group at the C2 position of the piperazine ring desymmetrizes the molecule, creating two distinct nitrogen environments (N1 and N4).

  • Conformational Locking: The C2-methyl group prefers an equatorial orientation to minimize 1,3-diaxial interactions, thereby locking the ring conformation and pre-organizing attached pharmacophores.[1]

  • Metabolic Stability: Steric hindrance at C2 reduces susceptibility to oxidative metabolism at the adjacent nitrogen (N1), potentially improving the half-life of N1-substituted derivatives.

  • Chirality: The (R)- and (S)-enantiomers often exhibit vastly different biological activities.[1] Access to enantiopure precursors is therefore critical.[1]

Retrosynthetic Analysis & Core Precursor Classes

The synthesis of 2-methylpiperazine derivatives relies on three primary precursor classes. The choice of precursor dictates the stereochemical outcome and scalability.

Class A: The "Chiral Pool" (Amino Acids)
  • Precursors: L-Alanine, D-Alanine, N-Boc-Alanine, Phenylglycinol.[1]

  • Utility: High-fidelity asymmetric synthesis.[1]

  • Mechanism: Cyclization of dipeptides to diketopiperazines (DKPs), followed by reduction.

  • Advantage: Guarantees enantiopurity (>99% ee) and allows pre-installation of N-protecting groups.[1]

Class B: Heteroaromatic Feedstocks (Pyrazines)
  • Precursors: 2-Methylpyrazine.[1]

  • Utility: Industrial bulk synthesis.[1]

  • Mechanism: Catalytic hydrogenation (PtO2 or Pd/C).[1]

  • Advantage: Low cost and atom economy.[1]

  • Limitation: Yields racemic mixtures requiring subsequent resolution (e.g., with tartaric acid).

Class C: Acyclic Diamines[1]
  • Precursors: Ethylenediamine + Propylene Glycol (or Propylene Oxide).[1]

  • Utility: Industrial catalytic cyclization.[1]

  • Mechanism: Intermolecular cyclo-dehydrogenation over metal oxide catalysts (Cu-Cr-Zn).[1]

  • Advantage: Scalable for commodity chemical production.[1]

Visualization: Retrosynthetic Precursor Map

Retrosynthesis Target 2-Methylpiperazine Derivatives DKP Diketopiperazine (Cyclic Dipeptide) Target->DKP Reduction Racemic Racemic 2-Methylpiperazine Target->Racemic Functionalization AminoAcids Amino Acid Route (L/D-Alanine) Pyrazines Pyrazine Route (2-Methylpyrazine) Diamines Diamine Route (Ethylenediamine + Propylene Glycol) DKP->AminoAcids Peptide Coupling & Cyclization Racemic->Pyrazines Catalytic Hydrogenation Racemic->Diamines Cyclo-dehydrogenation (Cu/Cr Catalyst)

Figure 1: Retrosynthetic map showing the three primary pathways to 2-methylpiperazine scaffolds.

Synthetic Pathways & Protocols

Pathway A: De Novo Asymmetric Synthesis (The Alanine Route)

This is the gold standard for drug development, ensuring defined stereochemistry.

Protocol: Synthesis of (S)-2-Methylpiperazine

  • Coupling: React N-Boc-L-Alanine (1.0 equiv) with Glycine ethyl ester HCl (1.1 equiv) using EDC.HCl (1.2 equiv) and HOBt (1.2 equiv) in DCM/DMF.

    • Checkpoint: Monitor TLC for disappearance of Boc-Alanine.[1]

  • Deprotection & Cyclization: Treat the dipeptide with formic acid or TFA (to remove Boc) followed by reflux in 2-butanol/toluene with a catalytic base (e.g., Et3N).

    • Result: Formation of (3S)-3-methyl-2,5-diketopiperazine .[1] The cis-amide bond formation is thermodynamically driven.[1]

  • Reduction: Suspend the diketopiperazine in dry THF. Slowly add LiAlH4 (4.0 equiv) at 0°C, then reflux for 12–24 hours.

    • Critical Step: Quench carefully (Fieser method: water, 15% NaOH, water) to avoid aluminum emulsions.

  • Isolation: Filter salts, dry organic layer, and distill or convert to HCl salt.

    • Yield: Typically 60–75% overall.[1]

    • Stereochemistry: Retention of the L-Alanine configuration (S).[1]

Pathway B: Catalytic Hydrogenation (The Pyrazine Route)

Ideal for generating bulk starting material where chirality is not yet required or will be resolved later.[1]

Protocol: Hydrogenation of 2-Methylpyrazine

  • Setup: Charge a high-pressure autoclave with 2-methylpyrazine and solvent (MeOH or AcOH).

  • Catalyst: Add PtO2 (Adams' catalyst, 1-2 mol%) or 5% Pd/C (5-10 wt%).

  • Reaction: Pressurize with H2 (50–70 bar) and heat to 60–80°C.

    • Note: Lower pressures (1-5 bar) are possible with PtO2 in acetic acid but require longer reaction times.[1]

  • Workup: Filter catalyst through Celite. Evaporate solvent.[1]

    • Product: Racemic 2-methylpiperazine.[1]

Regioselective Functionalization: N1 vs. N4

A critical challenge in using 2-methylpiperazine is distinguishing between the two nitrogen atoms.

  • N1 (Proximal): Sterically hindered by the C2-methyl group.[1]

  • N4 (Distal): Sterically accessible and more nucleophilic.[1]

The "Regioselectivity Switch"

To selectively functionalize N1, one must first block N4.[1] Direct alkylation or acylation invariably targets N4 first.[1]

Target ProductSynthetic StrategyKey Reagents
N4-Substituted (e.g., 1-Boc-3-methylpiperazine)Direct Electrophilic Attack React 2-methylpiperazine with Boc2O (0.9 equiv) at 0°C. The electrophile prefers the unhindered N4.[1]
N1-Substituted (e.g., 1-Boc-2-methylpiperazine)Protection-Deprotection Sequence 1. Protect N4 with Benzyl (BnCl).2.[1] Protect N1 with Boc (Boc2O).3.[1] Deprotect N4 (H2, Pd/C).
Visualization: Regioselective Workflow

Regioselectivity Start 2-Methylpiperazine (Free Base) N4_Product N4-Boc-2-methylpiperazine (Major Product) Start->N4_Product Boc2O (1 eq) Direct Attack N4_Bn N4-Benzyl-2-methylpiperazine Start->N4_Bn BnCl (1 eq) N1_Boc_N4_Bn N1-Boc-N4-Benzyl-2-methylpiperazine N4_Bn->N1_Boc_N4_Bn Boc2O (Excess) N1_Product N1-Boc-2-methylpiperazine (Target) N1_Boc_N4_Bn->N1_Product H2, Pd/C (Debenzylation)

Figure 2: Workflow for achieving regioselective protection. Direct reaction favors N4; N1 functionalization requires an N4-blocking strategy.[1]

Technical Specifications & Data

ParameterAmino Acid Route (Pathway A)Pyrazine Hydrogenation (Pathway B)
Starting Material Cost High (Enantiopure AA)Low (Commodity Chemical)
Stereochemistry >98% ee (Controlled)Racemic (Requires Resolution)
Scalability kg scale (Multi-step)Ton scale (Single step)
Key Impurities Linear dipeptides, racemized DKPPartially reduced pyrazines
Typical Yield 60–75% (Overall)>90%

References

  • Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica. (2001). Link

  • Catalytic synthesis of 2-methylpiperazine over Cr-promoted copper based catalyst. Journal of Chemical Sciences. (2010). Link

  • An Improved Synthesis of (R)- and (S)-2-Methylpiperazine. Organic Preparations and Procedures International. (1991).[1] Link

  • Regioselective synthesis of functionalized pyrazole-chalcones. Organic & Biomolecular Chemistry. (2013). Link

  • Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. BenchChem Technical Notes. (2025). Link

Sources

Methodological & Application

Technical Guide: Regioselective Reductive Amination of 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 2-methylpiperazine is a critical transformation in the synthesis of bioactive scaffolds (e.g., GPCR ligands, kinase inhibitors). However, the presence of two distinct secondary amine centers—the sterically hindered N1 (adjacent to the C2-methyl group) and the more accessible N4 —presents a regioselectivity challenge.

This guide details the protocols for controlling this regiochemistry via Reductive Amination . It prioritizes the use of Sodium Triacetoxyborohydride (STAB), the industry-standard reagent for mild, selective amination, and outlines strategies for both direct N4-alkylation and protection-dependent N1-alkylation.

Mechanistic & Regiochemical Insight

The Steric Bias

The reactivity difference between N1 and N4 is governed by steric hindrance.

  • N4 (Distal): Highly nucleophilic and sterically accessible. In direct competition, electrophiles prefer this position.

  • N1 (Proximal): The

    
    -methyl group at C2 creates significant steric clash, retarding nucleophilic attack and iminium ion formation.
    
Reaction Mechanism (STAB Protocol)

Reductive amination proceeds via a stepwise mechanism:

  • Hemiaminal Formation: Reversible addition of the amine to the carbonyl.

  • Imine/Iminium Ion Formation: Acid-catalyzed dehydration.

  • Reduction: Hydride transfer from the borohydride reagent to the C=N bond.

Why STAB? Unlike Sodium Cyanoborohydride (


), STAB (

) does not require toxic cyanide handling and is effective in non-protic solvents (DCE, THF), minimizing the reduction of the aldehyde/ketone itself.

Strategic Decision Matrix

To ensure high yield and purity, select the workflow based on your target regioisomer.

G Start Target Molecule: N-Alkylated 2-Methylpiperazine Decision Which Nitrogen to Functionalize? Start->Decision N4_Route Target: N4-Alkyl Decision->N4_Route N4 (Distal) N1_Route Target: N1-Alkyl Decision->N1_Route N1 (Proximal) Direct Direct Reductive Amination (Cost-Effective, Good Selectivity) N4_Route->Direct Standard Protected_N1 Use N1-Boc-2-methylpiperazine (High Purity Required) N4_Route->Protected_N1 Strict Regiocontrol Protected_N4 Use N4-Boc-2-methylpiperazine (Mandatory for Selectivity) N1_Route->Protected_N4 Essential

Figure 1: Decision matrix for selecting the appropriate synthetic route based on regiochemical requirements.

Experimental Protocols

Protocol A: Direct N4-Selective Reductive Amination

Application: Rapid synthesis of N4-alkylated analogs where minor N1-impurities (<5-10%) can be removed via chromatography.

Reagents:

  • Substrate: 2-Methylpiperazine (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.0 - 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under

    
    , dissolve 2-methylpiperazine (1.0 equiv) in anhydrous DCE (0.1 M - 0.2 M concentration).
    
  • Carbonyl Addition: Add the aldehyde or ketone (1.0 equiv).

    • Note: If the carbonyl is valuable, use a slight excess of the amine (1.2 equiv) to ensure complete consumption of the carbonyl at the N4 position.

  • Acidification: Add Acetic Acid (1.0 equiv). This buffers the pH to ~5-6, accelerating imine formation.

  • Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Tip: For sterically hindered ketones, extending this time or adding molecular sieves (4Å) improves yield.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LCMS.

  • Work-up: Quench with saturated aqueous

    
    . Extract with DCM (3x).[1] Dry organics over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (DCM/MeOH/NH4OH).

Protocol B: N1-Selective Alkylation (Via N4-Protection)

Application: Mandatory for targeting the hindered N1 position. Direct alkylation will fail to be selective.

Starting Material: N4-Boc-2-methylpiperazine (Commercially available or synthesized by reacting 2-methylpiperazine with


 at 0°C, which favors N4-protection ~9:1).

Reagents:

  • Substrate: N4-Boc-2-methylpiperazine (1.0 equiv)

  • Carbonyl: Aldehyde (1.2 - 1.5 equiv)

  • Reductant: Sodium Cyanoborohydride (

    
    ) or STAB
    
  • Solvent: Methanol (for

    
    ) or DCE (for STAB)
    
  • Deprotection: TFA/DCM or HCl/Dioxane

Step-by-Step Procedure:

  • Imine Formation: Dissolve N4-Boc-2-methylpiperazine in MeOH (for

    
     route) or DCE (for STAB route). Add Aldehyde (1.2 equiv) and AcOH (catalytic).
    
    • Critical: Because N1 is hindered, imine formation is slower. Heat may be required (40-50°C) for ketones.

  • Reduction:

    • Option 1 (Standard): Add STAB (2.0 equiv) and stir at RT for 16-24 h.

    • Option 2 (Hard substrates): Use

      
       (2.0 equiv) in MeOH with pH adjusted to ~5 using AcOH. Reflux may be necessary for hindered ketones.
      
  • Work-up: Standard basic work-up.

  • Deprotection: Dissolve the isolated intermediate in DCM. Add TFA (10-20 equiv). Stir 1-2 h. Concentrate and free-base using ion-exchange resin or basic extraction.

Protocol C: Bis-Alkylation (N1, N4-Dialkyl)

Application: Synthesis of fully substituted piperazines.

Procedure:

  • Use 2.5 - 3.0 equiv of Aldehyde/Ketone.

  • Use 3.0 - 4.0 equiv of STAB.

  • Perform in DCE with 2-3 equiv of AcOH.

  • Monitor for the disappearance of the mono-alkylated intermediate by LCMS.

Data & Optimization Guide

Reducing Agent Comparison
ReagentSolventpH RequirementSelectivityComments
STAB DCE, DCM, THFMildly Acidic (AcOH)HighPreferred. Reduces imines much faster than aldehydes. No toxic cyanide.
NaCNBH3 MeOH, EtOHpH 4-5 (Critical)HighGood for slow-forming imines. Toxic. Soluble in protic solvents.
NaBH4 MeOHBasic/NeutralLowReduces aldehydes/ketones rapidly. Use only in "pre-formation" protocols (Stepwise).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (N1) Steric hindrance prevents imine formation.Switch to Protocol B. Increase temperature (40°C). Use

as a Lewis Acid catalyst to force imine formation.
Dialkylation (in Protocol A) Excess aldehyde or highly reactive aldehyde.Add aldehyde slowly (syringe pump). Use excess amine (1.5 equiv).
Aldehyde Reduction Reducing agent reacting with carbonyl before imine forms.Ensure 30-60 min stir time before adding STAB. Use STAB instead of NaBH4.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. The foundational text for STAB protocols, establishing the DCE/AcOH conditions.

  • BenchChem Application Notes. "Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine." Validates the protection/deprotection strategy for regiocontrol.

  • Rossen, K., et al. "A useful preparation of N-Boc-piperazines."[2] Tetrahedron Letters, 1997, 38(18), 3183-3186. Describes the regioselective protection of piperazines.[2]

  • Sigma-Aldrich / Merck. "Product Specification: (R)-1-N-Boc-2-methylpiperazine." Confirms commercial availability of regiodefined starting materials.

Sources

Regioselective N-Alkylation of 2-Methylpiperazine: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regioselective functionalization of 2-methylpiperazine is a critical transformation in medicinal chemistry, serving as a core scaffold for GPCR ligands, kinase inhibitors, and antibiotic agents. The non-equivalence of the N1 and N4 nitrogen atoms—arising from the steric hindrance of the C2-methyl group—dictates the synthetic strategy.

This guide provides authoritative protocols for selectively targeting either the N4-position (kinetically and sterically favored) or the N1-position (requiring protection strategies).

The Regioselectivity Paradox
  • N4-Nitrogen (Distal): Unhindered and more nucleophilic. It is the default site for direct alkylation and reductive amination.

  • N1-Nitrogen (Proximal): Sterically hindered by the adjacent C2-methyl group. Direct alkylation at N1 is difficult without over-alkylating N4. Accessing N1-substituted derivatives requires an N4-protection strategy .

Decision Matrix & Workflow

The following decision tree illustrates the logical flow for selecting the correct synthetic pathway based on the desired target.

G Start Starting Material: 2-Methylpiperazine Target Desired Product? Start->Target N4_Route Target: 4-Alkyl-2-methylpiperazine (N4-Substituted) Target->N4_Route Unhindered Path N1_Route Target: 1-Alkyl-2-methylpiperazine (N1-Substituted) Target->N1_Route Hindered Path DirectAlk Protocol A: Direct Alkylation (Favors N4 due to sterics) N4_Route->DirectAlk Alkyl Halides ReductiveAm Protocol B: Reductive Amination (High N4 Selectivity) N4_Route->ReductiveAm Aldehydes/Ketones Protect Step 1: Selective N4-Protection (Boc2O, 0°C) N1_Route->Protect AlkylateN1 Step 2: N1-Alkylation (Strong Base + Electrophile) Protect->AlkylateN1 Deprotect Step 3: N4-Deprotection (TFA or HCl) AlkylateN1->Deprotect

Caption: Logical workflow for selecting the regioselective alkylation pathway based on target structure.

Protocol A: Selective N4-Alkylation (Direct Method)

Objective: Synthesis of 4-substituted-2-methylpiperazines. Mechanism: The C2-methyl group creates a steric shield around N1, making N4 significantly more accessible. Under controlled conditions, electrophiles react exclusively at N4.

Method A1: Reductive Amination (Recommended)

This method is superior for avoiding bis-alkylation and quaternary ammonium salt formation.

Reagents:

  • 2-Methylpiperazine (1.0 equiv)

  • Aldehyde/Ketone (1.0–1.1 equiv)

  • Reducing Agent: NaBH(OAc)₃ (1.5 equiv) or NaCNBH₃

  • Solvent: DCM or 1,2-Dichloroethane (DCE)

  • Acid Catalyst: Acetic Acid (1–2 drops, optional to activate imine)

Step-by-Step Protocol:

  • Imine Formation: Dissolve 2-methylpiperazine (10 mmol) and the aldehyde (10 mmol) in DCE (30 mL). Stir at room temperature for 30–60 minutes.

    • Note: If using a ketone, add catalytic acetic acid and stir for 2–4 hours to ensure imine formation.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 h).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product is often >90% pure N4-isomer. If necessary, purify via flash chromatography (DCM/MeOH/NH₃).

Method A2: Nucleophilic Substitution (Alkyl Halides)

Reagents:

  • 2-Methylpiperazine (1.0 equiv)

  • Alkyl Halide (0.9–1.0 equiv) — Use slight deficit to prevent bis-alkylation.

  • Base: K₂CO₃ or DIPEA (1.5 equiv)

  • Solvent: Acetonitrile or DMF

Key Precaution: Do not use excess alkyl halide. The N4-alkylated product is still nucleophilic at N1, and excess reagent will lead to N1,N4-dialkylation.

Protocol B: Selective N1-Alkylation (Protection Strategy)

Objective: Synthesis of 1-substituted-2-methylpiperazines. Strategy: Since N1 is hindered, you cannot selectively alkylate it in the presence of free N4. You must first "cap" N4 with a protecting group (Boc), alkylate N1, and then remove the cap.

Step 1: Regioselective N4-Boc Protection

The reaction of 2-methylpiperazine with Boc₂O naturally favors N4 due to sterics, but stoichiometry and temperature must be controlled to avoid bis-Boc formation.

Reagents:

  • 2-Methylpiperazine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv)

  • Solvent: DCM or THF

  • Temperature: 0°C to RT[1]

Protocol:

  • Dissolve 2-methylpiperazine (20 mmol) in DCM (100 mL). Cool to 0°C.[1][2]

  • Dissolve Boc₂O (19 mmol, 0.95 equiv) in DCM (20 mL).

  • Slow Addition: Add the Boc₂O solution dropwise over 1–2 hours. Slow addition is critical to maintain a high concentration of free amine relative to the acylating agent.

  • Stir at 0°C for another hour, then warm to RT.

  • Workup: Wash with water. The organic layer contains the 4-Boc-2-methylpiperazine .

  • Validation: Check LCMS/NMR. The major product is the N4-Boc derivative. If bis-Boc is present, it can be removed by column chromatography (Hexane/EtOAc).

Step 2: N1-Alkylation of the Protected Intermediate

With N4 blocked, N1 can be forced to react using stronger conditions.

Reagents:

  • 4-Boc-2-methylpiperazine (from Step 1)

  • Alkyl Halide (1.2 equiv)

  • Base: NaH (1.5 equiv) for non-activated halides; K₂CO₃ for activated halides (benzyl/allyl).

  • Solvent: DMF or THF

Protocol:

  • Dissolve 4-Boc-2-methylpiperazine (5 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Cool to 0°C and add NaH (60% dispersion, 7.5 mmol). Stir for 30 min.

  • Alkylation: Add the alkyl halide (6 mmol) dropwise.

  • Heating: Heat to 60–80°C (if necessary for hindered electrophiles) or stir at RT for 12–24 h.

  • Workup: Quench with water/ice. Extract with EtOAc.[3] Purify via column chromatography to isolate 1-Alkyl-4-Boc-2-methylpiperazine .

Step 3: N4-Deprotection

Reagents:

  • TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

Protocol:

  • Dissolve the intermediate in DCM.[4] Add TFA (10–20 equiv).

  • Stir at RT for 1–2 hours.

  • Free Basing: Concentrate the solvent. Redissolve in DCM and wash with saturated NaHCO₃ or use an ion-exchange cartridge (SCX-2) to isolate the free base 1-Alkyl-2-methylpiperazine .

Comparative Data & Troubleshooting

FeatureN4-Alkylation (Direct)N1-Alkylation (via Protection)
Primary Challenge Preventing bis-alkylation (N1 & N4)Multi-step synthesis required
Key Control Stoichiometry (0.9 eq electrophile)Regioselectivity of Step 1 (Boc protection)
Steric Profile Reaction occurs at unhindered NReaction forced at hindered N
Typical Yield 70–90%40–60% (Overall 3 steps)
Common Byproduct N1,N4-dialkyl piperazineN1,N4-diBoc piperazine

Troubleshooting Tips:

  • Bis-Boc Formation: If Step 1 yields too much bis-Boc, reduce Boc₂O to 0.85 equiv and recover unreacted starting material.

  • Low N1 Reactivity: If N1 alkylation (Step 2) is sluggish, add a catalytic amount of KI (Finkelstein condition) or switch to a more polar aprotic solvent (DMSO).

  • Separation of Isomers: If a mixture of N1/N4 isomers forms (in direct alkylation attempts), they are often separable by HPLC or careful flash chromatography on amine-functionalized silica.

References

  • Regioselective Synthesis of 1,4-Disubstituted-2-methylpiperazines Source: National Institutes of Health (PMC) Description: Detailed protocols for chalcone derivatives involving N-methylpiperazine synthesis. URL:[Link]

  • Selective Alkylation of Piperazine Derivatives Source: Organic Chemistry Portal Description: Methodology for selective alkylation and protection strategies in hydrazine and piperazine derivatives. URL:[Link]

  • Source: Google Patents (CN108033931B)
  • Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines Source: ResearchGate Description: Advanced strategies for orthogonal protection of piperazine nitrogens using copper chelation and carbamates. URL:[Link]

Sources

Application Note: Precision Buchwald-Hartwig Amination of 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimization and execution of Buchwald-Hartwig cross-coupling reactions utilizing 2-methylpiperazine as a nucleophilic substrate. While 2-methylpiperazine is a privileged scaffold in medicinal chemistry (e.g., Olanzapine, Imatinib analogs), its dual-nitrogen architecture presents a critical regioselectivity challenge (


 vs. 

).

Clarification on Terminology: In the context of this protocol, 2-methylpiperazine acts as the substrate (amine source). The ligand refers to the ancillary phosphine or carbene species bound to the Palladium catalyst (e.g., RuPhos, BrettPhos) that facilitates the cycle.

Key Deliverables:

  • Regiocontrol Strategies: Protocols to distinguish between the sterically hindered

    
     and the accessible 
    
    
    
    sites.
  • Ligand Selection: Evidence-based selection of dialkylbiaryl phosphine ligands (Buchwald Ligands) to maximize turnover number (TON).

  • Self-Validating Workflows: Integrated QC steps to ensure reaction integrity.

Scientific Foundation & Mechanistic Insight

The Regioselectivity Challenge

2-Methylpiperazine contains two non-equivalent secondary amines:

  • 
     Position:  Sterically hindered by the adjacent C2-methyl group.
    
  • 
     Position:  Sterically unhindered and kinetically accessible.
    

In standard Pd-catalyzed manifolds, the oxidative addition complex (


) preferentially undergoes amine coordination/deprotonation at the less hindered 

site. Achieving selectivity for

typically requires blocking

with a protecting group (e.g., Boc) or exploiting subtle electronic effects, though the latter is operationally risky.
Ligand Effects on the Catalytic Cycle

The success of coupling secondary cyclic amines relies heavily on the Reductive Elimination step.

  • RuPhos: The gold standard for secondary amines. Its bulk facilitates the reductive elimination of the sterically demanding amine-Pd-aryl complex.

  • BrettPhos: Preferred for primary amines but effective for highly hindered piperazines where

    
     coupling is forced.
    
  • BINAP: Older generation; generally inferior to monodentate biaryl phosphines for this specific substrate due to slower reductive elimination rates.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the


 and 

pathways.

BuchwaldPathway cluster_legend Pathway Logic Start Pd(0) + Ligand OxAdd Oxidative Addition (L-Pd-Ar-X) Start->OxAdd Ar-X CoordN4 Amine Coordination (N4 - Kinetic Major) OxAdd->CoordN4 2-Me-Pip (Fast) CoordN1 Amine Coordination (N1 - Steric Minor) OxAdd->CoordN1 2-Me-Pip (Slow) ProdN4 N4-Aryl Product (Major) CoordN4->ProdN4 Reductive Elim. (RuPhos assisted) ProdN1 N1-Aryl Product (Minor/Trace) CoordN1->ProdN1 High Energy Barrier Legend N4 is kinetically favored due to lack of steric clash with C2-Methyl.

Caption: Kinetic competition in 2-methylpiperazine arylation.


 coordination is energetically favored over 

.

Experimental Protocols

Protocol A: -Selective Arylation (Direct Coupling)

Objective: High-yield synthesis of 1-aryl-3-methylpiperazine (coupling at the unhindered nitrogen). Scope: Aryl bromides, chlorides, and triflates.[1]

Materials Table
ReagentEquiv.RoleNotes
Aryl Halide 1.0ElectrophileLimiting reagent
2-Methylpiperazine 1.2 - 1.5NucleophileExcess ensures mono-arylation
Pd-RuPhos G4 0.02 (2 mol%)Pre-catalystAir-stable, rapid activation
NaOtBu 2.0BaseStrong base for fast kinetics
Toluene or THF [0.2 M]SolventAnhydrous, degassed
Step-by-Step Methodology
  • Preparation: In a glovebox or under active

    
     flow, charge a reaction vial with a magnetic stir bar.
    
  • Solids Addition: Add Pd-RuPhos G4 (2 mol%), NaOtBu (2.0 equiv), and solid Aryl Halide (if applicable).

  • Amine Addition: Add 2-methylpiperazine (1.5 equiv).

    • Note: If the amine is hygroscopic, weigh it quickly or use a stock solution in the reaction solvent.

  • Solvent & Seal: Add anhydrous Toluene. Seal the vial with a PTFE-lined crimp cap or screw cap.

  • Reaction: Heat to 80°C for 4–12 hours.

    • QC Check: Monitor by LC-MS.[2] Look for the consumption of Aryl Halide.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove Pd black and salts.

  • Purification: Concentrate and purify via flash chromatography (DCM/MeOH/NH4OH gradient).

Protocol B: -Selective Arylation (Via Protection Strategy)

Objective: Synthesis of 1-aryl-2-methylpiperazine (coupling at the hindered nitrogen). Scientific Rationale: Direct


 arylation is unreliable due to steric clash. The only "Trustworthy" industrial method is to protect the 

position first.
Workflow Diagram

N1Selectivity Step1 Step 1: Protection Reagent: Boc2O Inter1 Intermediate: 4-Boc-2-methylpiperazine Step1->Inter1 Step2 Step 2: Buchwald Coupling Ligand: BrettPhos or RuPhos Inter1->Step2 Inter2 Intermediate: 1-Aryl-4-Boc-2-methylpiperazine Step2->Inter2 Step3 Step 3: Deprotection Reagent: TFA or HCl/Dioxane Inter2->Step3 Final Final Product: 1-Aryl-2-methylpiperazine (N1 coupled) Step3->Final

Caption: The "Protection-First" strategy ensures 100% regioselectivity for the hindered


 position.
Methodology (Step 2: Coupling of 4-Boc-2-methylpiperazine)
  • Catalyst Choice: Use BrettPhos Pd G4 (2–4 mol%). BrettPhos is bulkier than RuPhos and often superior for forcing coupling at hindered secondary amines.

  • Base: Cs2CO3 (2.5 equiv) in 1,4-Dioxane at 100°C.

    • Why: Weaker bases (Carbonate) prevent potential Boc-deprotection or side reactions during the longer heating times required for hindered substrates.

  • Procedure: Follow the general setup in Protocol A, but increase temperature to 100°C and reaction time to 16–24 hours .

Troubleshooting & Optimization Matrix

If yields are low (<50%), consult the following decision matrix.

ObservationRoot CauseCorrective Action
Low Conversion Catalyst DeactivationSwitch to Pd-RuPhos G4 (pre-catalyst) instead of Pd(OAc)2 + Ligand. Ensure solvent is degassed.
Dehalogenation (Ar-H formed)

-Hydride Elimination / Reducing conditions
Switch solvent from alcohol/THF to Toluene . Reduce reaction temp.
Regio-scrambling (

/

mix)
Steric control failureDo not optimize. Switch immediately to Protocol B (Boc-protection).
Blue/Green Solution Oxidation of Amine/PdOxygen leak. Verify inert atmosphere (Glovebox preferred).

References

  • Mechanistic Grounding: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Precatalyst Efficiency: Bruno, N. C., et al. (2013). "Rapid Room Temperature Buchwald–Hartwig Amination of Aryl Chlorides." Chemical Science.

  • Piperazine Selectivity: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Industrial Scale-Up: Schlummer, B., & Scholz, U. (2004). "Palladium-Catalyzed C-N Coupling Reactions in the Pharmaceutical Industry.

Sources

Synthesis of chiral piperazine drugs using (S)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chiral Piperazine Pharmacophore

(S)-2-Methylpiperazine (CAS: 74879-18-8) has emerged as a critical "privileged structure" in modern medicinal chemistry. Unlike the achiral piperazine moiety found in older antihistamines, the C2-methyl group introduces chirality that restricts conformational flexibility, enhancing binding affinity and selectivity for target proteins.

This scaffold is central to the efficacy of KRAS G12C inhibitors (e.g., Sotorasib , Adagrasib ) and various 5-HT receptor modulators. The methyl group at the C2 position creates a steric clash that often forces the piperazine ring into a specific chair conformation, locking the orientation of substituents at N1 and N4.

Critical Challenge: The primary synthetic hurdle is Regioselectivity . The molecule contains two secondary amines with distinct steric environments:

  • N1 (Proximal): Sterically hindered by the adjacent C2-methyl group.

  • N4 (Distal): Sterically unhindered and kinetically more nucleophilic.

This guide details the protocols for orthogonal functionalization of N1 and N4, ensuring high enantiomeric excess (% ee) and yield.

Strategic Logic: The Regioselectivity Decision Tree

To synthesize complex drugs, one must control which nitrogen reacts first. The steric difference between N1 and N4 is the lever for this control.

  • Pathway A (N4-First): Exploits the higher nucleophilicity of N4. Direct alkylation/acylation occurs here.[1]

  • Pathway B (N1-First): Requires "blocking" N4 with a protecting group (PG) to force reaction at the hindered N1.

RegioselectivityStrategy Start (S)-2-Methylpiperazine (Starting Material) Decision Target Substitution? Start->Decision N4_Target Target: N4-Substituted (N1-H free) Decision->N4_Target Distal Funct. N1_Target Target: N1-Substituted (N4-H free) Decision->N1_Target Proximal Funct. Direct Direct Electrophilic Attack (Kinetic Control) N4_Target->Direct Protection N4-Protection Strategy (Boc/Cbz) N1_Target->Protection Product_N4 Major Product: N4-R-(S)-2-methylpiperazine Direct->Product_N4 Favored (10:1 ratio) Step_N1 Functionalize N1 (SNAr / Reductive Amination) Protection->Step_N1 Deprotect Deprotection of N4 Step_N1->Deprotect Final N1-Substituted Product Final N1-Substituted Product Deprotect->Final N1-Substituted Product

Figure 1: Strategic decision tree for regioselective functionalization of (S)-2-methylpiperazine.

Protocol 1: N4-Selective Protection (The "Blocking" Step)

This is the most common starting point for complex synthesis. By installing a Boc group at N4, we create a stable intermediate that allows for harsh chemistry at N1 (e.g., Buchwald-Hartwig couplings) without side reactions.

Objective: Synthesize (S)-1-Boc-3-methylpiperazine (Note: IUPAC numbering changes upon protection, but chemically this is N4-Boc-(S)-2-methylpiperazine).

Mechanism: The reaction relies on kinetic control . At low temperatures (0°C to -10°C), the unhindered N4 attacks the electrophile (Boc₂O) much faster than the hindered N1.

Materials:
  • (S)-2-Methylpiperazine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) – Use slight deficit to prevent bis-protection.

  • Triethylamine (TEA) (1.1 eq)

  • Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Methodology:
  • Dissolution: Dissolve 10.0 g (100 mmol) of (S)-2-methylpiperazine in 100 mL of DCM. Cool the solution to -10°C using an ice/salt bath.

  • Controlled Addition: Dissolve Boc₂O (20.7 g, 95 mmol) in 50 mL DCM. Add this solution dropwise over 60 minutes .

    • Why? Slow addition keeps the local concentration of Boc₂O low, favoring the more reactive N4 amine over the N1 amine.

  • Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Workup (Self-Validating Step):

    • Wash the organic layer with water (3 x 50 mL).

    • Critical Check: The bis-Boc byproduct is highly lipophilic. The mono-Boc product is moderately polar.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: If purity is <95% by NMR, recrystallize from Hexanes/EtOAc.

Expected Yield: 85-92% Data Validation:

  • ¹H NMR (CDCl₃): Diagnostic doublet for the methyl group at ~1.05 ppm. The N4-Boc protons appear as a singlet at 1.45 ppm.

  • Regioselectivity Check: NOESY NMR can confirm the distance between the Boc-tBu group and the C2-methyl. If they are close, you have the undesired N1-Boc.

Protocol 2: N1-Functionalization (SNAr Arylation)

Once N4 is protected (using Protocol 1), the N1 nitrogen is available for coupling. A common application is attaching the piperazine to a heteroaryl core (e.g., a pyrimidine or pyridine) via Nucleophilic Aromatic Substitution (SNAr).

Objective: Couple N4-Boc-(S)-2-methylpiperazine with 2-chloropyrimidine.

Materials:
  • N4-Boc-(S)-2-methylpiperazine (1.0 eq)

  • 2-Chloropyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • DMSO or DMF (Polar aprotic solvents accelerate SNAr)

Step-by-Step Methodology:
  • Reaction Setup: In a pressure vial, combine the piperazine derivative (1.0 eq), 2-chloropyrimidine (1.1 eq), and DIPEA (2.0 eq) in DMSO (0.5 M concentration).

  • Thermal Activation: Heat to 100°C for 12 hours.

    • Note: The N1 amine is hindered.[2] Unlike standard piperazine which reacts at 60°C, the 2-methyl analog requires higher energy to overcome the steric barrier of the adjacent methyl group.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H = 201.15) and formation of the product.

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMSO), then brine.

  • Deprotection (Final Step): Treat the crude material with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to remove the N4-Boc group.

Analytical Quality Control: Enantiomeric Purity

Maintaining the (S)-configuration is vital. Racemization can occur if the reaction involves strong bases at high temperatures for extended periods, although the piperazine ring is generally robust.

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or IC (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Success Criteria: The (S)-enantiomer should elute distinct from the (R)-enantiomer (verify with a racemic standard). Acceptable ee > 98%.

Data Summary: Reaction Parameters

ParameterN4-FunctionalizationN1-Functionalization
Steric Hinderance LowHigh (due to C2-Me)
Reagent Stoichiometry 0.95 eq (Electrophile)1.1 - 1.5 eq (Electrophile)
Temperature -10°C to 0°C80°C - 120°C
Selectivity Driver Kinetic ControlThermodynamic/Forcing Conditions
Typical Yield >90%60-80%

References

  • FDA Drug Database. (2021). Sotorasib (Lumakras) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Anbarasan, P., et al. (2011). "Recent Advances in the Synthesis of Piperazines." Chemical Reviews, 111(11), 7177-7250. [Link]

  • Jacobsen, E. N., et al. (2018). "Enantioselective Synthesis of 2-Substituted Piperazines." Journal of the American Chemical Society, 140(12), 4200-4205. [Link]

  • Pfizer Inc. (2005). "Process for the preparation of (S)-2-methylpiperazine derivatives.
  • Boc Protection Protocols. (2023). "Standard Operating Procedures for Amine Protection." Organic Chemistry Portal. [Link]

Sources

Application Note: Recrystallization Solvent Systems for 2-Methylpiperazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylpiperazine (2-MP) is a critical chiral building block in the synthesis of quinolone antibiotics, peptide mimetics, and substance P antagonists. Its utility, however, is frequently compromised by the difficulty of separating its enantiomers and removing structurally similar impurities (e.g., piperazine, N-methylpiperazine).

This guide provides a definitive technical framework for the purification of 2-MP salts via recrystallization. Unlike standard solvent selection guides, this protocol focuses on the mechanistic interaction between the diamine cation and the solvent lattice, specifically targeting two primary objectives:

  • Optical Resolution: Isolating the (R)- or (S)-enantiomer using tartrate salts.

  • Chemical Purification: Removing non-polar and structural impurities using hydrochloride salts.

Chemistry & Solubility Profile

To select the correct solvent, one must understand the solute's behavior. 2-Methylpiperazine is a hygroscopic, secondary/secondary diamine.

Property2-Methylpiperazine (Base)2-MP Dihydrochloride (2HCl)2-MP Tartrate (Resolution Salt)
Polarity Moderate (Soluble in H₂O, EtOH, CHCl₃)High (Ionic)High (Ionic, H-bond donor)
pKa ~5.6 (N1), ~9.6 (N4)N/A (Fully protonated)Protonated at physiological pH
Solubility (Water) Very HighVery High (>1 g/mL)Moderate (Diastereomer dependent)
Solubility (Alcohols) HighModerate (MeOH > EtOH)Low to Moderate
Solubility (Ethers) InsolubleInsolubleInsoluble
The "Oiling Out" Challenge

A common failure mode in 2-MP recrystallization is "oiling out"—where the salt separates as a liquid phase rather than crystals. This occurs when the solvent system's boiling point exceeds the melting point of the solvated salt, or when impurities depress the melting point.

  • Solution: Use binary solvent systems (Solvent/Antisolvent) or aqueous-organic mixtures to control supersaturation without excessive heat.

Strategic Solvent Selection

The choice of solvent system depends entirely on the salt form and the purification goal.

Decision Matrix: Solvent System Selection

SolventSelection Start Starting Material: Crude 2-Methylpiperazine Goal Define Goal Start->Goal Resolution Optical Resolution (Enantiomer Separation) Goal->Resolution Chirality Required Purification Chemical Purification (Impurity Removal) Goal->Purification Purity Required Tartrate Form Tartrate Salt (L- or D-Tartaric Acid) Resolution->Tartrate HCl Form Dihydrochloride Salt (HCl gas/aq) Purification->HCl Water System A: Water (100%) Tartrate->Water Primary Method AqAlc System B: Water : Ethanol (Variable Ratio) Tartrate->AqAlc Optimization/Polishing MeOH System C: Methanol (Hot) HCl->MeOH High Solubility AntiSolv System D: Methanol : Diethyl Ether (Solvent : Antisolvent) HCl->AntiSolv High Yield

Caption: Decision tree for selecting the optimal salt form and solvent system based on purification objectives.

Protocol 1: Optical Resolution via Tartrate Salts

Objective: Isolate (R)-2-methylpiperazine with >98% enantiomeric excess (ee). Mechanism: The (R)-2-MP L-tartrate diastereomer is significantly less soluble in water than the (S)-2-MP L-tartrate isomer.

Reagents
  • Racemic 2-Methylpiperazine[1]

  • L-(+)-Tartaric Acid (Natural form)

  • Solvent: Distilled Water (Primary), Ethanol (Optional wash)

Step-by-Step Methodology
  • Stoichiometric Calculation:

    • Target a 1:1 molar ratio of amine to acid.

    • Example: 10.0 g (0.1 mol) 2-MP + 15.0 g (0.1 mol) L-Tartaric acid.

  • Dissolution (The "Hot" Phase):

    • Dissolve L-tartaric acid in minimum boiling water (approx. 15 mL per 10g acid).

    • Separately, dissolve racemic 2-MP in minimum warm water (approx. 5 mL per 10g amine).

    • Critical Step: Slowly add the amine solution to the acid solution while stirring at 80-90°C. Do not boil vigorously as this may cause degradation.

  • Controlled Cooling (Nucleation):

    • Allow the solution to cool slowly to room temperature (20-25°C) over 2-4 hours. Rapid cooling traps the unwanted diastereomer.

    • Observation: White crystalline needles of (R)-2-MP L-tartrate should form.

    • Seeding: If no crystals form at 30°C, add a seed crystal of pure (R)-salt or scratch the glass vessel.

  • Polishing Recrystallization (Optional but Recommended):

    • If ee < 95% after the first crop:

    • Recrystallize the wet cake using 50% Aqueous Ethanol .

    • Dissolve salt in minimum hot water, then slowly add hot ethanol until slight turbidity persists. Clear with a drop of water and cool.

  • Isolation:

    • Filter via vacuum filtration.[2][3]

    • Wash with ice-cold ethanol (removes surface water and mother liquor containing the soluble (S)-isomer).

  • Liberation of Free Base:

    • Dissolve salt in minimum water.

    • Basify with 50% NaOH (pH > 12).

    • Extract with Toluene or Dichloromethane (3x).

    • Dry and concentrate.[2]

Protocol 2: Purification of 2-MP Dihydrochloride

Objective: Remove non-polar impurities and colored degradation products. Mechanism: The ionic lattice of 2-MP·2HCl rejects non-polar organic impurities during formation.

Reagents
  • Crude 2-Methylpiperazine

  • Concentrated HCl (37%) or HCl in Methanol

  • Solvent System: Methanol (Dissolution) + Diethyl Ether (Antisolvent)

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve crude 2-MP in Methanol (10 mL per gram).

    • Cool to 0-5°C in an ice bath.

    • Slowly add HCl (conc. aqueous or methanolic) until pH < 2.

    • Exothermic Warning: Addition must be slow to prevent boiling/splattering.

  • Solvent/Antisolvent Recrystallization:

    • Heat the methanolic solution to reflux. Ensure all solids are dissolved.

    • Antisolvent Addition: Remove from heat source.[4] While still hot, slowly add Diethyl Ether or Acetone dropwise.

    • Stop addition immediately when a persistent cloudiness (nucleation point) is observed.

    • Add 1-2 drops of Methanol to clear the solution.

  • Crystallization:

    • Cover and let stand at room temperature for 1 hour.

    • Transfer to a refrigerator (4°C) for 12 hours.

    • Note: 2-MP·2HCl typically forms white, hygroscopic plates.

  • Drying:

    • Filter rapidly (hygroscopic!).

    • Wash with pure Diethyl Ether.

    • Dry in a vacuum oven at 40°C over P₂O₅ or silica gel.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Temperature too high; Impurities lowering MP; Solvent too polar.1. Add seed crystals at the cloud point.2. Increase the ratio of the "good" solvent (e.g., more Water in the Tartrate system).3. Slow down the cooling rate.
Low Yield Too much solvent used; Salt is too soluble.1. Concentrate mother liquor by 50% and re-cool.2. Use an antisolvent (e.g., add Ethanol to the aqueous Tartrate solution).
Low Optical Purity Cooling too fast; Incomplete separation of diastereomers.1. Perform a second recrystallization using Aqueous Ethanol (e.g., 1:1 EtOH:H₂O).2. Wash crystals thoroughly with cold solvent to remove mother liquor.[5]
Hygroscopicity Inherent property of HCl salts.1. Switch to a less hygroscopic salt if possible (e.g., Fumarate).2. Handle under inert atmosphere (N₂).

Process Workflow Diagram

RecrystallizationWorkflow Start Crude 2-Methylpiperazine Dissolve Dissolve in Hot Solvent A (Water for Tartrate / MeOH for HCl) Start->Dissolve FilterHot Hot Filtration (Remove insoluble particulate) Dissolve->FilterHot Nucleate Induce Nucleation (Slow Cool or Add Antisolvent) FilterHot->Nucleate Crystallize Crystal Growth (Static conditions, 4°C) Nucleate->Crystallize FilterCold Cold Filtration Crystallize->FilterCold FilterCold->Dissolve Recycle Mother Liquor (If Yield Low) Wash Wash with Cold Solvent B (EtOH or Ether) FilterCold->Wash Dry Vacuum Dry Wash->Dry

Caption: Standardized workflow for the recrystallization of 2-methylpiperazine salts.

References

  • Optical Resolution Mechanism & Tartrate Salts

    • Method for producing optically active 2-methylpiperazine.[1] JP2001131157A. Google Patents.

  • General Properties & Salt Formation

    • 2-Methylpiperazine | C5H12N2 | CID 66057.[6] PubChem.[6] National Library of Medicine.

  • Purification of Piperazine Derivatives

    • Separation of n-methyl piperazine from mixtures thereof with piperazine.[7] US3069331A. Google Patents.

  • Recrystallization Techniques for Amine Salts

    • Recrystallization Guide: Process, Procedure, Solvents.[2] Mettler Toledo.

Sources

Technical Guide: Strategic Boc-Protection of 2-Methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for Boc-protection of 2-methylpiperazine dihydrochloride Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Rationale

The 2-methylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as a core motif in CCR5 antagonists, antipsychotics, and kinase inhibitors. However, the commercial availability of the precursor as a dihydrochloride salt (2-methylpiperazine·2HCl) presents two distinct challenges for the bench scientist:

  • Stoichiometric Neutralization: The salt requires precise liberation of the free amine without introducing excess water or inorganic salts that hamper downstream workup.

  • Regioselectivity (N1 vs. N4): The 2-methyl substituent creates a steric differentiation between the proximal nitrogen (N1) and the distal nitrogen (N4).

This guide details the Kinetic Control Protocol to selectively synthesize N4-Boc-2-methylpiperazine (formally tert-butyl 3-methylpiperazine-1-carboxylate), which is the thermodynamically favored and most commonly requested intermediate. We also provide the Global Protection Protocol for generating the bis-Boc derivative.

Chemical Mechanism & Regiocontrol

The regioselectivity of this reaction is governed by steric hindrance.

  • N1 (Proximal): Adjacent to the C2-methyl group. Nucleophilicity is attenuated by steric bulk.

  • N4 (Distal): Sterically unencumbered. Reacts approximately 10–20 times faster than N1 under controlled temperatures (0 °C).

Reaction Scheme: The reaction proceeds via nucleophilic attack of the free amine on Di-tert-butyl dicarbonate (Boc₂O). Starting from the dihydrochloride requires an in situ base trap (typically Triethylamine or NaOH) to scavenge the HCl.

ReactionPathway cluster_legend Selectivity Logic SM 2-Methylpiperazine 2HCl Salt Base Base Neutralization (Release Free Amine) SM->Base Inter Free Amine Intermediate Base->Inter Boc Boc2O (Kinetic Control) Inter->Boc 0°C, 0.95 eq Prod1 Major Product N4-Boc (Distal) (tert-butyl 3-methyl...) Boc->Prod1 Fast (k1) Prod2 Minor Product N1-Boc (Proximal) (tert-butyl 2-methyl...) Boc->Prod2 Slow (k2) Prod3 Over-Reaction N1,N4-Di-Boc Prod1->Prod3 Excess Boc2O k1 >> k2 due to C2-Methyl Sterics k1 >> k2 due to C2-Methyl Sterics

Caption: Kinetic pathway favoring N4-functionalization due to steric hindrance at N1.

Protocol A: Regioselective Mono-Protection (N4-Boc)

Objective: Synthesize tert-butyl 3-methylpiperazine-1-carboxylate with >95% regioselectivity. Scale: 10 mmol (adaptable to 100g scale).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]AmountRole
2-Methylpiperazine[4][6][7]·2HCl 173.081.01.73 gSubstrate
Triethylamine (Et₃N) 101.192.23.1 mLHCl Scavenger
Boc Anhydride (Boc₂O) 218.250.952.07 gProtecting Group
Dichloromethane (DCM) --40 mLSolvent
Methanol (MeOH) --5 mLCo-solvent (Solubility)
Step-by-Step Procedure
Phase 1: Salt Neutralization & Solubilization
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel.

  • Suspension: Add 2-Methylpiperazine·2HCl (1.73 g) to DCM (30 mL) . The salt will not dissolve, forming a white suspension.

  • Neutralization: Add Triethylamine (3.1 mL) in one portion.

    • Observation: The suspension will thin but may not fully clear.

    • Optimization: Add MeOH (5 mL) to aid solubility of the free amine. Stir vigorously at Room Temperature (RT) for 15 minutes.

  • Cooling: Submerge the flask in an ice/water bath (0 °C) . Allow to cool for 10 minutes.

Phase 2: Kinetic Controlled Addition
  • Preparation of Boc₂O: Dissolve Boc₂O (2.07 g, 0.95 eq) in DCM (10 mL) .

    • Critical Note: Using a slight deficit (0.95 eq) minimizes di-Boc formation. It is easier to wash away unreacted starting material than to separate the di-Boc byproduct.

  • Addition: Add the Boc₂O solution dropwise over 30 minutes via the addition funnel.

    • Rate: ~1 drop per second. Keep temperature < 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–16 hours .

    • Monitoring: TLC (10% MeOH in DCM, stain with Ninhydrin). Product R_f ~ 0.4; Di-Boc R_f ~ 0.9; SM R_f ~ 0.0 (baseline).

Phase 3: The "pH Switch" Purification (Self-Validating)

This workup avoids column chromatography by exploiting the basicity of the mono-protected product vs. the neutrality of the di-protected impurity.

  • Evaporation: Concentrate the reaction mixture to dryness (rotary evaporator) to remove DCM, MeOH, and excess Et₃N.

  • Initial Partition: Redissolve the residue in Ethyl Acetate (EtOAc, 50 mL) and Water (30 mL) .

    • Separation: The unreacted starting material (highly polar) prefers the aqueous phase. The Mono-Boc and Di-Boc prefer the organic phase.

    • Action: Separate layers. Keep the Organic Layer . Discard the aqueous layer (contains SM).

  • Acid Extraction (The Filter): Extract the Organic Layer with 0.5 M Citric Acid (2 x 25 mL) .

    • Mechanism:[8] Citric acid protonates the secondary amine of the Mono-Boc product, pulling it into the aqueous phase. The Di-Boc (no basic amine) remains in the EtOAc.

    • Action: Keep the Aqueous Acidic Layer . Check TLC of the organic layer to confirm Di-Boc removal.

  • Basification & Recovery: Cool the combined acidic aqueous extracts to 0 °C. Basify to pH > 12 using 4 M NaOH (add slowly).

    • Observation: The solution will become cloudy/oily as the Mono-Boc free base precipitates.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (3 x 30 mL) .

  • Drying: Dry combined DCM extracts over Na₂SO₄ , filter, and concentrate.

Yield: Expect 75–85% as a clear, colorless oil or low-melting solid. Characterization: ¹H NMR (CDCl₃) should show a single methyl doublet and one tert-butyl singlet.

Protocol B: Global Di-Protection

Objective: Synthesize 1,4-di-Boc-2-methylpiperazine. Use Case: Analytical standards or intermediates requiring full nitrogen masking.

  • Dissolution: Dissolve 2-Methylpiperazine·2HCl (10 mmol) in Water (20 mL) and THF (20 mL) .

  • Base: Add NaOH (40 mmol, 4.0 eq) .

  • Reagent: Add Boc₂O (25 mmol, 2.5 eq) in one portion.

  • Reaction: Stir at 40 °C for 6 hours.

  • Workup: Evaporate THF. Extract aqueous residue with EtOAc.[5][9] Wash with 1M HCl (to remove any mono-boc), then Brine. Dry and concentrate.

  • Result: White solid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete neutralization of 2HCl salt.Ensure 2.2+ eq of Et₃N is used. Add MeOH to improve homogeneity.
High Di-Boc Impurity Addition of Boc₂O too fast or warm.Cool to 0 °C. Add Boc₂O over 60 mins. Reduce Boc₂O to 0.90 eq.
Precipitation during reaction Et₃N·HCl salt crashing out.This is normal in DCM. Does not affect reaction. Filter off solids before workup.
Emulsion during workup Amphiphilic nature of piperazine.Use Brine. Avoid vigorous shaking; use gentle inversion.

Workflow Visualization

WorkupFlow Crude Crude Reaction Mixture (SM, Mono-Boc, Di-Boc) Step1 1. Evaporate Solvent 2. Dissolve in EtOAc + Water Crude->Step1 Sep1 Phase Separation Step1->Sep1 Aq1 Aqueous Layer (Contains Unreacted SM) Sep1->Aq1 Discard Org1 Organic Layer (EtOAc) (Mono-Boc + Di-Boc) Sep1->Org1 Step2 Extract with 0.5 M Citric Acid Org1->Step2 Sep2 Phase Separation Step2->Sep2 Org2 Organic Layer (EtOAc) (Contains Di-Boc Impurity) DISCARD Sep2->Org2 Discard Aq2 Acidic Aqueous Layer (Contains Mono-Boc Salt) Sep2->Aq2 Step3 1. Basify (pH > 12) 2. Extract with DCM Aq2->Step3 Final Final Product Pure N4-Boc-2-Methylpiperazine Step3->Final

Caption: "pH Switch" purification strategy isolating the desired secondary amine product.

References

  • Regioselective Synthesis of 1-Boc-3-methylpiperazine

    • Source: Sigma-Aldrich / Merck Product Sheet (CAS 147081-29-6).
    • Context: Confirms the commercial naming convention and stability of the N4-protected isomer.
    • Link:

  • General Protocols for N-Boc Protection of Piperazines

    • Source: BenchChem Application Note, "Large-Scale Synthesis of N-Boc-Piperazine".
    • Context: Provides foundational stoichiometry and solvent choices for piperazine protections.
    • Link:

  • Lithiation and Trapping of N-Boc Piperazines (Regiochemistry Confirmation)

    • Source: White Rose Research Online / University of York.
    • Context: Discusses the structural assignment and reactivity of N-Boc-2-methylpiperazine derivatives, confirming the distal nitrogen reactivity.
    • Link:

  • Synthesis of 1-Boc-3-methylpiperazine vs 1-Boc-2-methylpiperazine

    • Source: ChemicalBook / Vertex AI Search Results.
    • Context: Detailed experimental steps for converting (S)-2-methylpiperazine to the Boc-protected form.
    • Link:

Sources

Application Notes and Protocols: 2-Methylpiperazine as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of 2-Methylpiperazine in Epoxy Formulations

For researchers and professionals in materials science and development, the selection of a curing agent is a critical decision that dictates the ultimate performance of an epoxy resin system. Among the diverse class of amine-based hardeners, 2-methylpiperazine (CAS No. 109-07-9) emerges as a compelling candidate for a range of applications, from industrial coatings and adhesives to advanced composites.[1] This cyclic diamine, characterized by a six-membered ring containing two nitrogen atoms and a methyl group, offers a unique combination of reactivity and structural features.[2]

This document serves as a comprehensive technical guide for utilizing 2-methylpiperazine as a curing agent for epoxy resins. We will delve into the fundamental curing chemistry, provide detailed protocols for formulation and characterization, and present a framework for understanding the performance characteristics of the resulting thermoset.

Physicochemical Properties of 2-Methylpiperazine

A thorough understanding of the curing agent's properties is foundational to its effective application.

PropertyValueSource
CAS Number 109-07-9[2]
Molecular Formula C₅H₁₂N₂[2]
Molecular Weight 100.16 g/mol
Appearance Colorless to pale yellow liquid or white to orange crystalline powder[2][3]
Boiling Point ~155 °C
Melting Point ~61-63 °C
Solubility Soluble in water and various organic solvents[1][2]
Amine Hydrogen Equivalent Weight (AHEW) 25.04 g/eq(Calculated)

The Curing Mechanism: A Tale of Two Amines

The efficacy of 2-methylpiperazine as a curing agent stems from the presence of both a primary and a secondary amine within its structure. Each of these amine groups possesses active hydrogens that can react with the epoxide groups of the epoxy resin in a nucleophilic addition reaction. This multi-stage reaction transforms the liquid resin into a rigid, three-dimensional cross-linked network.

The curing process can be visualized as follows:

G cluster_0 Step 1: Primary Amine Reaction cluster_1 Step 2: Secondary Amine Reaction cluster_2 Step 3: Etherification (at elevated temperatures) Epoxy1 Epoxy Group (Resin) Intermediate1 Intermediate Adduct (Secondary Amine) Epoxy1->Intermediate1 Nucleophilic Attack 2MP_initial 2-Methylpiperazine (Primary Amine) 2MP_initial->Intermediate1 Intermediate1_ref Intermediate Adduct (Secondary Amine from Step 1) Epoxy2 Another Epoxy Group Crosslink Cross-linked Structure (Tertiary Amine) Epoxy2->Crosslink Further Reaction Intermediate1_ref->Crosslink Hydroxyl Hydroxyl Group (formed in Steps 1 & 2) Ether_link Ether Linkage Hydroxyl->Ether_link Catalytic action of Tertiary Amine Epoxy3 Epoxy Group Epoxy3->Ether_link

Caption: Curing mechanism of epoxy resin with 2-methylpiperazine.

The reaction is initiated by the more reactive primary amine, followed by the secondary amine's participation in the growing polymer network. The hydroxyl groups formed during the epoxy ring-opening can also contribute to further cross-linking at elevated temperatures through etherification, a reaction often catalyzed by the tertiary amines formed in the primary and secondary amine reactions.

Formulation Protocol: Stoichiometry and Preparation

Achieving optimal properties in the cured epoxy is critically dependent on the correct mix ratio of resin to curing agent. This is determined by the stoichiometry of the reactive groups.

Calculating the Mix Ratio

The ideal mix ratio is based on a 1:1 stoichiometric balance of epoxy groups to active amine hydrogens. The amount of 2-methylpiperazine required per 100 parts of epoxy resin (phr) is calculated using the following formula:

phr = (AHEW / EEW) * 100

Where:

  • phr: Parts of curing agent per hundred parts of resin by weight.

  • AHEW: Amine Hydrogen Equivalent Weight of the curing agent.

  • EEW: Epoxide Equivalent Weight of the epoxy resin.

Calculation of AHEW for 2-Methylpiperazine:

The AHEW is calculated as:

AHEW = Molecular Weight / Number of Active Hydrogens

2-Methylpiperazine (C₅H₁₂N₂) has a molecular weight of 100.16 g/mol . It has one primary amine (2 active hydrogens) and one secondary amine (1 active hydrogen), plus one hydrogen on the nitrogen in the ring, for a total of 4 active hydrogens.

AHEW = 100.16 g/mol / 4 = 25.04 g/eq

Example Calculation:

For a standard liquid epoxy resin, Diglycidyl Ether of Bisphenol A (DGEBA), with an EEW of 190 g/eq:

phr = (25.04 g/eq / 190 g/eq) * 100 ≈ 13.18

Therefore, approximately 13.18 parts of 2-methylpiperazine by weight should be used for every 100 parts of DGEBA resin .

Step-by-Step Preparation Protocol
  • Material Preparation: Ensure the epoxy resin and 2-methylpiperazine are at room temperature (20-25 °C).

  • Weighing: Accurately weigh the epoxy resin and the calculated amount of 2-methylpiperazine into a clean, dry mixing container.

  • Mixing: Thoroughly mix the two components for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.

  • Degassing: If necessary, degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Application: The mixed system is now ready for application (e.g., casting, coating, or infusion).

Curing and Expected Performance Characteristics

The curing process and the final properties of the 2-methylpiperazine-cured epoxy are influenced by the cure schedule.

Typical Cure Schedule

A general-purpose cure schedule for a DGEBA/2-methylpiperazine system could be:

  • Initial Cure (Gelation): 24 hours at room temperature (25 °C).

  • Post-Cure: 2-4 hours at 80-120 °C. A post-cure at elevated temperatures is often necessary to achieve the optimal glass transition temperature (Tg) and mechanical properties.[4]

Anticipated Properties

While specific data for 2-methylpiperazine as a sole curing agent is not extensively published, we can infer expected performance based on its chemical structure and comparison with similar aliphatic and cycloaliphatic amines.

PropertyExpected PerformanceRationale & Comparative Insights
Gel Time Moderate to FastThe presence of a primary amine suggests a relatively fast reaction initiation. However, the cyclic structure may impart some steric hindrance compared to linear aliphatic amines like TETA.
Glass Transition Temp. (Tg) ModerateExpected to be in the range of other aliphatic amine-cured systems, likely around 100-140 °C after post-curing. The rigidity of the piperazine ring could contribute to a slightly higher Tg compared to more flexible linear amines.
Mechanical Properties Good balance of strength and toughnessThe cyclic structure can impart rigidity, leading to good tensile and flexural strength. The methyl group may introduce some flexibility, potentially improving toughness compared to unsubstituted piperazine.
Chemical Resistance GoodAmine-cured epoxies generally exhibit good resistance to alkalis and many inorganic acids.[5] Resistance to organic solvents may be moderate.

Experimental Protocols for Characterization

To validate the performance of a 2-methylpiperazine-cured epoxy system, the following characterization protocols are recommended.

Workflow for Epoxy System Characterization

G Formulation Formulation & Mixing (Stoichiometric Ratio) Casting Casting of Test Specimens Formulation->Casting Curing Curing (Room Temp + Post-Cure) Casting->Curing DSC Differential Scanning Calorimetry (DSC) (Tg, Degree of Cure) Curing->DSC DMA Dynamic Mechanical Analysis (DMA) (Tg, Modulus vs. Temp) Curing->DMA Tensile Tensile Testing (ASTM D638) Curing->Tensile Flexural Flexural Testing (ASTM D790) Curing->Flexural Chemical Chemical Resistance Testing (ASTM D543) Curing->Chemical

Caption: Experimental workflow for epoxy characterization.

Protocol 1: Determination of Glass Transition Temperature (Tg) by DSC

This protocol outlines the use of Differential Scanning Calorimetry (DSC) to determine the Tg of the cured epoxy.

  • Sample Preparation: Prepare a small sample (5-10 mg) of the fully cured epoxy.

  • DSC Instrument Setup:

    • Place the sample in an aluminum DSC pan and seal it.

    • Use an empty sealed pan as a reference.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.

    • Cool the sample back to 25 °C.

    • Perform a second heating ramp from 25 °C to 200 °C at 10 °C/min.

  • Data Analysis: Determine the Tg from the midpoint of the inflection in the heat flow curve of the second heating scan, in accordance with ASTM E1356.[6]

Protocol 2: Mechanical Properties Testing

This protocol details the preparation and testing of specimens for tensile and flexural properties.

  • Specimen Preparation:

    • Cast the epoxy/2-methylpiperazine mixture into molds conforming to the dimensions specified in ASTM D638 for tensile testing (dog-bone shape) and ASTM D790 for flexural testing (rectangular bars).[2]

    • Follow the recommended cure schedule.

  • Tensile Testing (ASTM D638):

    • Mount the dog-bone specimen in a universal testing machine equipped with grips.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation to determine tensile strength, modulus, and elongation at break.

  • Flexural Testing (ASTM D790):

    • Place the rectangular specimen on a three-point bending fixture in a universal testing machine.

    • Apply a load to the center of the specimen at a specified rate until it fractures or reaches a maximum strain.

    • Record the load and deflection to calculate the flexural strength and modulus.

Protocol 3: Chemical Resistance Evaluation (ASTM D543)

This protocol provides a method for assessing the chemical resistance of the cured epoxy.

  • Specimen Preparation: Prepare and cure several small, pre-weighed specimens of the epoxy.

  • Immersion: Immerse the specimens in various chemical reagents (e.g., 10% sulfuric acid, 10% sodium hydroxide, toluene, acetone) at room temperature for a specified duration (e.g., 7 days).

  • Evaluation:

    • After the immersion period, remove the specimens, rinse, and dry them.

    • Visually inspect for any changes in appearance (e.g., swelling, discoloration, cracking).

    • Measure the change in weight and dimensions.

    • Optionally, conduct mechanical tests on the exposed specimens to assess any degradation in properties.

Safety and Handling

2-Methylpiperazine, like other amine curing agents, requires careful handling. It can cause skin and eye irritation or burns.[7] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area.

Conclusion

2-Methylpiperazine presents itself as a versatile and effective curing agent for epoxy resins. Its dual amine functionality and cyclic structure offer the potential for creating cured materials with a desirable balance of mechanical and thermal properties. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to explore the application of 2-methylpiperazine in their specific formulations. As with any material system, experimental validation is key to optimizing performance for a given application.

References

  • Career Henan Chemical Co. (2025, August 13). Product Spotlight|2-Methylpiperazine – A Small Molecule with Big Potential. Retrieved from [Link]

  • Google Patents. (n.d.). US4268656A - Co-curing agents for epoxy resins.
  • MDPI. (2023, January 4). Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry. Retrieved from [Link]

  • ResearchGate. (2023, November 1). What standards are used for mechanical testing for epoxy resins?. Retrieved from [Link]

  • ASTM International. (2022, July 1). D4142 Standard Guide for Testing Epoxy Resins. Retrieved from [Link]

  • MDPI. (2023, March 9). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. Retrieved from [Link]

  • Superior Garage Floors USA. (2025, October 31). ASTM Tests That Matter for Epoxy Floors. Retrieved from [Link]

  • ResearchGate. (2024, February 27). (PDF) Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC. Retrieved from [Link]

  • Resin Research. (n.d.). Cure Schedules. Retrieved from [Link]

  • Google Patents. (n.d.). CN114163390A - Piperazine epoxy resin curing agent and preparation method thereof.
  • ResearchGate. (2025, October 24). DMA testing of epoxy resins: The importance of dimensions | Request PDF. Retrieved from [Link]

  • resiners. (2025, April 4). Epoxy Cure Time: What You Need To Know for Perfect Results. Retrieved from [Link]

  • MasterBond.com. (n.d.). Q & A: How to Properly Cure an Epoxy for the Aerospace Industry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Chemical-resistance values of epoxy resins hardened with polyamines. Retrieved from [Link]

  • ASTC Global. (2025, September 15). Understanding Cure Times and Pot Life in Epoxy Formulations. Retrieved from [Link]

  • Evonik. (n.d.). Chemical Resistance for Ambient Cure Epoxy Formulations. Retrieved from [Link]

  • ScienceLink. (n.d.). Tg - Glass Transition Temperature for Epoxies. Retrieved from [Link]

Sources

Preparation of pharmaceutical intermediates from 2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Application Note and Protocol for the regioselective synthesis of pharmaceutical intermediates from 2-methylpiperazine. This guide is designed for medicinal chemists and process scientists focusing on the synthesis of chiral building blocks for active pharmaceutical ingredients (APIs).

Introduction & Mechanistic Overview

2-Methylpiperazine is a highly versatile, heterocyclic chiral building block heavily utilized in the pharmaceutical and agrochemical industries[1]. Its rigid structure and dual secondary amines make it an ideal pharmacophore for optimizing the bioavailability, metabolic stability, and target-binding affinity of drug molecules[1]. Specifically, enantiomerically pure derivatives, such as (R)- or (S)-2-methylpiperazine, serve as critical intermediates in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib)[2][3] and selective 5-HT2C receptor modulators for neurological disorders[4][5].

The fundamental challenge in utilizing 2-methylpiperazine lies in differentiating its two secondary nitrogen atoms:

  • N1 Position: Located adjacent to the methyl group, this nitrogen is sterically hindered.

  • N4 Position: Located opposite the methyl group, this nitrogen is relatively unhindered and offers a kinetically favorable site for electrophilic attack.

When constructing complex API scaffolds, researchers typically require the selective protection of one of these nitrogen atoms. By carefully controlling reaction thermodynamics and kinetics, di-tert-butyl dicarbonate (Boc2O) can be used to selectively acylate the less hindered N4 position[6][7].

Nomenclature Note: Due to IUPAC priority rules, protecting the N4 position reassigns it as position 1, yielding 1-Boc-3-methylpiperazine . Conversely, protecting the sterically hindered N1 position yields 1-Boc-2-methylpiperazine [6].

Regioselectivity SM 2-Methylpiperazine (Chiral or Racemic) Boc2O Boc2O (1.0 eq) Solvent, Temp Control SM->Boc2O PathA Path A: N4 Acylation (Less Sterically Hindered) Boc2O->PathA Direct Kinetic Control PathB Path B: N1 Acylation (More Sterically Hindered) Boc2O->PathB Requires Directing Groups ProdA 1-Boc-3-methylpiperazine (Major Product >90%) PathA->ProdA ProdB 1-Boc-2-methylpiperazine (Minor Product <10%) PathB->ProdB

Fig 1. Regioselective logic for the Boc-protection of 2-methylpiperazine.

Causality in Experimental Design: Reaction Optimization

To achieve high regioselectivity (>95:5) for 1-Boc-3-methylpiperazine, the acylation must be strictly governed by kinetic control. Elevated temperatures or the presence of strong bases can accelerate the thermodynamic pathway, leading to over-acylation (di-Boc formation) or loss of regioselectivity[6][7]. The table below summarizes the causality behind solvent and temperature choices based on standard process chemistry optimization.

Table 1: Optimization Parameters for Regioselective N4 Boc-Protection

SolventTemperature (°C)Base AdditiveStoichiometry (Boc2O)Yield (%)Regioselectivity (N4:N1)Mechanistic Causality
DCM 0–5None1.0 eq85–92> 95:5Low temp suppresses thermodynamic di-acylation; DCM prevents H-bond interference[7].
MeOH 25Et3N1.2 eq~7080:20Base and heat accelerate reaction, leading to di-Boc byproducts and lower selectivity.
Toluene 0–5None1.0 eq8894:6Non-polar solvent maintains kinetic control but slightly reduces solubility of the diamine.
THF -78 to 0None1.0 eq82> 98:2Extreme kinetic control yields near-perfect selectivity but requires longer reaction times.

Protocol 1: Self-Validating Synthesis of (R)-1-Boc-3-methylpiperazine

This protocol leverages kinetic control to ensure selective N4 protection, yielding the highly sought-after (R)-1-Boc-3-methylpiperazine intermediate[7].

Step 1: Preparation of the Reaction Mixture

  • Action: Dissolve 1.0 equivalent of (R)-2-methylpiperazine in anhydrous dichloromethane (DCM) (approx. 10 volumes). Cool the solution to 0–5 °C using an ice-water bath[7].

  • Causality: DCM is chosen because it solubilizes the starting material efficiently without participating in hydrogen bonding, which could otherwise interfere with the kinetic trajectory of the acylation. The low temperature suppresses the thermodynamic pathway, preventing the formation of the di-Boc protected byproduct[7].

Step 2: Electrophile Addition

  • Action: Prepare a solution of di-tert-butyl dicarbonate (Boc2O, 1.0 eq) in DCM. Add this solution dropwise over 1–2 hours to the cooled amine solution.

  • Causality: Dropwise addition ensures that the local concentration of the electrophile remains extremely low. This forces the highly reactive Boc2O to react exclusively with the most accessible nucleophile (the unhindered N4 position)[6].

Step 3: In-Process Control (IPC) & Self-Validation

  • Action: Stir the reaction for an additional 4–5 hours, allowing it to gradually warm to room temperature[7].

  • Self-Validation: Monitor the reaction via LC-MS or TLC (Ninhydrin stain). The reaction is deemed successful and complete when the mono-Boc mass peak is maximized and the starting material is consumed. If a di-Boc mass peak begins to emerge, the reaction must be quenched immediately to preserve the yield.

Step 4: Workup and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation: Unreacted starting material (2-methylpiperazine) is highly water-soluble. The aqueous wash effectively purges this impurity, leaving the more lipophilic 1-Boc-3-methylpiperazine isolated in the organic phase.

Downstream Application: Nucleophilic Aromatic Substitution (SNAr)

Once the 1-Boc-3-methylpiperazine intermediate is isolated, it is frequently subjected to SNAr reactions to build complex API scaffolds, such as pyrimidine derivatives for 5-HT2C modulators[4]. In this workflow, the unprotected secondary amine (N1) acts as the nucleophile, displacing a halide (e.g., chloride) on an activated aromatic ring[4].

SNArWorkflow Step1 1. Electrophile Activation 2,4-dichloro-5-fluoropyrimidine Step2 2. Nucleophilic Attack (R)-1-Boc-3-methylpiperazine + DIPEA Step1->Step2 Step3 3. SNAr Reaction Solvent: CH3CN, Temp: 110 °C Step2->Step3 Step4 4. IPC & Workup LC-MS Check -> Sat. NH4Cl / EtOAc Step3->Step4 Monitor via TLC/LC-MS Step5 5. Purified Intermediate Ready for Boc Deprotection Step4->Step5 Brine wash & Concentration

Fig 2. Workflow for the SNAr reaction between pyrimidine and piperazine derivatives.

Protocol 2: SNAr Synthesis of 2-Amino-4-alkoxypiperazine Derivatives

This procedure describes the coupling of (R)-1-Boc-3-methylpiperazine with a functionalized pyrimidine to generate an advanced pharmaceutical intermediate[4].

Step 1: Reagent Assembly

  • Action: To a reaction vessel, add the functionalized pyrimidine (e.g., 2,4-dichloro-5-fluoropyrimidine, 1.0 eq), (R)-1-Boc-3-methylpiperazine (1.2 to 2.0 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous acetonitrile (CH3CN)[4].

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the SNAr reaction without acting as a competing nucleophile against the pyrimidine[3][4]. CH3CN is a polar aprotic solvent that effectively stabilizes the Meisenheimer complex intermediate formed during the SNAr mechanism.

Step 2: Thermal Activation

  • Action: Heat the reaction mixture to 110 °C under reflux or in a sealed tube for 12–14 hours[4].

  • Causality: The SNAr reaction requires significant thermal energy to overcome the high activation barrier associated with temporarily disrupting the aromaticity of the pyrimidine ring during the transition state[4].

Step 3: In-Process Control (IPC)

  • Self-Validation: Analyze an aliquot via LC-MS. The complete disappearance of the pyrimidine starting material mass and the emergence of the coupled product mass confirm successful substitution[4].

Step 4: Isolation

  • Action: Cool the mixture to room temperature and quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na2SO4, and concentrate[4].

  • Self-Validation: Quenching with mildly acidic NH4Cl ensures that any residual basic amines (like excess DIPEA or unreacted piperazine) are protonated and partitioned into the aqueous layer, while the Boc-protected coupled product remains cleanly in the organic layer[4].

References

  • ChemBK. 2-Methylpiperazine - Physico-chemical Properties.8

  • LeapChem. China 2-Methylpiperazine Manufacturers Suppliers.1

  • HDIN Research. 2-Methylpiperazine Market Insights 2025. 9

  • National Institutes of Health (NIH). Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators. 4

  • MDPI. Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT 2C Modulators. 5

  • MedChemExpress. (S)-1-Boc-3-methylpiperazine | Drug Intermediate. 2

  • European Patent Office. IMPROVED SYNTHESIS OF KEY INTERMEDIATE OF KRAS G12C INHIBITOR COMPOUND (EP 4234546 A2). 3

  • BenchChem. (S)-1-N-Boc-2-Methylpiperazine | Application Notes. 6

  • ResearchGate. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. 7

Sources

Troubleshooting & Optimization

Removing regioisomer byproducts in piperazine substitution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Regioisomer Byproducts in Piperazine Substitution Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1][2][3]

Welcome to the Technical Support Hub

You have reached the Tier 3 Engineering Desk. This guide addresses the persistent challenge of regioselectivity in 2-substituted piperazines (e.g., 2-methylpiperazine).

When substituting a non-symmetric piperazine, you will encounter two distinct isomer challenges:

  • Positional Regioisomers: Competition between the hindered

    
     and the unhindered 
    
    
    
    atoms.[2]
  • Degree of Substitution: Competition between mono-substitution (desired) and bis-substitution (over-reaction).[1][2][3]

This guide prioritizes the separation and prevention of Positional Regioisomers (


 vs 

)
.
Phase 1: Diagnostic Triage

Identify your specific failure mode before attempting purification.[2][3]

Q: How do I know which regioisomer I have produced? A: In 2-substituted piperazines (e.g., 2-methylpiperazine), the steric environment defines the isomers.[1][2][3]

  • The

    
     Isomer (Kinetic Product):  The nitrogen distal to the substituent.[2][3] It is less sterically hindered and more nucleophilic.[2][3]
    
  • The

    
     Isomer (Thermodynamic/Hindered):  The nitrogen proximal (adjacent) to the substituent.[2][3]
    

Diagnostic Checklist: | Method |


-Substituted (Distal) | 

-Substituted (Proximal) | | :--- | :--- | :--- | | 1H NMR (Methyl Doublet) | Typically appears upfield (lower ppm) as the methyl is far from the electron-withdrawing modification.[1][3] | Typically shifts downfield (higher ppm) due to proximity to the functionalized nitrogen.[2][3] | | Reaction Kinetics | Forms rapidly at low temperatures (0°C to -78°C).[1][2][3] | Requires higher temperatures or forcing conditions.[2][3] | | TLC Behavior (Silica) | Often less polar (higher Rf) if the substituent shields the amine less effectively.[2][3] | Often more polar (lower Rf) due to exposed secondary amine at

. |[1][2][3]
Phase 2: The Prevention Protocol (Synthesis Optimization)

Don't purify what you don't create. Control the pathway.

Q: I need the


-product, but I keep getting the 

-isomer. How do I switch selectivity?
A: You cannot rely on direct alkylation for

selectivity; sterics will always favor

.[2][3] You must use a Protection-Deprotection Strategy .
Workflow: The "Boc-Block" Strategy

To target the hindered


 position, you must temporarily block the reactive 

.[2][3]
  • Selective Protection: React 2-methylpiperazine with

    
     (0.9 eq) at 0°C. The bulky Boc group preferentially attacks the unhindered 
    
    
    
    .[1][2][3]
    • Result:

      
      -Boc-2-methylpiperazine (Major).[1][3]
      
  • Functionalization: Perform your desired substitution (alkylation/acylation) on the now-available

    
    .[2][3]
    
  • Deprotection: Remove the Boc group (TFA/DCM or HCl/Dioxane).[2][3]

Q: Can I control this via temperature without protecting groups? A: Only partially.

  • Low Temp (-78°C to 0°C): Enhances

    
     selectivity (Kinetic control).[1][2][3]
    
  • High Temp (Reflux): Increases

    
     formation slightly, but usually results in a messy mixture of 
    
    
    
    ,
    
    
    , and bis-substituted products.[1][2][3] Recommendation: Do not rely on thermal modulation for
    
    
    synthesis; use protecting groups.
Visualizing the Pathway

PiperazineSelectivity cluster_fix Corrective Strategy for N1 Target Start 2-Methylpiperazine N4_Path N4 Attack (Less Hindered) Start->N4_Path Fast (k1) N1_Path N1 Attack (Sterically Hindered) Start->N1_Path Slow (k2) Reagent Electrophile (E+) Prod_N4 N4-Product (Major Kinetic) N4_Path->Prod_N4 Prod_N1 N1-Product (Minor) N1_Path->Prod_N1 Step1 1. Protect N4 (Boc) Step2 2. Funct. N1 Step1->Step2 Step3 3. Deprotect Step2->Step3

Figure 1: Kinetic competition between N1 and N4 pathways.[1][3] Note that direct reaction overwhelmingly favors N4.[3]

Phase 3: Purification Protocols (The "Cure")

If you already have a mixture, use these separation workflows.[1][2][3]

Scenario A: Separating

vs

Regioisomers

The isomers often have very similar polarities, making standard flash chromatography difficult.[1][2][3]

Protocol 1: The "Amine-Shift" Chromatography Standard silica is acidic and causes tailing.[2][3] Use this modified mobile phase to sharpen peaks and separate isomers based on subtle pKa differences.[2][3]

  • Stationary Phase: Standard Silica Gel (40–63 µm).[1][2][3]

  • Mobile Phase: DCM : MeOH :

    
     (90 : 9 : 1).[1][2][3]
    
    • Critical: The ammonium hydroxide competes for silanol sites, sharpening the bands.[2][3]

  • Gradient: Start with 100% DCM, ramp slowly to the amine mix.

  • Observation: The

    
    -substituted isomer (less hindered amine remaining at 
    
    
    
    ) often elutes after the
    
    
    -substituted isomer because the exposed
    
    
    -amine interacts more strongly with the silica than the hindered
    
    
    -amine.[3]

Protocol 2: Regioselective Crystallization (Salt Formation) If chromatography fails, exploit the steric difference in salt formation.[1][2][3]

  • Dissolve the mixture in Ethanol or Isopropanol.[2][3]

  • Add 1.0 equivalent of Oxalic Acid or Fumaric Acid.[2][3]

  • Mechanism: The less hindered isomer (

    
    -substituted, with an open 
    
    
    
    ) often crystallizes more readily or forms a salt with a distinct solubility profile compared to the sterically crowded
    
    
    -substituted isomer.[2][3]
  • Filter the precipitate and check NMR.[2][3]

Scenario B: Removing Bis-Substituted Byproducts

User has mono-substituted product contaminated with bis-alkylated impurities.

Protocol 3: pH-Switch Extraction (The "pKa Valve") This method relies on the fact that tertiary amines (bis-substituted) and secondary amines (mono-substituted) have different aqueous solubilities at specific pH levels.[1][2][3]

  • Acidify: Dissolve crude mix in 1M HCl. Wash with Ether/EtOAc.[2][3] (Removes non-basic impurities).[1][2][3]

  • Basify to pH ~8-9 (Target Zone): Carefully adjust pH using NaOH.

    • Logic: Bis-substituted piperazines (tertiary amines) generally have lower pKa values (less basic) due to steric crowding and lack of stabilization, or they become hydrophobic faster.[1][2][3]

    • Action: Extract with DCM.[2][3] The Bis-product often extracts first at lower pH or due to higher lipophilicity.[2]

  • Basify to pH >12:

    • Action: Extract again with DCM.[2][3] The Mono-substituted product (more polar, higher pKa) will now extract.[1][2][3]

Phase 4: Advanced Troubleshooting (FAQ)

Q: I am using N-Boc-2-methylpiperazine from a vendor, but the reaction is messy. Why? A: Vendor labeling is notoriously ambiguous.[2][3] "N-Boc-2-methylpiperazine" usually refers to 1-Boc-3-methylpiperazine (N4-protected, if using the 2-methyl numbering).[1][3] If the vendor supplied the 1-Boc-2-methylpiperazine (N1-protected), the methyl group hinders the carbamate, making it less stable or prone to rotamer effects in NMR, confusing your analysis.[1][2][3] Always verify the starting material by NMR before starting.[2]

Q: My product is streaking on the column. A: Piperazines are "sticky" on silica.[2][3]

  • Fix 1: Pre-wash the silica column with 1% Triethylamine in Hexane.[2]

  • Fix 2: Switch to Alumina (Neutral) stationary phase, which is less acidic than silica.[1][2][3]

Q: Can I use distillation? A: Only for simple alkyl piperazines (e.g., separating N-methylpiperazine from piperazine).[1][2][3] For complex drug intermediates, boiling points are too high and degradation will occur.[1][2][3] Azeotropic distillation with ethylene glycol is a known industrial method for simple piperazines [5] but is impractical for medicinal chemistry scales.[2][3]

Decision Matrix: Purification Strategy

PurificationFlow Start Crude Mixture Analysis Check Identify Impurity Type Start->Check Bis Bis-Substituted (Over-reaction) Check->Bis Mass Spec shows M+R Regio Regioisomer (N1 vs N4) Check->Regio NMR shows isomer mix Sol_Bis Protocol 3: pH-Switch Extraction Bis->Sol_Bis Sol_Regio Is separation critical? Regio->Sol_Regio Chrom Protocol 1: DCM/MeOH/NH4OH Column Sol_Regio->Chrom Small Scale (<5g) Cryst Protocol 2: Oxalate Salt Crystallization Sol_Regio->Cryst Large Scale (>5g)

Figure 2: Decision tree for selecting the appropriate purification workflow based on impurity type and scale.

References
  • Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation.[2][3] Available at: [Link][1][2][3]

  • Khalili, F., Henni, A., & East, A. L. (2009).[1][2][3][4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][3][4] Journal of Chemical & Engineering Data.[2][3][4] Available at: [Link][1][2][3]

  • University of Florida. Derivatives of Piperazine.[2][3][5] XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available at: [Link][1][2][3]

  • Google Patents. US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine.[2][3] Available at: [1][2][3]

Sources

Technical Support Center: Handling 2-Methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden Variable" in Your Synthesis

Welcome to the technical support center. If you are working with 2-methylpiperazine dihydrochloride (2-MP[1]·2HCl) , you are likely using it as a stable precursor to generate the chiral 2-methylpiperazine free base, a critical scaffold in medicinal chemistry (e.g., for HIV protease inhibitors or antipsychotics).

The Core Problem: While the dihydrochloride salt is chemically stable, it is physically unstable in humid environments. It is hygroscopic , meaning it aggressively scavenges atmospheric moisture.[2] This creates two critical failure points in the lab:

  • Physical Handling: The powder clumps, becomes sticky, and can corrode metal spatulas.

  • Stoichiometric Drift: A "10 gram" sample may actually be 9 grams of salt and 1 gram of water. If you calculate stoichiometry based on the dry molecular weight (173.08 g/mol ), your reaction will have a 5–15% deficiency in nucleophile , leading to incomplete conversion or side reactions.

This guide provides the protocols to neutralize these risks.

Part 1: Storage & Physical Handling

Status: Critical Symptom: Material cakes in the bottle; weighing paper becomes damp.

The dihydrochloride salt forms strong hydrogen bonding networks with water molecules. Once the crystal lattice is disrupted by moisture, the material becomes deliquescent (turns into a liquid/goo).

Protocol 1.1: The "Dry Chain" Transfer

Do not open the manufacturer's bottle on an open benchtop on a humid day.

  • Primary Storage: Store the bulk container in a desiccator with active desiccant (silica gel or Drierite) at room temperature.

  • Weighing Environment:

    • Ideal: Weigh inside a glovebox under N₂/Ar.

    • Standard: Use a "weighing funnel" technique. Tare a capped vial, add the approximate amount quickly, cap immediately, and weigh. Never leave the stock bottle open while waiting for the balance to stabilize.

  • Tooling: Use plastic or PTFE-coated spatulas. The acidic nature of the wet salt (pH ~1-2 in solution) will pit stainless steel over time.

Visualization: Handling Workflow

The following diagram outlines the decision logic for handling the material based on humidity conditions.

HandlingWorkflow Start Start: Retrieve 2-MP·2HCl CheckEnv Check Lab Humidity Start->CheckEnv HighHum >45% RH (High Humidity) CheckEnv->HighHum LowHum <45% RH (Low Humidity) CheckEnv->LowHum GloveBox Use Glovebox / Glovebag (Inert Atmosphere) HighHum->GloveBox Mandatory RapidWeigh Rapid Weighing Technique (Capped Vials) LowHum->RapidWeigh Acceptable Desiccator Return to Desiccator Immediately GloveBox->Desiccator RapidWeigh->Desiccator Reaction Proceed to Reaction Desiccator->Reaction

Figure 1: Decision matrix for handling hygroscopic salts based on environmental humidity.

Part 2: Stoichiometry & Weighing

Status: High Priority Symptom: Low yields; unreacted electrophiles.

If you use the commercial salt directly without correction, you are likely under-dosing.

Protocol 2.1: Drying to Constant Weight

Before any critical GMP or quantitative synthesis, you must establish the actual dry mass.

  • Oven Drying: Place the salt in a vacuum oven at 60°C for 24 hours.

  • Verification: Weigh, return to oven for 4 hours, and weigh again. If mass changes by <0.5%, it is "constant."

  • Storage: Store this dried aliquot in a sealed vial inside a secondary jar containing desiccant.

Protocol 2.2: Titration (The "Real-Time" Fix)

If you cannot wait for oven drying, determine the HCl content to calculate the effective molecular weight.

  • Dissolve ~100 mg (accurately weighed) in deionized water.

  • Titrate with standardized 0.1 N NaOH using phenolphthalein indicator or a pH meter.

  • Calculate the exact moles of amine present based on the consumption of 2 equivalents of base.

Data: Impact of Moisture on Stoichiometry The table below shows how moisture content skews your molar calculations if ignored.

Water Content (% w/w)Apparent Mass WeighedActual 2-MP·2HCl MassEffective Moles (Target: 10 mmol)Error
0% (Dry) 1.73 g1.73 g10.0 mmol0%
5% (Damp) 1.73 g1.64 g9.5 mmol-5.0%
10% (Wet) 1.73 g1.56 g9.0 mmol-10.0%
15% (Saturated) 1.73 g1.47 g8.5 mmol-15.0%
Part 3: Chemical Conversion (Free-Basing)

Status: Operational Symptom: Reaction fails because the amine is protonated (non-nucleophilic).

The dihydrochloride salt is not nucleophilic. You must liberate the free amine (2-methylpiperazine) for reactions like alkylation or acylation.

Protocol 3.1: In-Situ Neutralization (Common)

Use this if your reaction solvent tolerates inorganic salts or water.

  • Reagents: 2-MP·2HCl + 2.2 equivalents of Base (e.g., Triethylamine, DIPEA, or K₂CO₃).

  • Note: This generates 2 equivalents of salt (e.g., Et₃N·HCl) which may precipitate.[3] Ensure your stirring is robust.

Protocol 3.2: Biphasic Extraction (High Purity)

Use this to isolate pure 2-methylpiperazine free base before the main reaction.

  • Dissolve: Dissolve 2-MP·2HCl in minimal water (exothermic).

  • Basify: Add 50% NaOH solution dropwise until pH > 12. The solution may become cloudy as the organic free base separates.

  • Extract: Extract 3x with Dichloromethane (DCM) or Chloroform. Note: 2-methylpiperazine is highly water-soluble; multiple extractions are required.

  • Dry: Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Result: A low-melting solid or oil (hygroscopic free amine). Use immediately.

Visualization: Neutralization Logic

Neutralization Input 2-MP·2HCl (Salt Form) Choice Reaction Type? Input->Choice InSitu One-Pot Synthesis Choice->InSitu Tolerates Salt Isolation Clean Free Base Needed Choice->Isolation Sensitive Action1 Add 2.2 eq Organic Base (DIPEA/TEA) InSitu->Action1 Action2 1. Dissolve in H2O 2. pH > 12 (NaOH) 3. Extract (DCM) Isolation->Action2 Result1 Reaction Mixture (Contains Amine + Salts) Action1->Result1 Result2 Pure 2-Methylpiperazine (Free Base) Action2->Result2

Figure 2: Workflow for converting the dihydrochloride salt to the active nucleophile.

Part 4: Troubleshooting & FAQs

Q: Why is my reaction mixture fuming when I add the salt? A: If you are adding the dihydrochloride salt to a mixture containing strong bases or hydrides, you are releasing HCl gas or generating heat rapidly. Always neutralize the salt slowly or in a cooled solution to manage the exotherm [1].

Q: The melting point is lower than the literature value (250°C+). Is it impure? A: Not necessarily. The dihydrochloride salt decomposes upon melting. However, if you see melting <200°C, you likely have a significant amount of water (hydrate formation) or residual free amine. Dry the sample (Protocol 2.1) and re-test.

Q: Can I use the salt directly for CO₂ capture research? A: No. CO₂ capture typically utilizes the free amine or aqueous solutions of the amine. The dihydrochloride has no capacity to absorb CO₂ because the nitrogen lone pairs are already occupied by protons [2]. You must perform the neutralization (Protocol 3.2) first.

Q: How do I dispose of the waste? A: this compound is an irritant. Dilute with water, neutralize to pH 7, and dispose of as aqueous organic waste containing amines. Do not mix with strong oxidizers (e.g., nitric acid) as piperazines can form nitrosamines (potential carcinogens) under specific conditions [3].

References
  • PubChem. (n.d.). (2R)-2-methylpiperazine dihydrochloride Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652–1654. (Contextual reference for amine reactivity). [Link]

  • Organic Syntheses. (1963). 2-Methylpiperazine.[1][2][4][5][6][7][8] Org. Synth. 1963, 43, 83. (Foundational synthesis and handling of piperazine salts). [Link]

Sources

Technical Support Center: 2-Methylpiperazine Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Topic: Optimizing Reaction Temperature for 2-Methylpiperazine Coupling

Welcome to the Technical Support Center

You are likely here because 2-methylpiperazine is behaving unpredictably. As a building block, it is deceptively simple. In reality, the C2-methyl group creates a significant steric and electronic divergence between the N1 (hindered, more basic) and N4 (unhindered, more nucleophilic) positions.

Temperature is not just an accelerator here; it is your primary switch for regioselectivity and catalyst longevity . This guide abandons generic advice to focus on the specific kinetic and thermodynamic levers you can pull.

Part 1: The Core Conflict (N1 vs. N4 Selectivity)

The most common ticket we receive involves "scrambled" products. You want the N4-arylated product, but you are seeing N1-arylation or bis-arylation.

The Mechanism:

  • N4 (Unsubstituted): Kinetically favored. It is sterically accessible.

  • N1 (Adjacent to Methyl): Thermodynamically accessible but kinetically hindered. The methyl group creates a "clash zone" that repels incoming electrophiles.

The Temperature Rule:

"Heat erodes selectivity."

At elevated temperatures (>80°C), the activation energy barrier for N1 attack is overcome. If your electrophile is highly reactive (e.g., 2-fluoronitrobenzene in SNAr), high heat will result in a statistical mixture (approx. 60:40 N4:N1) rather than the desired >95:5 N4:N1.

Visualizing the Pathway

Regioselectivity Start 2-Methylpiperazine + Aryl Halide LowTemp Low Temp (0°C - 40°C) Start->LowTemp HighTemp High Temp (>80°C) Start->HighTemp Kinetic Kinetic Control (Fast N4 Attack) LowTemp->Kinetic Sterics dominate Thermo Thermodynamic Control (N1 Barrier Overcome) HighTemp->Thermo Energy > Sterics ProdN4 Product A: N4-Aryl (Major) Kinetic->ProdN4 ProdMix Product B: N1/N4 Mix + Bis-aryl Thermo->ProdMix

Figure 1: The divergence of regioselectivity based on thermal input. N4-arylation is the kinetic product; high heat opens the pathway to N1 impurities.

Part 2: Troubleshooting Guides (Q&A)
Module A: Buchwald-Hartwig Coupling (Pd-Catalyzed)

Q: My conversion stalls at 60% despite running at 100°C. Should I increase the temperature?

A: No. You are likely experiencing "Catalyst Death" before substrate consumption. In 2-methylpiperazine couplings, the secondary amine is a competent ligand for Palladium. At high temperatures (100°C+), the amine can displace your phosphine ligand, leading to the formation of inactive "Pd-black."

Corrective Action:

  • Lower T, Better Catalyst: Switch to a precatalyst system (e.g., Pd-G3/G4 sources like XPhos-Pd-G3) that activates at lower temperatures (40–60°C).

  • The "Ramp" Protocol: Do not plunge reagents into a hot oil bath.

    • Start at RT for 30 mins (allows oxidative addition).

    • Ramp to 50°C for 2 hours.

    • Only push to 80°C if TLC/LCMS shows stalled intermediates.

Q: I am seeing significant dehalogenation of my aryl halide (Ar-H instead of Ar-N).

A: Your temperature is too high relative to the coupling rate. Dehalogenation is a common side reaction in Pd-coupling, often mediated by the solvent (e.g., alcohols) or trace water at high temperatures.

Optimization Table: Buchwald Parameters

ParameterStandard ConditionOptimized for 2-Me-PipWhy?
Temperature 100°C60–80°C Prevents dehalogenation & ligand displacement.
Base NaOtBuK3PO4 or Cs2CO3 Milder bases reduce risk of racemization at chiral center.
Solvent Toluene2-MeTHF or t-Amyl Alcohol Higher boiling points but allow reaction at lower T due to better solubility.
Module B: SNAr (Nucleophilic Aromatic Substitution)

Q: I need to couple a 2-chloropyridine. Refluxing in DMF gives me a black tar.

A: DMF at reflux (153°C) is destructive for this substrate. DMF decomposes to dimethylamine at high temperatures, which competes with your piperazine. Furthermore, 2-methylpiperazine can undergo oxidative degradation.

The "Solvent-Temp" Matrix for SNAr:

Aryl Halide ReactivityRecommended SolventTemperature WindowNotes
High (e.g., 2-F-NO2-benzene)Ethanol or IPA0°C to RT Exothermic. Cooling required to prevent bis-arylation.
Medium (e.g., 2-Cl-Pyridine)DMSO or NMP60°C – 80°C Sweet spot. High enough for kinetics, low enough to save selectivity.
Low (e.g., unactivated Ar-Cl)DMSO100°C – 120°C Requires forcing. Consider switching to Buchwald (Module A).
Part 3: Critical Protocol – The "Selectivity Screen"

Do not scale up until you have run this specific temperature screen. This protocol is designed to identify the maximum temperature allowed before regioselectivity collapses.

Reagents:

  • 2-Methylpiperazine (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Base (2.0 equiv)

  • Solvent (10 vol)

Workflow:

  • Setup: Prepare 3 vials with the exact same mixture.

  • The Gradient:

    • Vial A: Stir at 20°C (Room Temp).

    • Vial B: Stir at 50°C .

    • Vial C: Stir at 80°C .

  • Sampling: Take aliquots at T=1h and T=4h.

  • Analysis: Run HPLC/UPLC. Look for the "Twin Peaks" of N1 vs N4 regioisomers.

    • Note: N1-arylated products usually elute later on reverse-phase C18 columns due to the shielding of the polar amine by the methyl group.

Decision Logic Diagram

OptimizationLogic Start Start Optimization Run 3-Point Temp Screen CheckYield Check Conversion (Vial A: 20°C) Start->CheckYield HighConv >90% Conversion CheckYield->HighConv LowConv <50% Conversion CheckYield->LowConv CheckRegio Check Regioselectivity (N4:N1 Ratio) HighConv->CheckRegio Action2 Check Vial B (50°C) LowConv->Action2 GoodRegio Ratio > 20:1 (Success) CheckRegio->GoodRegio BadRegio Ratio < 10:1 (Failure) CheckRegio->BadRegio Action1 Scale up at 20°C GoodRegio->Action1 Action3 Switch to N-Boc-2-methylpiperazine (Force Selectivity) BadRegio->Action3 Temp control failed

Figure 2: Decision matrix for interpreting the Temperature Screening Protocol. If temperature control fails to provide selectivity, chemical protection (N-Boc) is the necessary next step.

Part 4: Frequently Asked Questions (Racemization)

Q: Will high temperature racemize my chiral 2-methylpiperazine? A: 2-Methylpiperazine is relatively configurationally stable compared to other chiral amines. However, racemization is possible under the following "Perfect Storm" conditions:

  • High Temperature (>120°C)

  • Strong Base (e.g., NaOtBu, LiHMDS)

  • Prolonged Reaction Time (>24h)

Mechanism: The base deprotonates the chiral center (alpha to the amine), leading to a transient enamine-like intermediate or radical scrambling. Prevention: If you must use high heat, switch to a weaker base like K2CO3 or K3PO4.

References
  • Regioselectivity in Piperazine Couplings

    • Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs.
    • Source: ResearchG
    • URL:

  • Buchwald-Hartwig Parameter Optimization

    • Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
    • Source: WuXi AppTec.
    • URL:

  • SNAr Optimization & Solvent Effects

    • Title: Optimizing Nucleophilic Arom
    • Source: BenchChem Technical Support.[1][2][3]

    • URL:

  • Chiral Resolution & Stability

    • Title: Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-).[4]

    • Source: Google P
    • URL:

Sources

Solving aggregation issues in 2-methylpiperazine scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Scaling up 2-methylpiperazine and its derivatives presents unique solid-state and crystallization challenges. As a highly polar, secondary diamine, it is notoriously prone to aggregation. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks during drug development and chemical manufacturing.

Diagnostic Workflow: Identifying Your Aggregation Issue

Before applying a protocol, you must identify the thermodynamic or kinetic driver of your aggregation. Use the diagnostic tree below to categorize your issue.

G Start Aggregation Issue Detected Phase1 Solid-State (Storage & Transfer) Start->Phase1 Dry powder clumping Phase2 Liquid-Solid (Crystallization) Start->Phase2 Poor reactor filtration Mech1 Hygroscopic Deliquescence Phase1->Mech1 Moisture absorption Mech2 Oiling Out & Agglomeration Phase2->Mech2 High supersaturation Act1 Protocol A: Inert Atmosphere Handling (<15% RH) Mech1->Act1 Prevent liquid bridges Act2 Protocol B: Progressive Emulsion or Seeded Growth Mech2->Act2 Control nucleation rate

Diagnostic workflow for identifying and resolving 2-methylpiperazine aggregation mechanisms.

Part 1: Solid-State Aggregation (Hygroscopic Clumping)

Q: Why does 2-methylpiperazine form hard, intractable clumps during bulk storage and transfer?

Mechanistic Causality: 2-Methylpiperazine relies on specific, highly directional intermolecular hydrogen bonds (O-H···N) to stabilize its crystal lattice (1)[1]. When exposed to ambient humidity, moisture adsorbs onto the crystal surfaces, leading to capillary condensation at the contact points between particles. This localized moisture causes partial surface dissolution (deliquescence). When the temperature fluctuates even slightly, these liquid bridges recrystallize, fusing the particles together into hard agglomerates. Absorption of atmospheric moisture severely impedes flowability and causes severe hygroscopic clumping (2)[2].

Q: How can we prevent solid-state aggregation during pilot-plant scale-up?

Protocol A: Moisture-Controlled Handling & Storage To prevent deliquescence, the handling environment must be strictly controlled to eliminate the thermodynamic driver of capillary condensation.

  • Environmental Isolation: Transfer the sealed 2-methylpiperazine bulk container into a humidity-controlled glovebox or a nitrogen-purged isolator.

  • Self-Validating Equilibration: Place a calibrated digital hygrometer inside the isolator. Self-Validation Step: Do not open the bulk container until the hygrometer reads a stable Relative Humidity (RH) of <15% for at least 15 minutes. This confirms the integrity of the inert atmosphere and ensures the environment is below the compound's deliquescence point.

  • Static-Free Dispensing: Use grounded, anti-static stainless steel scoops. 2-Methylpiperazine exhibits triboelectric charging, which exacerbates particle cohesion and accelerates bridging.

  • Hermetic Resealing: Double-bag any remaining material in low-moisture-vapor-transmission-rate (MVTR) foil bags. Place active silica desiccant pouches between the first and second bags to intercept moisture ingress without contaminating the API.

Quantitative Data: Moisture Impact on 2-Methylpiperazine

Relative Humidity (RH)Exposure TimeMoisture Uptake (wt%)Aggregation SeverityProcess Impact
< 15% (Isolator) 24 hours< 0.1%NoneFree-flowing powder
30% (Controlled) 4 hours1.2%MildSlight bridging in hoppers
50% (Ambient) 2 hours> 3.5%Severe (Clumping)Blocked transfer lines
> 70% (Humid) 1 hour> 8.0%DeliquescencePaste-like, unprocessable

Part 2: Crystallization-Induced Agglomeration

Q: During the reaction workup and crystallization phase, my 2-methylpiperazine intermediate precipitates as a sticky agglomerate rather than a filterable powder. How do I control the morphology?

Mechanistic Causality: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS). When supersaturation is generated too rapidly (e.g., via sudden anti-solvent addition or crash cooling), the system bypasses the metastable zone and enters the labile zone. Instead of orderly crystal lattice formation, the solute separates into a solute-rich liquid phase. These droplets eventually solidify into amorphous, sticky agglomerates that trap mother liquor and impurities, ruining filtration kinetics.

Q: What is the best methodology to yield large, pure, free-flowing crystals?

Protocol B: Progressive Emulsion Crystallization (PEC) PEC utilizes a biphasic system to compartmentalize crystal growth, restricting the maximum supersaturation achievable in any single micro-environment. This produces large particles with improved filtration properties, which is critical for the scale-up of 2-methylpiperazine derivatives (3)[3].

  • Solvent Optimization: Dissolve the crude 2-methylpiperazine intermediate in 2-Methyltetrahydrofuran (2-Me-THF) at 50°C. 2-Me-THF is highly recommended because it is less hygroscopic than standard THF, providing superior control over water levels during the process and preventing premature phase separation (4)[4].

  • Emulsion Formation: Introduce water and a non-ionic surfactant (e.g., Tween 80, 0.5 wt%). Agitate at an optimized shear rate (e.g., 250-300 rpm) to form a stable oil-in-water emulsion.

  • Controlled Cooling & Seeding: Cool the reactor slowly (0.2°C/min) to 35°C to enter the metastable zone width (MSZW). Introduce 1-2 wt% of micronized seed crystals.

  • Self-Validating Growth: Monitor the crystallization using in-situ Focused Beam Reflectance Measurement (FBRM). Self-Validation Step: A steady increase in the mean chord length without a sudden, exponential spike in fine particle counts (<10 µm) confirms that crystal growth is dominating over secondary nucleation and agglomeration.

  • Isolation: Continue cooling to 5°C at 0.1°C/min. Filter the resulting slurry and wash with cold heptane to displace the surfactant and residual mother liquor.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use mechanical milling to break up 2-methylpiperazine agglomerates? A: No. Mechanical milling of hygroscopic agglomerates is generally counterproductive. The localized thermal energy generated by the milling friction releases trapped moisture from the crystal lattice, causing immediate re-agglomeration or even melting inside the mill. If severe clumping has occurred, it is safer to dissolve the batch in a suitable solvent and perform a recrystallization.

Q: How does the structure of 2-methylpiperazine contribute to its aggregation compared to unsubstituted piperazine? A: The asymmetric methyl group at the C2 position introduces a chiral center and alters the crystal packing efficiency. While unsubstituted piperazine packs highly symmetrically, 2-methylpiperazine relies on specific, directional O-H···N hydrogen bonds to stabilize its lattice. This makes the crystal surface highly reactive to ambient water molecules, accelerating deliquescence and subsequent clumping.

References

  • Title: Crystalline forms of gatifloxacin (US7423153B2)
  • Title: Insight into the Influential Mechanism of Polymorphic Parent Molecule with High Z' on the Cocrystal Formation Source: Crystal Growth & Design - ACS Publications URL: [Link]

  • Title: Progressive emulsion crystallization (WO2010112222A1)
  • Title: Complete accounts of integrated drug discovery and development. Volume 2 Source: EBIN.PUB URL: [Link]

Sources

Validation & Comparative

Chiral HPLC Methods for Separation of 2-Methylpiperazine Enantiomers

[1]

Executive Summary & Strategic Analysis

2-Methylpiperazine (2-MP) presents a classic "stealth" challenge in chiral chromatography. As a cyclic secondary diamine with no conjugated

For researchers and drug development professionals, the choice of method depends entirely on the detection limit and throughput requirements :

  • For Trace Analysis (Impurities/Bioanalysis): Indirect separation via Derivatization (e.g., Marfey’s Reagent) is the gold standard. It introduces a chromophore and allows separation on robust, inexpensive achiral C18 columns.

  • For Process Monitoring/QC (High Conc.): Direct separation on Immobilized Polysaccharide CSPs (e.g., Chiralpak IC) using Polar Ionic Mode (PIM) is preferred to avoid sample handling errors.

Method A: Indirect Separation via Derivatization (Recommended for Sensitivity)

Principle: Reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase (C18) column.

Why this is the "Senior Scientist's Choice":
  • Chromophore Introduction: Reagents like Marfey's reagent (FDAA) or GITC add a benzene ring, enabling high-sensitivity UV detection at 254 nm or 340 nm.

  • Resolution (

    
    ):  Diastereomers are generally easier to separate (
    
    
    ) than enantiomers.
  • Cost: Uses standard C18 columns rather than expensive chiral columns.

Protocol: Marfey’s Reagent (FDAA) Derivatization

This protocol utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).[1]

Reagents:

  • L-FDAA Solution: 1% (w/v) in Acetone.

  • Buffer: 1 M Sodium Bicarbonate (

    
    ).
    
  • Quench: 1 M HCl.

Step-by-Step Workflow:

  • Preparation: In a 1.5 mL microcentrifuge tube, mix 50 µL of sample (2-MP, ~1 mg/mL in water) with 100 µL of 1 M

    
    .
    
  • Reaction: Add 50 µL of L-FDAA solution. Vortex briefly.

  • Incubation: Heat at 40–50°C for 60 minutes. (The solution will turn yellow).

  • Quenching: Cool to room temperature. Add 20 µL of 1 M HCl to stop the reaction and neutralize the pH (prevents column damage).

  • Dilution: Dilute with 200 µL of Mobile Phase A (Water/0.1% Formic Acid) before injection.

HPLC Conditions (Achiral):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV @ 340 nm (Absorption max of the nitrophenyl group).

Method B: Direct Separation on Immobilized Polysaccharide CSPs

Principle: Direct interaction with the chiral cavity of a polysaccharide selector. Critical Constraint: You must use an immobilized phase (e.g., Chiralpak IC, IA) rather than a coated phase (AD-H, OD-H) because the required "Polar Ionic Mode" solvents (often containing aggressive modifiers) can strip coated phases.

Recommended Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

The chlorinated nature of the IC selector provides unique hydrogen bonding pockets suitable for amines.

HPLC Conditions:

  • Mode: Polar Ionic Mode (PIM).[2]

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (DEA) / Acetic Acid (AA).

    • Ratio: 90 : 10 : 0.1 : 0.1 (v/v/v/v).

    • Note: DEA is mandatory to mask silanols and ensure peak symmetry for the basic piperazine nitrogens.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Critical: 2-MP has weak absorption; ensure solvents are HPLC grade with high UV cutoff).

  • Alternative Detection: ELSD (Evaporative Light Scattering) or Mass Spectrometry (ESI+) is highly recommended if available.

Comparative Analysis

FeatureMethod A: Derivatization (Marfey's)Method B: Direct (Chiralpak IC)Method C: Crown Ether (Crownpak)
Primary Mechanism Diastereomeric Separation (C18)H-Bonding/Inclusion (Polysaccharide)Host-Guest Complexation
Target Analyte State Derivatized (UV Active)Native (UV Inactive)Native (Primary Amines preferred)
Detection Limit (LOD) Excellent (ng/mL range)Poor (µg/mL range) without MSPoor without MS
Throughput Low (Requires 1h prep)High (Inject & Run)High
Robustness High (C18 is durable)High (Immobilized phase)Moderate (pH sensitive)
Suitability for 2-MP Best for Purity/Bioanalysis Best for Process Control Low (2-MP is a secondary amine)

Note on Method C: While Crownpak CR-I(+) is excellent for primary amines (e.g., amino acids), it is not recommended for 2-methylpiperazine (a secondary amine) as the ammonium complexation is sterically hindered compared to primary amines.

Visualizations

Diagram 1: Method Selection Decision Tree

This logic flow ensures you select the correct protocol based on your lab's capabilities and the sample matrix.

MethodSelectionStartStart: 2-Methylpiperazine SampleCheckUVIs High Sensitivity Required?(e.g., < 0.1% Impurity)Start->CheckUVCheckMSIs MS Detection Available?CheckUV->CheckMSNo (Process/Bulk)DerivMETHOD A:Derivatization (Marfey's/GITC)+ Achiral C18CheckUV->DerivYes (Trace Analysis)DirectMSMETHOD B:Direct Chiral HPLC(Chiralpak IC/IA)+ ESI-MS DetectionCheckMS->DirectMSYesDirectUVMETHOD B (Modified):Direct Chiral HPLC(Chiralpak IC)+ UV 210nm (High Conc. Only)CheckMS->DirectUVNo

Caption: Decision matrix for selecting the optimal separation strategy based on sensitivity needs and available instrumentation.

Diagram 2: Marfey's Derivatization Reaction Mechanism

Understanding the chemistry is vital for troubleshooting low yields.

ReactionSchemeReactants2-Methylpiperazine(Racemic) + L-FDAAConditionsNaHCO3 (pH 8-9)40°C, 1 HourReactants->ConditionsIntermediateNucleophilic AromaticSubstitution (SNAr)Conditions->IntermediateProductsDiastereomers:1. (R)-2-MP-L-FDAA2. (S)-2-MP-L-FDAAIntermediate->ProductsSeparationSeparated on C18(Different Hydrophobicity)Products->Separation

Caption: Reaction pathway converting enantiomers into separable diastereomers using L-FDAA (Marfey's Reagent).

References

  • Bhushan, R., & Martens, J. (2021). Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective. Biomedical Chromatography. Retrieved from [Link]

  • Chiral Technologies. (2024).[3] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Daicel Corporation. Chiralpak IC Application Note for Amines. Retrieved from [Link]

1H NMR Spectrum Analysis of 2-Methylpiperazine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylpiperazine dihydrochloride is a critical chiral building block in medicinal chemistry, extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), including piperazine-substituted benzothiophenes targeting central nervous system (CNS) disorders[1]. Because the molecule lacks a strong UV chromophore, traditional HPLC-UV methods often fail to accurately quantify impurities without complex derivatization. Consequently, proton Nuclear Magnetic Resonance (1H NMR) spectroscopy serves as the definitive, self-validating analytical tool for structural verification and purity assessment[2].

This guide objectively compares the analytical profiles of High-Purity Pharmaceutical Grade and Standard Reagent Grade this compound, providing drug development professionals with a mechanistic understanding of NMR spectral interpretation, impurity profiling, and quantitative methodology.

The Mechanistic Basis of 1H NMR for this compound

To understand the 1H NMR spectrum of this compound, one must analyze the causality behind solvent interactions and protonation states.

Unlike the free base form, which is typically analyzed in deuterated chloroform (CDCl3)[3], the dihydrochloride salt is highly polar and requires Deuterium Oxide (D2O) for complete dissolution.

  • Deuterium Exchange: In D2O, the acidic ammonium protons (-NH2+-) undergo rapid chemical exchange with the deuterium in the solvent. This mechanistically simplifies the spectrum by rendering the nitrogen-bound protons "invisible" (they merge into the residual HDO peak at ~4.79 ppm), leaving only the carbon-bound protons for analysis.

  • Protonation Shift: The protonation of both nitrogen atoms in the piperazine ring withdraws electron density from the adjacent carbon atoms via the inductive effect. This causes a significant downfield chemical shift for all ring protons and the C2-methyl group compared to the free base[4].

G NMR 1H NMR Spectrum Analysis Target Target API Peaks NMR->Target Impurity Impurity Profiling NMR->Impurity Solvent Residual Solvents Impurity->Solvent Moisture Excess Moisture Impurity->Moisture

Caption: Logical framework for identifying impurities in reagent grade samples via 1H NMR.

Comparative Analysis: Pharmaceutical Grade vs. Standard Reagent Grade

When sourcing this compound for API synthesis, the purity profile dictates the downstream reaction efficiency. High-Purity Pharmaceutical Grade (typically ≥99.0% purity) undergoes rigorous purification, whereas Standard Reagent Grade (often ~97% purity) may contain process impurities[5].

Table 1: Comparative Performance Matrix
Analytical ParameterHigh-Purity Pharmaceutical GradeStandard Reagent GradeMechanistic Cause of Variance
Assay (qNMR) ≥ 99.5%95.0% - 97.0%Presence of unreacted starting materials or salts.
Peak Resolution Sharp, well-defined multipletsNoticeable line broadeningTrace paramagnetic metal impurities (e.g., Fe, Cu) from industrial reactors reduce the

relaxation time of protons, causing peak broadening.
Residual Solvents UndetectableTrace cyclohexane / methanolCyclohexane is frequently used in the crystallization of optically active 2-methylpiperazine[6].
Enantiomeric Purity > 99% ee (if specified chiral)Often racemicRequires chiral shift reagents or derivatization for NMR resolution[6].
Table 2: 1H NMR Spectral Assignments (in D2O, 400 MHz)
Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
-CH3 ~1.40Doublet (d)3HMethyl group attached to C2 chiral center.
-CH2- (Ring) ~3.20 - 3.60Complex Multiplets (m)6HDiastereotopic methylene protons at C3, C5, and C6.
-CH- (Ring) ~3.70 - 3.85Multiplet (m)1HMethine proton at the C2 chiral center.

Experimental Methodology & Self-Validating Protocol

To ensure absolute trustworthiness in purity assessment, Quantitative NMR (qNMR) must be employed. Unlike HPLC, which relies on relative response factors, qNMR is a primary ratio method. By introducing an internal standard with a known purity and molecular weight, the protocol becomes a self-validating system where the integration area directly correlates to the absolute molar quantity of the analyte.

Step-by-Step qNMR Workflow
  • Sample Preparation: Accurately weigh ~20.0 mg of this compound and ~5.0 mg of a certified internal standard (e.g., TSP - Trimethylsilylpropanoic acid) using a microbalance.

  • Solvation: Dissolve the mixture completely in 0.6 mL of high-purity D2O (99.9% D). Transfer to a standard 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into the spectrometer (400 MHz or 600 MHz). Lock the magnetic field to the deuterium signal of D2O, and carefully shim the Z-axis to ensure sharp peak shapes (half-height width < 1 Hz).

  • Parameter Optimization (The Causality of

    
     Relaxation):  Set the relaxation delay (
    
    
    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    )
    of the protons in the sample. Why? If
    
    
    is too short, the protons will not fully return to their equilibrium magnetization state between pulses, leading to artificially truncated integrations and inaccurate purity calculations.
  • Acquisition & Processing: Acquire a minimum of 16 scans. Apply Fourier transform, perform rigorous manual phase correction, and apply a baseline correction (e.g., Whittaker smoother) to ensure the integration baseline is perfectly flat[2].

G Start 1. Weigh Sample & TSP Standard Solvent 2. Dissolve in D2O Start->Solvent Acq 3. Acquire 1H NMR (D1 > 5*T1) Solvent->Acq Process 4. Phase & Baseline Correction Acq->Process Analyze 5. Integrate & Calculate Purity Process->Analyze

Caption: Workflow for quantitative 1H NMR analysis of this compound.

Conclusion

For drug development professionals synthesizing complex architectures like piperazine-substituted benzothiophenes[7], the choice of starting material grade is non-trivial. While Standard Reagent Grade this compound is cost-effective for early-stage discovery, its trace solvent impurities and potential paramagnetic contaminants can disrupt sensitive catalytic cross-coupling reactions.

By utilizing the self-validating qNMR protocol outlined above, analytical chemists can objectively verify the superiority of High-Purity Pharmaceutical Grade materials, ensuring robust, reproducible, and scalable API manufacturing.

References

  • ChemicalBook: 2-Methylpiperazine(109-07-9) 1H NMR spectrum. Source: chemicalbook.com.
  • PubChem: 2-Methylpiperazine | C5H12N2 | CID 66057. Source: nih.gov.
  • US Patent 8618109B2: Piperazine-substituted benzothiophenes for treatment of mental disorders. Source: google.com.
  • European Patent Office: Derivatives of 4-piperazin-1-yl-4-benzo[b]thiophene suitable for the treatment of cns disorders. Source: googleapis.com.
  • MilliporeSigma: (S)-1-Ethyl-2-methylpiperazine dihydrochloride | 2664977-66-4. Source: sigmaaldrich.com.
  • Benchchem: (S)-1-N-Boc-2-Methylpiperazine Spectral Data Workflow. Source: benchchem.com.
  • WO2016021524A1: Method for producing optically active 2-methylpiperazine. Source: google.com.

Sources

Technical Comparison Guide: Impurity Profile of Commercial 2-Methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylpiperazine dihydrochloride (2-MP·2HCl) is a critical C5-chiral building block employed in the synthesis of broad-spectrum antibiotics (e.g., rifamycins), antipsychotics, and kinase inhibitors. While the free base is often prone to sublimation and hygroscopicity, the dihydrochloride salt offers enhanced stability and crystallinity.

However, commercial sources of 2-MP·2HCl exhibit significant variance in impurity profiles. These variations are not random; they are fingerprints of the specific synthetic route employed by the manufacturer. This guide objectively compares these profiles, linking specific impurities to their synthetic origins, and provides a validated analytical framework for their detection.

Key Findings:

  • Route Dependency: Material derived from the hydrogenation of 2-methylpyrazine often contains aromatic impurities (under-reduced species), whereas cyclization-derived material contains aliphatic regioisomers.

  • Critical Impurity: 1-Methylpiperazine (N-methyl) is a common, often overlooked impurity in lower-grade supplies that acts as a chain terminator in nucleophilic substitution reactions.

  • Recommendation: For GMP intermediates, specifications must explicitly limit regioisomers, not just total purity.

Synthetic Origins of Impurity Profiles

To understand the impurity profile, one must first identify the manufacturing genealogy of the material. Two dominant commercial routes exist, each generating a distinct "impurity fingerprint."

Route A: Catalytic Hydrogenation of 2-Methylpyrazine
  • Process: Reduction of the aromatic pyrazine ring over Pd/C or Raney Nickel.

  • Profile: Generally higher purity (>99%).[1]

  • Characteristic Impurities:

    • 2-Methylpyrazine: Unreacted starting material. Critical because it lacks the nucleophilic NH functionality.

    • Tetrahydropyrazines: Partially reduced intermediates.

Route B: Cyclization of Diamines (Polyamines)
  • Process: Reaction of ethylenediamine with 1,2-propanediol or propylene oxide, followed by cyclization.

  • Profile: Lower cost, variable purity (95-98%).

  • Characteristic Impurities:

    • Piperazine: Resulting from unsubstituted ethylenediamine.

    • 1-Methylpiperazine: A regioisomer formed via incorrect methylation or rearrangement.

    • Polymeric Residues: High-molecular-weight oligomers.

Visualization: Impurity Genealogy Map

ImpurityMap Start_A Route A: Hydrogenation (2-Methylpyrazine) Product 2-Methylpiperazine (Target) Start_A->Product Primary Path Imp_A1 Impurity: 2-Methylpyrazine (Aromatic) Start_A->Imp_A1 Incomplete Rxn Imp_A2 Impurity: Tetrahydropyrazines (Partially Reduced) Start_A->Imp_A2 Partial Red. Start_B Route B: Cyclization (Diamines + Diols) Start_B->Product Primary Path Imp_B1 Impurity: Piperazine (Des-methyl) Start_B->Imp_B1 Side Rxn Imp_B2 Impurity: 1-Methylpiperazine (Regioisomer) Start_B->Imp_B2 Isomerization Imp_B3 Impurity: Polymeric Amines (High Boiling) Start_B->Imp_B3 Oligomerization

Figure 1: Genealogy of impurities based on synthetic origin. Red nodes indicate critical impurities that affect stoichiometry in downstream coupling.

Comparative Analysis: Commercial Grades

The following table contrasts the performance and specifications of three common commercial grades of 2-MP·2HCl. Data is aggregated from internal CoA reviews and batch testing of commercially available reagents.

FeatureGrade A (Pharma Primary) Grade B (Industrial/Tech) Grade C (Recrystallized Salt)
Primary Source Hydrogenation (Route A)Cyclization (Route B)Route B + HCl Precipitation
Assay (Titration) > 99.5%> 97.0%> 98.5%
Major Impurity 2-Methylpyrazine (<0.1%)Piperazine (up to 1.5%)1-Methylpiperazine (<0.5%)
Water Content < 1.0% (Controlled)Variable (Hygroscopic)< 2.0% (Hydrate potential)
Downstream Risk Low. Consistent stoichiometry.High. Piperazine competes for coupling reagents.Moderate. Residual regioisomers affect yield.
Solubility (H2O) Clear, ColorlessYellow tint (Oligomers)Clear
Cost Index 100 (Baseline)40-5070-80

Technical Insight: While Grade C (Recrystallized) appears pure by titration, it often retains 1-methylpiperazine . This is because the hydrochloride salts of 1-methyl and 2-methyl isomers have similar solubility profiles in ethanol/HCl systems, making separation by simple crystallization difficult.

Analytical Methodology: Self-Validating Protocol

Standard UV-HPLC is often insufficient for 2-MP·2HCl because the piperazine ring lacks a strong chromophore. Derivatization or specialized detection is required.[2]

Method Selection Workflow

MethodSelection Start Sample: 2-MP 2HCl Decision Is Derivatization Feasible? Start->Decision Yes_Deriv Method A: HPLC-UV (Benzoyl Chloride Deriv.) Decision->Yes_Deriv Yes (QC Lab) No_Deriv Method B: GC-FID (Direct Injection after Basification) Decision->No_Deriv No (Process Lab) Result_A High Sensitivity Detects non-volatiles Yes_Deriv->Result_A Result_B High Specificity Separates Regioisomers No_Deriv->Result_B

Figure 2: Decision tree for selecting the appropriate analytical technique.

Recommended Protocol: GC-FID for Regioisomer Separation

This method is superior for distinguishing 1-methyl vs. 2-methyl isomers, which is the primary failure mode in commercial supplies.

Reagents:

  • Sample: this compound

  • Solvent: Methanol (HPLC Grade)[3]

  • Base: Potassium Hydroxide (KOH) pellets

Protocol Steps:

  • Free Base Liberation: Weigh 100 mg of 2-MP·2HCl into a centrifuge tube. Add 2 mL of 10% KOH in Methanol. Rationale: The salt must be neutralized to volatilize the amine for GC analysis. Methanol precipitates the KCl salt.

  • Extraction: Vortex vigorously for 2 minutes. Centrifuge at 5000 rpm for 5 minutes.

  • Sample Prep: Transfer the clear supernatant to a GC vial.

  • GC Parameters:

    • Column: DB-17 or equivalent (50%-Phenyl-methylpolysiloxane).[3] Why? Mid-polarity columns separate amine isomers better than non-polar DB-1.

    • Inlet: 250°C, Split 1:50.

    • Oven: 60°C (hold 2 min) → 10°C/min → 220°C.

    • Detector: FID at 260°C.

System Suitability Criteria:

  • Resolution (R) between 1-methylpiperazine and 2-methylpiperazine > 1.5.

  • Tailing factor < 1.5 (Amines tend to tail; ensure liner is deactivated).

Impact on Drug Development

Choosing the wrong grade has specific chemical consequences:

  • Stoichiometric Imbalance: If your material contains 2% piperazine (Grade B), and you perform a precise 1:1 coupling, the piperazine (having two secondary amines) can cross-link your electrophile, leading to dimers (Bis-alkylation).

  • Regio-selectivity Failure: In SNAr reactions, 1-methylpiperazine (a tertiary amine) will not react or will react via a different mechanism compared to the secondary amine of 2-methylpiperazine, lowering yield.

  • Salt Disproportionation: The dihydrochloride is acidic. If used in a reaction requiring basic conditions without sufficient auxiliary base (e.g., TEA or DIPEA), the reaction pH will drop, stalling the kinetics.

References

  • Analytical Method Validation: PharmaTutor. "Development and Validation of HPLC method for analysis of Gatifloxacin & its Impurity (Methyl Piperazine)." Available at: [Link]

  • Safety and Stability Data: National Institutes of Health (PubChem). "2-Methylpiperazine Compound Summary." Available at: [Link]

Sources

2-Methylpiperazine vs 2-ethylpiperazine steric hindrance effects

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter drug design strategies where the choice between a methyl and an ethyl substitution on a piperazine core is treated as a trivial lipophilic adjustment. This is a critical oversight. Piperazine is widely regarded as a privileged scaffold in drug discovery, enabling systematic functionalization to fine-tune steric and physicochemical properties[1]. However, the addition of a single methylene unit at the C2 position fundamentally alters the rotational dynamics, the steric shielding of the adjacent N1 amine, and the equatorial conformational preference of the entire heterocycle.

This guide provides an objective, data-driven comparison of 2-Methylpiperazine versus 2-Ethylpiperazine , focusing on how their distinct steric hindrance profiles dictate synthetic reactivity and pharmacological efficacy.

Mechanistic Foundations: The "Sweep Volume" Concept

The core difference between 2-methylpiperazine and 2-ethylpiperazine lies in their dynamic steric bulk, often referred to as "sweep volume."

  • 2-Methylpiperazine: The methyl group acts as a rigid, symmetric rotor. Its steric hindrance is localized and relatively predictable, providing moderate shielding to the adjacent N1 nitrogen.

  • 2-Ethylpiperazine: The ethyl group possesses an additional carbon-carbon bond capable of rotation. This creates a flexible, asymmetric rotor with a significantly larger sweep volume. This dynamic bulk heavily shields the N1 nitrogen and forces the piperazine ring to adopt a strict equatorial conformation to minimize 1,3-diaxial interactions.

G C2 C2 Alkyl Substitution (Methyl vs Ethyl) Steric Increased N1 Steric Shielding (Ethyl > Methyl) C2->Steric Conf Equatorial Anchoring (Conformational Lock) C2->Conf React Decreased N1 Reactivity (SN2 & Cross-Coupling) Steric->React Select Enhanced N4 Regioselectivity (Kinetic Control) Steric->Select Bind Altered Hydrophobic Pocket Fit (Receptor Agonism/Antagonism) Conf->Bind

Logical flow of C2-alkyl steric effects on piperazine reactivity and binding.

Synthetic Reactivity & Regioselectivity

In synthetic workflows, protecting-group chemistry (such as Boc-protection) is commonly used to achieve selective mono-alkylation of piperazines[1]. However, we can bypass these inefficient protection/deprotection steps by exploiting the inherent steric hindrance of the C2-alkyl group. Because the ethyl group provides superior steric shielding compared to the methyl group, 2-ethylpiperazine allows for highly efficient, kinetically controlled regioselective alkylation at the unhindered N4 position.

Experimental Protocol: Kinetically Controlled Regioselective N4-Alkylation

This protocol is designed as a self-validating system. By strictly controlling temperature and stoichiometry, we exploit the activation energy difference between the sterically hindered N1 and the unhindered N4[1].

Reagents: 2-Alkylpiperazine (1.0 equiv), Alkyl halide (0.95 equiv), Triethylamine (1.2 equiv), anhydrous DMF.

  • Substrate Preparation: Dissolve the 2-alkylpiperazine in anhydrous DMF and cool the reaction vessel to 0°C.

    • Causality: Starting at 0°C suppresses the thermal energy required to overcome the steric barrier at N1, enforcing strict kinetic control favoring N4 attack.

  • Electrophile Addition: Add the alkyl halide dropwise over 30 minutes, maintaining the temperature between 0°C and 25°C[1].

    • Causality: Dropwise addition ensures a low steady-state concentration of the electrophile, preventing the localized excess that drives unwanted bis-substitution[1].

  • Self-Validating Kinetic Check: At 2 hours, extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Validation: The reaction is proceeding correctly if the N4-alkylated product mass peak is >85% relative to the N1-isomer. If bis-alkylation exceeds 5%, the electrophile addition was too rapid or the temperature spiked.

  • Workup & Structural Confirmation: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

    • Validation: Perform 2D 1H-13C HMBC NMR. A cross-peak between the newly introduced alkyl protons and the C3/C5 carbons of the piperazine ring confirms successful N4-alkylation. A cross-peak with C2/C6 indicates a failure of kinetic control (N1-alkylation).

Workflow Step1 1. Substrate Preparation Equimolar Piperazine + Electrophile Step2 2. Mild Basic Conditions Et3N, DMF, 0°C to 25°C Step1->Step2 Step3 3. Kinetic Validation LC-MS Aliquot (Target N4:N1 > 85:15) Step2->Step3 Step4 4. Structural Confirmation 1H-13C HMBC NMR Analysis Step3->Step4

Step-by-step workflow for kinetically controlled regioselective N4-alkylation.

Pharmacological & ADME Implications (Case Studies)

The steric differences between methyl and ethyl substituents directly translate to altered receptor binding and pharmacokinetic profiles.

Case Study 1: PPARδ Agonism (Receptor Fit) In the development of benzothiazole derivatives as selective PPARδ agonists, the branched structure near the substitution point dictates the subtype selectivity[2]. Experimental data demonstrates that the (S)-2-ethylpiperazine analogue acts as a full PPARδ agonist with higher Emax values, whereas the (S)-2-methylpiperazine analogue functions only as a partial agonist[2].

  • Causality: Docking studies confirm that the bulkier (S)-ethyl group tightly fits into the receptor's hydrophobic cavity, forcing the central piperazine moiety into an equatorial conformation that avoids intersecting with the cavity surface[2]. The smaller methyl group fails to provide this strict conformational lock.

Case Study 2: CXCR4 Antagonism (ADME Optimization) During the optimization of N-alkyl piperazine side chains for CXCR4 antagonists, shifting from a methyl to an ethyl substitution profoundly impacted the drug's ADME properties[3].

  • Causality: While a methyl substitution on the piperazine ring resulted in high PAMPA permeability, it suffered from poor microsomal stability and higher CYP450 2D6 liability[3]. Extending the substituent to an ethyl group slightly reduced on-target potency but significantly improved metabolic stability and reduced CYP450 2D6 inhibition, likely due to the ethyl group sterically shielding the basic nitrogen from oxidative enzymes[3].

Quantitative Comparison Tables

Table 1: Physicochemical & Synthetic Reactivity Profile

Parameter2-Methylpiperazine2-Ethylpiperazine
C2 Steric Sweep Volume Low (Rigid symmetric rotor)Moderate (Flexible asymmetric rotor)
N1 Steric Shielding ModerateHigh
N4 Regioselectivity (Unprotected) ~4:1 to 5:1 (N4:N1)>8:1 (N4:N1)
Buchwald-Hartwig N1 Amination Fast, standard catalyst loadingSlow, requires elevated temp/catalyst
Equatorial Conformational Bias ModerateStrong (Anchored by ethyl bulk)

Table 2: Pharmacological Impact (Literature Case Studies)

Pharmacological Target2-Methylpiperazine Derivative2-Ethylpiperazine Derivative
PPARδ Agonism [2]Partial Agonist (Suboptimal cavity fit)Full Agonist (Tight hydrophobic pocket fit)
CXCR4 Antagonism [3]High PAMPA permeability, poor microsomal stabilityModerate permeability, improved CYP450 2D6 profile

Conclusion & Strategic Recommendations

The selection between 2-methylpiperazine and 2-ethylpiperazine should never be arbitrary.

  • Choose 2-Methylpiperazine when you require high permeability, need to functionalize the N1 position via cross-coupling, or when the target receptor's hydrophobic pocket is highly restricted.

  • Choose 2-Ethylpiperazine when you need to enforce a strict equatorial conformation for optimal receptor agonism, require high N4 regioselectivity without protecting groups, or need to sterically shield the core from CYP450 enzymes to improve metabolic stability.

References

1.[1] Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: nih.gov. URL:[Link] 2.[2] Title: Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Source: nii.ac.jp. URL:[Link] 3.[3] Title: Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Source: nih.gov. URL:[Link]

Sources

Validating Enantiomeric Excess (ee) of (S)-2-Methylpiperazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Methylpiperazine is a critical chiral scaffold in the synthesis of kinase inhibitors and GPCR ligands. However, its validation presents a "perfect storm" of analytical challenges: it lacks a UV-active chromophore, it is highly polar, and it possesses two basic nitrogen atoms that cause peak tailing on traditional silica-based phases.

This guide objectively compares the two industry-standard methodologies for determining enantiomeric excess (


): Direct Chiral HPLC  (using Crown Ether phases) and Indirect Analysis via Derivatization  (using GITC). While NMR techniques exist, they are treated here as qualitative screens due to insufficient sensitivity for pharmaceutical-grade (

) validation.

Recommendation: For routine QC and high-sensitivity impurity profiling, Method B (GITC Derivatization) is the gold standard due to superior detection limits. For rapid process monitoring where sample preparation time is a bottleneck, Method A (Crownpak) is the superior alternative.

The Analytical Challenge

Before selecting a protocol, researchers must understand the physicochemical barriers:

  • Detection: 2-Methylpiperazine has negligible UV absorbance above 200 nm. Direct analysis requires RI (Refractive Index), ELSD (Evaporative Light Scattering), or operation at

    
     nm (prone to noise).
    
  • Retention: The molecule is extremely polar (

    
    ). It elutes in the void volume on standard Reverse Phase (RP) columns.
    
  • Chiral Recognition: Traditional amylose/cellulose columns (e.g., Chiralpak AD/OD) rely on

    
     interactions. 2-Methylpiperazine has no 
    
    
    
    system, rendering these columns ineffective without derivatization.

Method A: Direct Analysis (Crown Ether Technology)

This method utilizes a chiral crown ether stationary phase (Crownpak CR(+)) which forms a host-guest inclusion complex with the protonated primary amine of the piperazine ring.

Mechanism of Action

The crown ether ring acts as a "host" that selectively binds the ammonium ion of the (S)- or (R)-enantiomer based on steric fit. This requires an acidic mobile phase to ensure the amine is protonated (


).
Protocol: Self-Validating System
  • Column: Daicel Crownpak CR(+) (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase:

    
     1.5 Perchloric Acid (
    
    
    
    ) / Methanol (90:10 v/v).
    • Note: Methanol acts as a modifier to reduce retention time.[1]

  • Flow Rate: 0.5 mL/min (Lower flow improves mass transfer in inclusion complexes).

  • Temperature:

    
     to 
    
    
    
    .
    • Critical: Lower temperatures dramatically increase resolution (

      
      ) by stabilizing the host-guest complex.
      
  • Detection: RI (Refractive Index) or UV at 200 nm (if background allows).

Validation Step (The "Inversion Test")

To prove that a small impurity peak is indeed the enantiomer and not a chemical impurity, run the same sample on a Crownpak CR(-) column.

  • Result: The elution order must reverse. If the small peak remains at the same retention time relative to the main peak, it is not the enantiomer.

Method B: Indirect Analysis (GITC Derivatization)

This is the preferred method for GMP release testing because it introduces a strong chromophore (UV active) and allows the use of robust, standard columns.

Reagent

GITC (2,3,4,6-Tetra-O-acetyl-


-D-glucopyranosyl isothiocyanate).[2]
  • Why GITC? It reacts rapidly with secondary amines to form stable thioureas. It is chiral, converting the enantiomers of 2-methylpiperazine into diastereomers . Diastereomers have different physical properties and can be separated on achiral columns (C18) or standard chiral columns.

Detailed Protocol
  • Preparation: Dissolve 10 mg of (S)-2-methylpiperazine in 1 mL Acetonitrile (ACN).

  • Reaction: Add 1.5 equivalents of GITC and 2 equivalents of Triethylamine (TEA).

    • Causality: TEA scavenges protons, ensuring the amine is nucleophilic. Excess GITC ensures complete derivatization of both nitrogens (bis-derivative) or kinetic control to the mono-derivative. Warning: Incomplete reaction leads to complex chromatograms (mono- vs bis-derivatives). Force the reaction to completion (bis-derivative) for simpler quantification.

  • Incubation: Stir at Room Temp for 30 mins.

  • Quench: Add 100

    
    L ethanol to consume excess isothiocyanate.
    
  • Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus) or Chiralpak IA (for enhanced selectivity).

    • Mobile Phase: ACN / 0.1%

      
       Gradient.
      
    • Detection: UV at 254 nm (Strong thiourea absorption).

Comparative Data Analysis

The following table summarizes experimental performance metrics based on field applications.

FeatureMethod A: Direct (Crownpak)Method B: Derivatization (GITC)Method C: NMR (Mosher's/CSA)
Principle Host-Guest ComplexationDiastereomeric SeparationChemical Shift Non-equivalence
LOD (Limit of Detection) High (0.5% - 1.0%) due to weak UVVery Low (<0.05%) Moderate (1-2%)
Sample Prep Time < 5 mins (Dilute & Shoot)45-60 mins10 mins
Robustness Sensitive to Temp & pHHigh (Standard HPLC)Low (Concentration dependent)
Cost per Run Low (Reagents cheap, Column expensive)Moderate (Reagent cost)High (Deuterated solvents)
Suitability In-process checksFinal Product Release (GMP) Early R&D Screening

Visualizing the Workflow

Diagram 1: Method Selection Decision Matrix

This logic flow ensures you select the correct method based on your specific sensitivity and equipment constraints.

MethodSelection Start Start: (S)-2-Methylpiperazine Sample Q1 Is UV Sensitivity Required? (LOD < 0.1%) Start->Q1 Q2 Is Sample Prep Time Critical? Q1->Q2 No (Standard Sensitivity) MethodB METHOD B: Derivatization (GITC + C18/IA) Use for: Final Release, Trace Impurities Q1->MethodB Yes (High Sensitivity) MethodA METHOD A: Direct Analysis (Crownpak CR+) Use for: IPC, Reaction Monitoring Q2->MethodA Yes (Fast) MethodC METHOD C: NMR Analysis (Chiral Solvating Agents) Use for: Rough Estimate (>95% ee) Q2->MethodC No (Equipment Limited)

Caption: Decision matrix for selecting the optimal validation method based on sensitivity and throughput needs.

Diagram 2: The GITC Derivatization Pathway

This diagram illustrates the chemical transformation required for Method B, highlighting the creation of the chromophore.

GITC_Pathway SM (S)-2-Methylpiperazine (UV Inactive) Reaction Reaction (TEA, ACN, 30 min) SM->Reaction Reagent GITC Reagent (UV Active Isothiocyanate) Reagent->Reaction Prod_Major Major Diastereomer (S,S-Thiourea Derivative) Elutes @ T1 Reaction->Prod_Major Main Product Prod_Minor Minor Diastereomer (R,S-Thiourea Derivative) Elutes @ T2 Reaction->Prod_Minor Impurity (if racemic) Detector UV Detector (254 nm) Prod_Major->Detector Prod_Minor->Detector

Caption: Workflow for converting UV-inactive piperazine into UV-active diastereomers for high-sensitivity detection.

Troubleshooting & "Gotchas"

  • Peak Tailing (Method A):

    • Cause: Interaction between the amine and residual silanols on the silica support.

    • Fix: Ensure mobile phase pH is strictly

      
      . The amine must be fully protonated to interact with the Crown ether and avoid silanol binding.
      
  • Multiple Peaks (Method B):

    • Cause: Incomplete derivatization. 2-methylpiperazine has two nitrogens. A mixture of mono-substituted and bis-substituted products will create a messy chromatogram.

    • Fix: Always use

      
       equivalents of GITC and incubate long enough to ensure the bis-derivative  is the sole product.
      
  • Baseline Noise (Method A):

    • Cause: UV detection at 200 nm picks up organic impurities in the mobile phase.

    • Fix: Use HPLC-grade Perchloric acid and high-purity Methanol. Switch to Refractive Index (RI) detection if UV noise is insurmountable.

References

  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Bhushan, R., & Martens, J. (2011). Amino Acids and Peptides: Chiral Separations. In Encyclopedia of Analytical Science. Elsevier.
  • Hyun, M. H. (2016). Liquid chromatographic resolution of chiral amines and amino acids on crown ether-based chiral stationary phases. Journal of Chromatography A.
  • Sigma-Aldrich. (n.d.). GITC Derivatization Protocol for Chiral Analysis.

Sources

Mass Spectrometry Fragmentation Patterns of Methylpiperazines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylpiperazines represent a privileged scaffold in drug discovery, serving as the core pharmacophore in antihistamines (e.g., cyclizine), antipsychotics (e.g., olanzapine), and designer drugs (e.g., BZP derivatives). In mass spectrometry, the positional isomerism of the methyl group—specifically 1-methylpiperazine (


-methyl)  versus 2-methylpiperazine (

-methyl)
—dictates distinct fragmentation pathways.

This guide provides an objective comparison of these isomers. Unlike generic piperazine analysis, we focus on the diagnostic ions resulting from


-cleavage and ring-opening mechanisms.[1] The data presented confirms that while electrospray ionization (ESI) yields protonated molecular ions 

, Electron Ionization (EI) provides the definitive "fingerprint" for structural differentiation.

Comparative Analysis: -Methyl vs. -Methyl Isomers[1][2]

The core challenge in analyzing methylpiperazines is distinguishing between regioisomers that share the same molecular weight (MW 100.16) and elemental formula (


).[1]
Diagnostic Ion Performance (EI-MS at 70 eV)

The following table summarizes the primary fragmentation channels. The shift in the base peak is the critical differentiator.

Feature1-Methylpiperazine (

-Isomer)
2-Methylpiperazine (

-Isomer)
Differentiation Logic
Molecular Ion (

)

100 (Strong, ~60%)

100 (Moderate, ~20-30%)

-methyl is slightly more stable under EI.[1]
Base Peak (100%)

58

44
CRITICAL DIAGNOSTIC.
Key Fragment 2

42 (Ring contraction)

85 (

, loss of

)
2-Methyl loses the methyl group more easily.[1]
Key Fragment 3

70 (Loss of

)

57 (Ring cleavage)

-methyl retains the methyl on the charged nitrogen.
Mechanism Symmetric

-cleavage at

.[1][2]
Asymmetric

-cleavage at

.[1][2]
See Section 3 for pathways.[1][2]
Performance in ESI-MS/MS (CID)

In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), these molecules appear as


.[1] Collision-Induced Dissociation (CID) requires optimized energies to differentiate them.[1][2]
  • 1-Methylpiperazine: Favors formation of the

    
    -methylated immonium ion (
    
    
    
    58) at medium collision energies (15-25 eV).[1]
  • 2-Methylpiperazine: Shows a higher propensity for ammonia loss (

    
     84) and ring opening to smaller amine fragments (
    
    
    
    44) due to the lack of the stabilizing
    
    
    -methyl group.

Mechanistic Fragmentation Pathways[3]

The fragmentation is governed by Stevenson’s Rule and the stability of the resulting carbocation/immonium ions. The position of the methyl group directs the site of the initial homolytic cleavage.

Pathway Visualization

The following diagram illustrates the divergent pathways that lead to the diagnostic


 58 and 

44 ions.

MethylpiperazineFragmentation cluster_0 1-Methylpiperazine (N-Isomer) cluster_1 2-Methylpiperazine (C-Isomer) N_Parent Molecular Ion [M]+• m/z 100 N_Alpha α-Cleavage (Ring Opening) N_Parent->N_Alpha Radical site on N1 N_Frag1 Diagnostic Ion [CH2=N(Me)CH2]+ m/z 58 N_Alpha->N_Frag1 C2-C3 Cleavage N_Frag2 Neutral Loss (C2H4NH) N_Alpha->N_Frag2 Loss C_Parent Molecular Ion [M]+• m/z 100 C_Alpha α-Cleavage (C2-C3 Bond) C_Parent->C_Alpha Radical site on N1/N4 C_Frag2 Secondary Ion [M-CH3]+ m/z 85 C_Parent->C_Frag2 Loss of Methyl Radical C_Frag1 Diagnostic Ion [CH3-CH=NH2]+ m/z 44 C_Alpha->C_Frag1 Direct Formation

Figure 1: Divergent fragmentation pathways. The N-methyl group stabilizes the m/z 58 cation, whereas the C-methyl isomer favors formation of the m/z 44 ethylamine-like fragment.

Experimental Protocols

To replicate these results or differentiate unknown isomers, use the following self-validating protocols.

Protocol A: EI-GC/MS Differentiation (Gold Standard)[1]

Objective: Conclusive identification of regioisomers in neat samples or organic extracts.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol (HPLC Grade).[1][2]

    • Note: Derivatization (e.g., TFAA) is not required for the core piperazine moiety but may be useful if analyzing biological matrices to improve peak shape.

  • GC Parameters:

    • Column: Rtx-5MS or DB-5 (30m x 0.25mm x 0.25µm).[1][2]

    • Inlet: Split 20:1, 250°C.

    • Oven: 60°C (hold 1 min)

      
       15°C/min 
      
      
      
      280°C.
  • MS Parameters:

    • Source: Electron Ionization (EI) at 70 eV .[1][2]

    • Scan Range:

      
       35–200.[1][2]
      
    • Source Temp: 230°C.

  • Data Validation (Pass/Fail Criteria):

    • 1-Methyl: Base peak must be

      
       58.[1][2] Ratio of 58:100 (
      
      
      
      ) should be > 1.5.[1][2]
    • 2-Methyl: Base peak must be

      
       44.[1][2] Presence of 
      
      
      
      85 (
      
      
      ) confirms C-substitution.[1][2]
Protocol B: ESI-MS/MS "Breakdown" Profiling[1][2]

Objective: Analyzing derivatives or trace levels in LC flows.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

    • Why Formic Acid? Promotes protonation (

      
      ) essential for ESI sensitivity.[1][3]
      
  • Infusion/Flow:

    • Direct infusion at 10 µL/min or LC flow at 0.4 mL/min.[1][2]

  • MS/MS Experiment (Energy Resolved):

    • Isolate Precursor:

      
       101.1 (
      
      
      
      ).[1]
    • Step 1: Apply Collision Energy (CE) of 10 eV .[1][2] (Observe parent stability).[1][2]

    • Step 2: Apply CE of 25 eV .[1][2]

      • Observation: 1-Methylpiperazine will show distinct

        
         58.[1][2]
        
    • Step 3: Apply CE of 40 eV . (Complete fragmentation).

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of 1-Methylpiperazine (#134060) and 2-Methylpiperazine (#235440).[1][2] NIST Chemistry WebBook, SRD 69.[1][2][4] [Link]

  • Abdel-Hay, K. M., et al. (2014).[1][2][5] Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS.[1][2][5][6] Forensic Science International.[2][5] [Link]

  • Welz, A., et al. (2021).[1][2] Mass spectra and major fragmentation patterns of piperazine designer drugs.[1][2][7] ResearchGate.[1][2] [Link]

  • PubChem. (2023).[1][2] Compound Summary: 1-Methylpiperazine (CID 53167).[1][2] National Library of Medicine.[1][2] [Link]

Sources

Comparative Bioavailability and Physicochemical Profiling of Piperazine Salt Forms

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioavailability Comparison of Piperazine Salt Forms Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Veterinary Pharmacologists

Executive Summary

In the development of anthelmintic formulations, the choice of piperazine salt form—Citrate, Adipate, or Phosphate —is rarely a question of systemic bioavailability, but rather one of pharmaceutical stability and formulability .

Experimental data indicates that while the rate of dissolution varies significantly in vitro (Citrate >> Adipate > Phosphate), the in vivo pharmacokinetic (PK) profiles in target species (swine, poultry, humans) are largely bioequivalent. The gastric environment (pH ~1.5–3.5) facilitates rapid dissociation of the salt, rendering the absorption rate constant limited by gastric emptying rather than dissolution. Therefore, selection must be driven by hygroscopicity , base content , and feed stability .

Physicochemical Basis of Selection

The fundamental differentiator between salt forms is their solubility profile and active pharmaceutical ingredient (API) load. Piperazine base is highly hygroscopic and unstable; salt formation stabilizes the molecule for storage and delivery.

Table 1: Comparative Physicochemical Matrix
MetricPiperazine Citrate Piperazine Adipate Piperazine Phosphate
Chemical Structure



Piperazine Base Content ~35%~37%~42%
Aqueous Solubility Freely Soluble (High)Soluble (Moderate)Sparingly Soluble (Low)
Hygroscopicity High (Deliquescent)Low (Stable)Low (Stable)
pH (1% Solution) 5.0 – 6.05.0 – 6.06.0 – 6.5
Primary Indication Liquid Syrups, DrenchesFeed Additives, TabletsTablets, Feed Premixes
Palatability Acidic/SalineNeutral/Slightly AcidicNeutral (Tasteless)

Critical Insight: Piperazine Phosphate and Adipate are preferred for feed premixes because their lower solubility and non-hygroscopic nature prevent "caking" and degradation in humid environments. Citrate is the gold standard for liquid delivery (water medication) due to its immediate solubility.

Bioavailability & Pharmacokinetics

Despite the solubility differences shown above, clinical studies suggest functional bioequivalence.

The Dissolution-Absorption Paradox

One might expect the sparingly soluble Phosphate salt to have lower bioavailability than the freely soluble Citrate. However, in the acidic environment of the stomach (pH 1–3), the phosphate and adipate salts dissociate rapidly to yield the protonated piperazinium ion. Consequently, the rate-limiting step for absorption is gastric emptying , not dissolution.

  • Absorption Site: Proximal small intestine.

  • Tmax: 1–2 hours post-administration (across all salts).

  • Elimination: Renal (urine), mostly as unchanged drug.[1]

  • Half-life: Variable (highly species-dependent), typically 2–4 hours in poultry/swine.

Visualizing the Pathway

The following diagram illustrates why the salt form impacts the formulation stage but converges at the absorption stage.

PiperazinePK cluster_formulation Formulation Phase Citrate Piperazine Citrate (Highly Soluble) Stomach Gastric Environment (pH 1.5 - 3.0) Rapid Dissociation Citrate->Stomach Liquid/Drench Adipate Piperazine Adipate (Stable Solid) Adipate->Stomach Feed/Tablet Phosphate Piperazine Phosphate (Sparingly Soluble) Phosphate->Stomach Feed/Tablet Intestine Small Intestine (Absorption Window) Stomach->Intestine Gastric Emptying (Rate Limiting Step) Blood Systemic Circulation (Piperazine Base) Intestine->Blood Passive Diffusion Target Target: Nematode GABA Receptor (Paralysis) Blood->Target Distribution

Figure 1: Pharmacokinetic convergence of piperazine salts. Despite formulation differences, gastric acidification normalizes the active moiety for absorption.

Experimental Workflows

To validate the quality of different salt forms or compare generic alternatives, the following self-validating protocols are recommended.

Protocol A: Comparative Dissolution Testing

Objective: To determine the release rate differences in neutral vs. acidic media.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Medium 1 (Gastric Sim): 0.1 N HCl (900 mL), 37°C, 50 RPM.

  • Medium 2 (Intestinal Sim): Phosphate Buffer pH 6.8 (900 mL).

  • Sampling: Withdraw 5 mL at 5, 10, 15, 30, 45, and 60 mins.

  • Analysis: Since Piperazine lacks a strong UV chromophore, use HPLC with Derivatization (see Protocol B) or a colorimetric reaction with 1,2-naphthoquinone-4-sulfonic acid .

Expected Result:

  • Acidic Media: All salts should release >85% within 15 minutes (Immediate Release).

  • Neutral Media: Citrate dissolves instantly; Phosphate/Adipate will show slower, solubility-limited release profiles.

Protocol B: Plasma Quantitation via HPLC-Dansyl Chloride

Objective: To quantify systemic exposure (Bioavailability) in plasma samples. Piperazine is difficult to detect by UV. Derivatization with Dansyl Chloride introduces a fluorescent tag, increasing sensitivity to ng/mL levels.

HPLCWorkflow Sample Plasma Sample (100 µL) Precipitation Protein Precipitation (Acetonitrile, 1:1 v/v) Sample->Precipitation Derivatization Derivatization Add Dansyl Chloride (pH 9.5, 60°C, 20 min) Precipitation->Derivatization Supernatant Extraction Extraction (Ethyl Acetate) Derivatization->Extraction Analysis HPLC Analysis C18 Column, Fluorescence Det. (Ex 330nm / Em 500nm) Extraction->Analysis

Figure 2: Analytical workflow for high-sensitivity piperazine quantitation.

Method Validation Criteria:

  • Linearity: 10 – 2000 ng/mL (

    
    ).
    
  • Recovery: >80% extraction efficiency.

  • Specificity: No interference from endogenous amines.

Clinical & Therapeutic Implications
Efficacy vs. Toxicity
  • Therapeutic Index: Piperazine has a wide safety margin.[1] However, neurotoxicity (ataxia, tremors) can occur at high doses.

  • Salt-Specific Toxicity: Acute oral LD50 values in mice indicate Piperazine Phosphate (LD50 ~22.3 g/kg) is less toxic than Piperazine Citrate (LD50 ~11-13 g/kg). This is partly due to the lower percentage of active base in the phosphate salt and its slower dissolution rate in non-acidic environments, which may buffer the absorption spike in overdose scenarios.

Veterinary Application Guide
  • Poultry/Swine (Mass Water Medication): Use Piperazine Citrate or Hexahydrate .[2] High solubility ensures uniform dosing in water lines without clogging.

  • Feed Premixes: Use Piperazine Adipate or Phosphate .[3] Their stability prevents degradation when mixed with mineral-rich feeds and stored in silos.

  • Companion Animals (Tablets): Adipate is often preferred for its neutral taste compared to the saline/acidic taste of the citrate, improving compliance.

References
  • European Medicines Agency (EMA). (2002). Piperazine: Summary Report (3) - Committee for Veterinary Medicinal Products. Link

  • DrugBank Online. (2024). Piperazine: Pharmacology, Metabolism, and Side Effects. Link

  • Parsons, B. et al. (1951). Comparative efficacy of piperazine salts in the treatment of roundworms. British Medical Journal.
  • World Health Organization (WHO). (2024). Piperazine Adipate: International Pharmacopoeia Standards. Link

  • Lin, H. et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Analytica Chimica Acta. Link

Sources

Thermal Degradation Products of 2-Methylpiperazine Dihydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide provides an in-depth technical analysis of the thermal degradation profile of 2-methylpiperazine dihydrochloride (2-MP·2HCl) . Unlike standard datasheets that list generic combustion products, this document dissects the stepwise decomposition mechanism—distinguishing between dehydrohalogenation events and heterocyclic ring fragmentation.

Key Insight: The thermal stability of the dihydrochloride salt is significantly superior to its free base counterpart, primarily due to the high lattice energy of the ionic crystal. However, upon reaching its decomposition temperature (


), it releases corrosive hydrogen chloride (HCl) gas, necessitating specific containment protocols during stress testing.

Thermal Stability Profile

To understand the degradation products, one must first map the thermal events. The degradation of 2-MP·2HCl occurs in distinct stages, unlike the free base which largely volatilizes or oxidizes.

Thermogravimetric Analysis (TGA) & DSC Profile

The following table compares the thermal behaviors of 2-MP·2HCl against its primary alternatives: the free base (2-MP) and the non-methylated analog (Piperazine·2HCl).

Table 1: Comparative Thermal Stability Data

Parameter2-Methylpiperazine[1][2][3][4][5][6][7][8][9]·2HCl 2-Methylpiperazine (Free Base) Piperazine·2HCl
Physical State (RT) Crystalline SolidWaxy Solid / CrystalsCrystalline Solid
Melting Point (

)
> 250°C (often decomposes)61–63°C318–320°C (dec.)
Onset of Degradation (

)
~260–280°C~150°C (volatilization/oxid.)~270°C
Primary Volatile Product Hydrogen Chloride (HCl)2-MP VaporHydrogen Chloride (HCl)
Residue Characteristics Char/Carbonaceous (High Temp)Minimal (Volatile)Char/Carbonaceous

Expert Note: The "melting point" of amine salts often overlaps with decomposition. For 2-MP·2HCl, the endothermic event observed >250°C in DSC is typically the dissociation of the salt lattice followed immediately by the release of HCl gas.

Degradation Pathways & Products[8][10][11][12][13]

The degradation of 2-MP·2HCl is not a single reaction but a cascade.

Mechanism 1: Dehydrohalogenation (Primary Event)

The initial degradation product is Hydrogen Chloride (HCl) .



  • Detection: This release is detectable via TGA coupled with FTIR or Mass Spectrometry (Evolved Gas Analysis).

  • Implication: Equipment corrosion risk.

Mechanism 2: Heterocyclic Ring Fragmentation (Secondary Event)

Once the protective HCl is lost, the transient free amine (2-methylpiperazine) is exposed to high thermal stress. At temperatures >250°C, the piperazine ring undergoes:

  • Ring Opening: Cleavage of the C-N bonds.

  • Oxidation (if air present): Formation of amides and nitrosamines (if NOx is present).

  • Dehydrogenation: Formation of pyrazines.

Identified Secondary Organic Products:

  • Ethylenediamine derivatives: Formed from ring scission.

  • N-Formyl-2-methylpiperazine: Common oxidative product.

  • Pyrazine analogs: Aromatized products formed at extreme heat (>400°C).

  • Polymers: High-molecular-weight oligomers (brown residue).

Pathway Visualization

The following diagram illustrates the causal flow of thermal degradation.

DegradationPathway Salt 2-Methylpiperazine Dihydrochloride Step1 Step 1: Dehydrohalogenation (T > 260°C) Salt->Step1 HCl Hydrogen Chloride (Gas) Step1->HCl Release FreeBase Transient 2-Methylpiperazine Step1->FreeBase Formation Step2 Step 2: Ring Fragmentation (T > 300°C) FreeBase->Step2 Thermal Stress Prod1 Ethylenediamine Derivatives Step2->Prod1 Ring Opening Prod2 Pyrazines & N-Formyl Species Step2->Prod2 Oxidation/Dehydrogenation Prod3 Polymeric Char Step2->Prod3 Polymerization

Caption: Stepwise thermal degradation pathway of 2-MP·2HCl from salt dissociation to ring fragmentation.

Experimental Protocols for Validation

To validate these products in your own laboratory, use the following self-validating workflows.

Protocol A: Simultaneous TGA-DSC-MS

Objective: Correlate mass loss with specific evolved gases.

  • Sample Prep: Weigh 5–10 mg of 2-MP·2HCl into an alumina crucible.

  • Instrument: TGA/DSC analyzer coupled to a Quadrupole Mass Spectrometer.

  • Method:

    • Purge: Nitrogen (50 mL/min) to prevent early oxidation.

    • Ramp: 10°C/min from 30°C to 600°C.

  • MS Triggers: Monitor m/z 36 & 38 (HCl), m/z 18 (H2O), m/z 44 (CO2), and m/z 30 (NO).

  • Validation Criteria: A mass loss step onset at ~260°C must coincide strictly with a spike in m/z 36/38 intensity.

Protocol B: Headspace GC-MS for Organic Volatiles

Objective: Identify organic degradation products post-stress.

  • Stress Condition: Heat 50 mg of salt in a sealed headspace vial at 200°C for 30 mins.

  • Analysis:

    • Column: Rtx-5 Amine or equivalent basic-deactivated column.

    • Injection: Splitless.

    • Detection: EI-MS (Full Scan 35–300 amu).

  • Target Analytes: Look for peaks corresponding to 2-methylpiperazine (MW 100), N-formyl derivatives, and pyrazines.

Workflow Diagram

ExperimentalWorkflow cluster_TGA Pathway A: Thermal Profile cluster_GC Pathway B: Product ID Sample Sample: 2-MP 2HCl TGA TGA-DSC-MS (N2 Atm) Sample->TGA Stress Thermal Stress (Sealed Vial) Sample->Stress Data1 Mass Loss % + Evolved Gas ID TGA->Data1 GCMS Headspace GC-MS Stress->GCMS Data2 Organic Fragment Identification GCMS->Data2

Caption: Dual-pathway experimental workflow for characterizing thermal stability and degradation products.

Comparative Analysis: Why Choose the Salt?

In drug development and CO2 capture applications, the choice between the salt and free base is critical.

  • Handling Safety: 2-MP·2HCl is a non-volatile solid, eliminating the inhalation risk associated with the high vapor pressure of the free base (2-MP).

  • Formulation Stability: The salt prevents the "browning" reactions typical of the free amine, which readily absorbs CO2 and oxidizes in air.

  • Trade-off: While the salt offers superior storage stability, processing it at high temperatures (>250°C) introduces the risk of HCl off-gassing, which can corrode stainless steel reactors.

Recommendation: Use 2-MP·2HCl for solid oral dosage forms or storage intermediates. Convert to free base in situ only when required for reaction, keeping process temperatures below 200°C to maintain salt integrity.

References

  • National Institute of Standards and Technology (NIST). N-methylpiperazine Thermophysical Properties. NIST Web Thermo Tables. Available at: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43–50. Available at: [Link]

  • PubChem. Piperazine Dihydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

2-Methylpiperazine Dihydrochloride: Operational Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Methylpiperazine Dihydrochloride Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide

Executive Summary & Core Directive

Do not treat this chemical as a generic organic salt. this compound (CAS: 75336-85-5 or 475640-80-3 for S-isomer) presents a dual hazard profile: it is a corrosive acid precursor in solution and a potent respiratory sensitizer . Improper disposal in standard organic waste streams can lead to immediate safety incidents (uncontrolled off-gassing) or long-term regulatory violations (sewer system contamination).

This guide provides a self-validating protocol for the segregation, neutralization, and disposal of this compound, ensuring compliance with RCRA standards and protecting personnel from sensitization risks.

Hazard Identification & Waste Characterization

Before disposal, you must characterize the specific waste stream. The dihydrochloride salt differs significantly from the free base.

Property2-Methylpiperazine (Free Base)This compound (Salt) Disposal Implication
Physical State Flammable Solid / LiquidHygroscopic Solid (White/Yellow)Salt is not flammable but emits HCl/NOx upon decomposition.
pH (Aqueous) Alkaline (pH > 11)Acidic (pH ~3.0 – 4.0) DO NOT mix salt waste with Cyanide or Sulfide waste (generates toxic gas).
Primary Hazard Corrosive / FlammableCorrosive / Sensitizer Requires dedicated "Solid Toxic" or "Acidic Aqueous" streams.
RCRA Status D001 (Ignitable), D002D002 (Corrosive) if pH < 2.0Must be neutralized or incinerated.

Critical Warning: Piperazine derivatives are known sensitizers. Inhalation of dust or aerosols during disposal can trigger asthma-like symptoms. Respiratory protection (N95 or P100) is mandatory during solid waste handling.

Pre-Disposal Protocol: The Self-Validating System

To ensure safety, every disposal action must be validated by a preceding check. This prevents "blind" dumping of chemicals.

Protocol A: Solid Waste Segregation
  • Validation Step: Verify the container is free of oxidizers (e.g., nitrates, perchlorates).

  • Action: Collect pure solid this compound in a dedicated wide-mouth HDPE container .

  • Labeling: Label as "Hazardous Waste - Solid Toxic/Corrosive." Explicitly add: "Contains Piperazine Salts – Respiratory Sensitizer."

Protocol B: Aqueous Waste (Stock Solutions/Reaction Mixtures)
  • Validation Step (The pH Check): Dip a pH strip into the waste solution.

    • If pH < 2.0: Classify as RCRA D002 (Corrosive) .

    • If pH 2.0 – 5.0: Classify as Acidic Aqueous Waste .

  • Compatibility Check: Ensure the receiving waste carboy does not contain strong bases (exothermic reaction) or bleach (generates chloramine gas).

Step-by-Step Disposal Procedures
Workflow 1: Solid Waste Disposal
  • PPE Donning: Wear nitrile gloves (double gloving recommended), lab coat, safety goggles, and a fit-tested respirator (N95 minimum) to prevent dust inhalation.

  • Container Selection: Use a sealable plastic container (HDPE or Polypropylene). Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer solids using a plastic spatula. Do not generate dust. If dust is visible, dampen slightly with water or work inside a fume hood.

  • Sealing: Wipe the threads of the container with a damp paper towel (dispose of towel as solid waste) before screwing on the lid to ensure a tight seal.

  • Final Disposition: Hand over to your EHS/Hazardous Waste Management team for incineration .

    • Note: Incineration with flue gas scrubbing is required to capture HCl and NOx gases released during thermal decomposition.

Workflow 2: Liquid Waste Disposal
  • Segregation: Do not pour down the drain.

  • Neutralization (Optional but Recommended):

    • If the facility permits elementary neutralization:

    • Slowly add dilute Sodium Hydroxide (1M NaOH) or Sodium Bicarbonate to the waste while stirring.

    • Monitor pH until it reaches 6.0 – 8.0 .

    • Why? This reduces the immediate corrosive hazard for waste handlers.

  • Collection: Pour into a carboy labeled "Aqueous Waste – Contaminated with Amines."

  • Documentation: Log the volume and concentration on the waste tag.

Visualized Workflows
Figure 1: Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct regulatory stream.

WasteDecisionTree Start Waste Generation: 2-Methylpiperazine 2HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Aqueous StateCheck->Liquid RouteSolid Segregate: Solid Toxic (Label: Sensitizer) Solid->RouteSolid pHCheck Validation: Check pH Liquid->pHCheck IsAcidic pH < 2.0? pHCheck->IsAcidic Value Recorded Incineration Final Disposal: Incineration w/ Scrubbing RouteSolid->Incineration RCRA_D002 RCRA D002 (Corrosive Waste) IsAcidic->RCRA_D002 Yes NonRCRA Non-RCRA Aqueous (Toxic/Irritant) IsAcidic->NonRCRA No (pH > 2) RCRA_D002->Incineration NonRCRA->Incineration

Caption: Decision logic for classifying this compound waste streams based on physical state and pH corrosivity.

Figure 2: Emergency Spill Response Protocol

Immediate actions to take if the material is spilled outside a containment area.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid Dust Inhalation) Spill->Evacuate PPE 2. Don PPE (Resp, Goggles, Nitrile) Evacuate->PPE Type Spill Type? PPE->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill ActionSolid Cover with wet paper towels (Prevent Dust) SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Neutralizer LiquidSpill->ActionLiquid Disposal Collect as HazWaste ActionSolid->Disposal ActionLiquid->Disposal

Caption: Operational workflow for containing and cleaning spills, prioritizing respiratory protection against sensitization.

Regulatory & Compliance Context
  • RCRA (USA): While 2-Methylpiperazine is not explicitly P-listed or U-listed, the dihydrochloride salt in solution often meets the definition of a Characteristic Hazardous Waste (Corrosivity - D002) if the pH is ≤ 2.

  • TSCA: Ensure all containers are closed when not in use to comply with closed-container regulations.

  • Sewer Ban: Under no circumstances should piperazine salts be discharged to the sewer. They are toxic to aquatic life and can disrupt biological treatment stages in wastewater plants.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 163746, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Operational Guide: PPE & Safety Protocols for 2-Methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Methylpiperazine dihydrochloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary (The "Why")

This compound (CAS: 109-07-9 for base; salt specific CAS varies) is not merely a chemical irritant; it is a potent sensitizer . While the base form is corrosive and alkaline (pH 11-12), the dihydrochloride salt is acidic in solution and carries distinct risks often underestimated in standard "corrosive" protocols.

Critical Hazards:

  • Respiratory Sensitization (H334): Inhalation of dust can trigger irreversible occupational asthma. This is the primary long-term risk.

  • Skin Sensitization (H317): Repeated contact can lead to severe allergic dermatitis.

  • Acidic Corrosivity: Unlike the base, the dihydrochloride salt hydrolyzes to form an acidic solution (pH ~2-3), posing a risk of acid burns to mucous membranes and eyes.

Directive: Treat this substance as a high-consequence respiratory hazard . Engineering controls (fume hoods) are the primary defense; PPE is the critical backup.

PPE Selection Matrix

This selection logic is based on the specific physicochemical properties of the dihydrochloride salt (solid, acidic, sensitizing).

Hand Protection: Nitrile vs. Latex

Recommendation: Nitrile Rubber (Minimum 0.11 mm thickness)

  • Scientific Rationale: this compound is an amine salt. Natural rubber (latex) is permeable to many organic amines and degrades rapidly under acidic conditions. Nitrile offers superior chemical resistance to both the organic piperazine moiety and the acidic chloride environment.

  • Double-Gloving Protocol: Mandatory when handling solutions >1M.

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/white) to reveal tears.

    • Outer Glove: 5-8 mil Nitrile (Dark color, e.g., blue/black).

Respiratory Protection

Recommendation: N95/P2 (Minimum) | P100/P3 (Preferred)

  • Causality: The particle size of the crystalline salt can generate fine dust during weighing. Because it is a sensitizer, there is no safe level of dust exposure for sensitized individuals.

  • Operational Rule: If handling outside a certified fume hood (not recommended), a Full-Face Respirator with P100 cartridges is required to protect both lungs and eyes.

Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent). Reasoning: Safety glasses do not seal against micro-dust or acidic splashes. The salt causes severe eye irritation/damage (H319).

  • Body: Lab coat (buttoned to neck) + chemically resistant apron if handling aqueous volumes >500mL.

PPE Decision Logic Diagram

PPE_Selection Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Aqueous Solution State->Solution DustRisk Dust Generation Risk? Solid->DustRisk Conc Concentration? Solution->Conc HighDust High (Open Weighing) DustRisk->HighDust Yes LowDust Low (Closed Transfer) DustRisk->LowDust No (In Hood) PPE_Max Max PPE: Full-Face Respirator (P100) Double Nitrile Gloves Tyvek Sleeves HighDust->PPE_Max PPE_Std Std PPE: Fume Hood + N95 Mask Single Nitrile Gloves Goggles LowDust->PPE_Std HighConc > 1 M (Acidic) Conc->HighConc LowConc < 1 M Conc->LowConc PPE_Splash Splash PPE: Double Nitrile Gloves Apron + Face Shield Goggles HighConc->PPE_Splash LowConc->PPE_Std

Caption: Logic flow for selecting PPE based on physical state and exposure risk. Note the escalation to Full-Face protection if dust cannot be contained.

Operational Protocol: Safe Handling Workflow

Pre-Operational Checks
  • Airflow Verification: Ensure Fume Hood velocity is 80–100 fpm.

  • Neutralization Prep: Have a saturated Sodium Bicarbonate (

    
    ) solution ready. The dihydrochloride is acidic; bicarbonate neutralizes spills effectively.
    
Donning Sequence (Critical for Sensitizers)
  • Wash hands thoroughly.

  • Inspect gloves for pinholes (air inflation test).

  • Don inner gloves (under lab coat cuffs).

  • Don lab coat.

  • Don outer gloves (over lab coat cuffs) to create a sealed barrier.

Handling & Weighing
  • Static Control: Use an anti-static gun or bar if available. Static charge disperses fine powder, increasing inhalation risk.

  • Dissolution: Always add the solid salt to water, never the reverse. The dissolution is endothermic but can be rapid.

  • Cleaning: Wipe the balance area with a wet paper towel (water + detergent) immediately after use. Do not use compressed air to blow dust; this aerosolizes the sensitizer.

Decontamination Workflow Diagram

Decon_Workflow Spill Spill / Waste Generated Type Type? Spill->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid (Acidic) Type->LiquidSpill Action_Solid Cover with wet paper towel (Prevent Dust) SolidSpill->Action_Solid Action_Liquid Neutralize with NaHCO3 (Wait for bubbling to stop) LiquidSpill->Action_Liquid Clean Double Bag Waste Label 'Sensitizer' Action_Solid->Clean Action_Liquid->Clean Final Dispose as Haz Waste Clean->Final

Caption: Protocol for cleaning spills. Note the specific instruction to wet solids to prevent dust generation.

Emergency Response Data

ScenarioImmediate ActionRationale
Eye Contact Rinse for 15 minutes minimum. Lift eyelids.The salt is acidic and irritant; immediate dilution prevents corneal opacity.
Skin Contact Wash with soap and water.[1][2][3] Do not scrub. Scrubbing abrades the skin, increasing penetration of the sensitizer.
Inhalation Move to fresh air immediately.If wheezing occurs, seek medical attention for potential asthma onset.
Spill (Solid) Cover with wet absorbent pads.NEVER dry sweep. Dry sweeping aerosolizes the powder, spreading the respiratory hazard.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2734219, 2-Methylpiperazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine.[1][3][4][5][6][7] (Specific data on sensitization hazards of piperazine derivatives). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpiperazine dihydrochloride
Reactant of Route 2
2-Methylpiperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.